molecular formula C127H209N29O39 B549441 st-Ht31 P CAS No. 252869-81-1

st-Ht31 P

Katalognummer: B549441
CAS-Nummer: 252869-81-1
Molekulargewicht: 2766.2 g/mol
InChI-Schlüssel: NBDRHYCLQPRFBT-CXWVXKSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

St-Ht31 P is a useful research compound. Its molecular formula is C127H209N29O39 and its molecular weight is 2766.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is described as -20°C.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRHYCLQPRFBT-CXWVXKSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H209N29O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2766.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

exploring the discovery and development of Ht31 peptides

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Development of Ht31 Peptides: A Technical Guide to Disrupters of PKA Anchoring

Executive Summary

The spatial compartmentalization of Protein Kinase A (PKA) signaling is a fundamental regulatory mechanism in cellular physiology. This guide details the discovery, structural characterization, and experimental application of Ht31 , the first peptide inhibitor designed to disrupt the interaction between the Regulatory (R) subunits of PKA and A-Kinase Anchoring Proteins (AKAPs). Derived from a human thyroid cDNA library, Ht31 acts as a competitive antagonist, effectively "delocalizing" PKA and uncoupling it from its specific substrates. This document serves as a technical manual for researchers utilizing Ht31 and its cell-permeable derivative, St-Ht31, to interrogate cAMP signaling pathways.

Introduction: The Anchoring Hypothesis

Signal transduction specificity relies not just on the activation of enzymes but on their precise spatial restriction. The "Anchoring Hypothesis," proposed by John Scott and colleagues, posits that AKAPs maintain PKA in discrete subcellular pools, ensuring that cAMP signals result in the phosphorylation of specific, relevant substrates rather than indiscriminate activity.

  • The Complex: The PKA holoenzyme consists of two regulatory (R) and two catalytic (C) subunits.

  • The Interface: AKAPs bind to the R subunits (specifically RII isoforms) via an amphipathic

    
    -helix that docks into a hydrophobic groove formed by the N-terminal dimerization domain of the RII subunits.
    
  • The Disruption: Ht31 mimics this amphipathic helix, competing with endogenous AKAPs for the RII binding site.

Discovery and Structural Basis

The Ht31 peptide traces its origin to the early 1990s work by Carr, Hausken, and Scott . In an effort to identify RII-binding proteins, they screened a human thyroid expression library.

  • Source: A cDNA clone designated Human Thyroid clone 31 (Ht31) .

  • Gene Product: The Ht31 clone corresponds to a fragment of the larger protein AKAP-Lbc (also known as AKAP13), a Guanine Nucleotide Exchange Factor (GEF) for Rho GTPases.

  • Key Finding: The study identified a 24-amino acid region within Ht31 that was necessary and sufficient for RII binding. Structural analysis (NMR and CD spectroscopy) revealed that this sequence forms an amphipathic

    
    -helix , with hydrophobic residues aligned on one face of the helix to interact with the hydrophobic pocket of the RII dimer.
    

Key Reference: Carr, D. W., et al. (1992).[1] Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein. Cloning and characterization of the RII-binding domain. J. Biol. Chem.

The Ht31 Peptide Family: Sequences and Design

To utilize Ht31 as a pharmacological tool, researchers must distinguish between the native sequence, the cell-permeable variant, and the negative control.

Native Ht31 (The Pharmacophore)

The core sequence derived from AKAP-Lbc. It binds RII with nanomolar affinity (


 nM).
  • Sequence: D-L-I-E-E-A-A-S-R-I-V-D-A-V-I-E-Q-V-K-A-A-G-A-Y

  • Mechanism: The isoleucine (I) and valine (V) residues form the hydrophobic face of the helix.

St-Ht31 (Cell Permeable)

Native peptides have poor membrane permeability. To facilitate entry into intact cells, a stearate moiety is conjugated to the N-terminus.

  • Structure: Stearic acid (C18 lipid) attached to the N-terminus.

  • Application: Added directly to cell culture media; the lipid tail facilitates translocation across the plasma membrane.

Ht31-P (The Negative Control)

A rigorous control is essential to prove that observed effects are due to PKA displacement and not non-specific peptide toxicity.

  • Design: Two critical isoleucine residues (positions 10 and 15) in the hydrophobic face are substituted with Proline (P) .

  • Sequence: D-L-I-E-E-A-A-S-R-P -V-D-A-V-P -E-Q-V-K-A-A-G-A-Y

  • Effect: Proline is a "helix breaker." It disrupts the

    
    -helical structure, preventing RII binding while maintaining similar chemical properties (charge/length) to the active peptide.
    

Mechanism of Action Visualization

The following diagram illustrates the competitive displacement mechanism. Ht31 saturates the RII binding site, releasing the PKA holoenzyme into the cytosol where it cannot phosphorylate its anchored substrates.

Mechanism of Action cluster_0 Physiological State cluster_1 Disrupted State AKAP Endogenous AKAP (Anchored) PKA PKA Holoenzyme (RII Subunits) AKAP->PKA Anchors Ht31 St-Ht31 Peptide (Disruptor) Substrate Specific Substrate (e.g., Ion Channel) PKA->Substrate Phosphorylates FreePKA Delocalized PKA (Cytosolic) PKA->FreePKA Displacement Ht31->PKA Competes High Affinity

Caption: Competitive displacement of PKA by St-Ht31. The peptide mimics the AKAP amphipathic helix, uncoupling PKA from its subcellular anchor.[2]

Experimental Protocols

Reconstitution and Storage
  • Solvent: Dissolve lyophilized St-Ht31 and St-Ht31-P in DMSO or 50% DMSO/Water to create a high-concentration stock (e.g., 10 mM).

  • Storage: Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: Stearated peptides can be sticky; use low-binding tubes.

Cell Culture Treatment Protocol

This protocol is designed for adherent mammalian cells (e.g., HEK293, Cardiomyocytes, HeLa).

Step 1: Preparation Calculate the volume required for a final concentration of 50 µM .

  • Note: 10-50 µM is the standard effective range. 50 µM is recommended for robust displacement in most cell types.

Step 2: Incubation

  • Remove culture media and wash cells once with warm PBS.

  • Add fresh media containing 50 µM St-Ht31 (Active) to the experimental group.

  • Add fresh media containing 50 µM St-Ht31-P (Control) to the control group.

  • Incubate at 37°C for 1 to 4 hours . (Longer incubations up to 24h are possible but check for viability).

Step 3: Functional Assay Proceed immediately to your readout (e.g., cAMP measurement, Western Blot for phosphoproteins, or electrophysiology).

Step 4: Validation (Immunoprecipitation/RII Overlay) To confirm disruption:

  • Lyse cells.[3]

  • Perform an RII overlay assay or Immunoprecipitation of RII subunits.

  • Result: In St-Ht31 treated lysates, RII should be found in the soluble fraction or show reduced co-IP with known AKAPs compared to St-Ht31-P controls.

Quantitative Comparison Table
ParameterSt-Ht31 (Active)St-Ht31-P (Control)Notes
Sequence Modification None (Native)I10P, I15PProlines break the

-helix
RII Binding Affinity High (

~ nM)
NegligibleControl cannot bind RII
Working Concentration 10 - 50 µM10 - 50 µMMust match active peptide conc.
Solubility DMSO / PBSDMSO / PBSStearate tail reduces aqueous solubility
Primary Effect Delocalization of PKANoneUsed to rule out toxicity

Applications and Case Studies

Case Study 1: Cardiac Excitation-Contraction Coupling

  • Context: PKA anchors to L-type Calcium Channels (CaV1.2) via AKAP15/18 to facilitate sympathetic heart rate increases.

  • Experiment: Perfusion of cardiomyocytes with St-Ht31.

  • Outcome: St-Ht31 uncoupled PKA from the channel, abolishing

    
    -adrenergic stimulation of the calcium current, even when cAMP levels were elevated. This proved that localization, not just activation, is required for cardiac regulation.
    

Case Study 2: Sperm Motility

  • Context: Sperm motility requires PKA anchoring in the flagellum (via AKAP4/AKAP3).

  • Experiment: Incubation of sperm with St-Ht31.

  • Outcome: Rapid arrest of motility. This highlighted the potential of AKAP disruptors as non-hormonal contraceptives.

Workflow Visualization

Experimental Workflow Start Start: Adherent Cells (70-80% Confluence) Prep Prepare 10mM Stocks (DMSO) Start->Prep Split Split into Groups Prep->Split ExpGroup Experimental Group + 50µM St-Ht31 Split->ExpGroup CtrlGroup Control Group + 50µM St-Ht31-P Split->CtrlGroup Incubate Incubate 2-4 Hours @ 37°C ExpGroup->Incubate CtrlGroup->Incubate Stimulate Stimulate Pathway (e.g., Forskolin/Agonist) Incubate->Stimulate Assay Measure Endpoint (Phosphorylation/Function) Stimulate->Assay

Caption: Standard workflow for assessing PKA compartmentalization using St-Ht31 and its control.

Future Directions: Beyond Ht31

While Ht31 remains the "gold standard" proof-of-concept molecule, the field has evolved:

  • AKAP-IS: A bioinformatics-designed peptide (Alto et al., 2003) with higher affinity for RII than Ht31.

  • RIAD: A disruptor specific for Type I PKA (RI) anchoring, allowing researchers to distinguish between PKA-I and PKA-II pools.

  • Super-AKAP-IS: An optimized sequence with sub-nanomolar affinity.

Researchers should consider these newer peptides if Ht31 shows insufficient potency or if isoform specificity (RI vs RII) is critical.

References

  • Carr, D. W., Stofko-Hahn, R. E., Fraser, I. D., Bishop, S. M., Acott, T. S., Brennan, R. G., & Scott, J. D. (1991). Interaction of the regulatory subunit (RII) of cAMP-dependent protein kinase with RII-anchoring proteins (AKAPs). Journal of Biological Chemistry, 266(22), 14188-14192.

  • Carr, D. W., Hausken, Z. E., Fraser, I. D., Stofko-Hahn, R. E., & Scott, J. D. (1992). Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein. Cloning and characterization of the RII-binding domain. Journal of Biological Chemistry, 267(19), 13376-13382.

  • Vijayaraghavan, S., Goueli, S. A., Davey, M. P., & Carr, D. W. (1997). Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility. Journal of Biological Chemistry, 272(8), 4747-4752.

  • Alto, N. M., Soderling, S. H., Hoshi, N., Langeberg, L. K., Fayos, R., Jennings, P. A., & Scott, J. D. (2003). Bioinformatic design of A-kinase anchoring protein-in silico: a potent and selective peptide antagonist of type II protein kinase A anchoring. Proceedings of the National Academy of Sciences, 100(8), 4445-4450.

  • Tocris Bioscience. Product Datasheet: St-Ht31.

Sources

Technical Guide: Principles and Application of st-Ht31 in Molecular Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spatial compartmentalization of Protein Kinase A (PKA) is a fundamental regulatory mechanism in signal transduction, orchestrated by A-Kinase Anchoring Proteins (AKAPs).[1][2] st-Ht31 is the gold-standard peptide reagent used to interrogate this system. It functions as a cell-permeable competitive inhibitor that displaces PKA from AKAPs, thereby disrupting localized cAMP signaling events without inhibiting the catalytic activity of the kinase itself.

This guide details the physicochemical principles, experimental design, and validation protocols for using st-Ht31. Crucially, it clarifies the distinction between the active agent (st-Ht31 ) and its mandatory negative control (st-Ht31P ), a proline-substituted analog that fails to bind PKA.[3][4]

Mechanistic Principles

The PKA-AKAP Interface

The specificity of PKA signaling relies on its localization. AKAPs bind the regulatory subunits (RII) of PKA via an amphipathic


-helix.[1] This helix inserts into a hydrophobic groove formed by the N-terminal dimerization domain of the RII subunits.
Mechanism of Action: st-Ht31

st-Ht31 is a synthetic peptide derived from the RII-binding domain of the human thyroid AKAP (AKAP-Lbc/AKAP13).

  • Sequence: DLIEEAASRIVDAVIEQVKAAGAY (N-terminally Stearated).

  • Stearation: The addition of a stearate moiety (C18 lipid) renders the peptide cell-permeable, allowing it to cross the plasma membrane via lipid bilayer integration and subsequent flip-flop or endocytosis.

  • Binding: Once cytosolic, st-Ht31 mimics the AKAP amphipathic helix with high affinity (

    
     in the nanomolar range), effectively outcompeting endogenous AKAPs for PKA-RII binding. This displaces PKA into the cytosol, uncoupling it from its specific substrates.
    
The Control: st-Ht31P

st-Ht31P is the negative control peptide.[1][2][3]

  • Modification: It contains specific Isoleucine-to-Proline substitutions within the amphipathic helix region.[3]

  • Effect: Proline is a "helix breaker." Its insertion disrupts the secondary structure required for RII binding. Consequently, st-Ht31P enters the cell but cannot displace PKA, making it an ideal control to rule out non-specific effects of lipidated peptide accumulation.

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism.

PKA_Displacement cluster_0 Native State (Anchored) cluster_1 Inhibited State (st-Ht31 Treatment) AKAP Endogenous AKAP PKA PKA Holoenzyme (RII Subunits) AKAP->PKA High Affinity Binding Substrate Local Substrate (e.g., Ion Channel) PKA->Substrate Phosphorylation (cAMP-dependent) DisplacedPKA Displaced PKA (Cytosolic) PKA->DisplacedPKA Displacement by st-Ht31 stHt31 st-Ht31 Peptide (Amphipathic Helix) stHt31->DisplacedPKA Competitive Binding EmptyAKAP Unbound AKAP

Caption: Competitive displacement of PKA from AKAP anchoring sites by st-Ht31, resulting in delocalized kinase activity.

Experimental Protocols

Reconstitution and Storage

Peptide stability is critical for reproducibility.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide) or 25 mM Tris-HCl (pH 7.4). DMSO is preferred for stock solutions to ensure lipid solubility.
Stock Concentration 5 mM or 10 mM.
Storage Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles.
Shelf Life 6 months lyophilized; 1 month in solution at -20°C.
Standard Treatment Protocol

This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa, Cardiomyocytes).

Step 1: Cell Preparation

  • Culture cells to 70-80% confluency.

  • Critical: Serum proteins (albumin) can bind stearated peptides, reducing effective concentration. Perform treatment in serum-free media or low-serum (0.5%) media if cells tolerate it.

Step 2: Peptide Application

  • Prepare working solutions in pre-warmed media.

  • Active Group: st-Ht31 (Start with 10 µM ; Optimization range 5–50 µM).

  • Control Group: st-Ht31P (Match concentration, e.g., 10 µM).[5]

  • Vehicle Control: DMSO equivalent (e.g., 0.1%).

Step 3: Incubation

  • Short-term (Signaling): 20–60 minutes. (e.g., measuring phosphorylation of ERK, CREB, or ion channel currents).

  • Long-term (Phenotype): 4–24 hours.[3][6] (e.g., foam cell formation, cell motility).

  • Note: For incubations >4 hours, ensure cells are viable in the reduced-serum condition used.

Step 4: Stimulation (Optional)

  • If studying cAMP-dependent events, stimulate cells with Forskolin (10 µM) or Isoproterenol (100 nM) after the peptide pre-incubation period (usually 30 mins pre-incubation).

Readout and Analysis

Compare the Active (st-Ht31) vs. Control (st-Ht31P) groups.[4]

  • Positive Result: st-Ht31 alters the phenotype (e.g., reduces local phosphorylation), while st-Ht31P shows no difference from Vehicle.

  • Null Result: Neither peptide has an effect (PKA anchoring may not be involved).

  • False Positive Warning: If st-Ht31P also causes an effect, the result is likely due to membrane disruption by the lipid tail or peptide toxicity, not PKA displacement.

Data Presentation & Interpretation

When reporting results, quantitative comparisons between the active and control peptides are mandatory to establish causality.

Table 1: Expected Outcomes in PKA Disruption Assays

Assay TypeReadoutEffect of st-Ht31 (Active)Effect of st-Ht31P (Control)Interpretation
FRET (AKAR probe) Cytosolic PKA ActivityIncrease (Delocalization)No ChangePKA released from anchor
Western Blot Phospho-Substrate (Local)Decrease No ChangeAnchoring required for phosphorylation
Patch Clamp Ion Channel CurrentDecrease/Lag No ChangeChannel modulation requires local PKA
Cell Viability MTT / ATPNo ChangeNo ChangeVerifies non-toxicity
Troubleshooting Guide
  • Issue: No effect observed.

    • Cause: Serum binding. Solution: Wash cells with PBS and switch to Opti-MEM or serum-free media during treatment.

    • Cause: Low concentration. Solution: Titrate up to 50 µM.

  • Issue: Cell death in both groups.

    • Cause: DMSO toxicity or Stearate toxicity. Solution: Lower concentration to <20 µM or reduce DMSO content to <0.1%.

  • Issue: Precipitate in media.

    • Cause: Peptide aggregation. Solution: Sonicate the stock solution briefly before dilution; ensure media is pre-warmed to 37°C.

References

  • Carr, D. W., et al. (1992). "Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein. Cloning and characterization of the RII-binding domain." Journal of Biological Chemistry, 267(19), 13376-13382. Link

  • Vijayaraghavan, S., et al. (1997). "Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility." Journal of Biological Chemistry, 272(8), 4747-4752. Link

  • Gorshkov, K., et al. (2017). "AKAP-mediated feedback control of cAMP gradients in developing hippocampal neurons." Nature Chemical Biology, 13, 425–431. Link

  • Ma, Y., et al. (2011). "Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1." Journal of Biological Chemistry, 286(5), 3370–3378. Link

  • Hundsrucker, C., et al. (2006). "High-affinity AKAP7delta-protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides." Biochemical Journal, 396(2), 297–306. Link

Sources

The Foundational Researcher's Guide to the st-Ht31 P Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the st-Ht31 peptide inhibitor, a pivotal tool for dissecting the spatiotemporal regulation of Protein Kinase A (PKA) signaling. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of st-Ht31's mechanism, its practical applications, and the critical experimental considerations for its effective use.

The Significance of PKA Signaling and AKAP Scaffolding

Protein Kinase A is a ubiquitous serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The specificity of PKA signaling is not merely determined by the presence of its activating second messenger, cyclic AMP (cAMP), but is exquisitely controlled by its subcellular localization. This spatial regulation is orchestrated by a diverse family of A-Kinase Anchoring Proteins (AKAPs).[1][2] AKAPs act as molecular scaffolds, tethering PKA to specific cellular compartments, thereby placing the kinase in close proximity to its intended substrates.[2] This compartmentalization ensures that cAMP surges translate into precise, localized phosphorylation events, preventing indiscriminate kinase activity throughout the cell.

PKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds to R subunits PKA_catalytic Active Catalytic Subunit (C) PKA_holoenzyme->PKA_catalytic Releases Substrate Substrate PKA_catalytic->Substrate Phosphorylates AKAP AKAP AKAP->PKA_holoenzyme Anchors Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR st_Ht31_Mechanism cluster_before Before st-Ht31 cluster_after After st-Ht31 AKAP_bound AKAP PKA_anchored PKA Holoenzyme AKAP_bound->PKA_anchored Anchored AKAP_unbound AKAP PKA_displaced PKA Holoenzyme st_Ht31_bound st-Ht31 st_Ht31_bound->PKA_displaced Binds & Displaces st_Ht31_ext st-Ht31 st_Ht31_ext->st_Ht31_bound Enters Cell

Caption: Mechanism of st-Ht31 in disrupting the PKA-AKAP interaction.

A crucial control for experiments utilizing st-Ht31 is the inactive control peptide, st-Ht31-p. This peptide contains isoleucine-to-proline substitutions that abolish its ability to bind to PKA, rendering it incapable of disrupting the PKA-AKAP interaction. [3]Any observed cellular effects of st-Ht31 that are not replicated by st-Ht31-p can be more confidently attributed to the specific disruption of PKA anchoring.

Foundational Research Applications and Experimental Protocols

The unique mechanism of st-Ht31 makes it an invaluable tool for a wide range of research applications. The following sections detail key experimental workflows and provide step-by-step protocols as a starting point for your investigations.

Probing Spatially Resolved PKA Activity with FRET-Based Biosensors

Causality Behind Experimental Choices: To understand the immediate consequences of PKA de-anchoring, it is essential to measure kinase activity in real-time and in specific subcellular compartments. Förster Resonance Energy Transfer (FRET)-based biosensors, such as AKAR3, are genetically encoded reporters that provide a dynamic readout of PKA activity. [3]These sensors consist of a PKA substrate peptide and a phosphorylation-binding domain flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). [3]Upon phosphorylation by PKA, a conformational change in the sensor brings CFP and YFP into close proximity, resulting in an increase in FRET. [3]By targeting these sensors to different cellular locations (e.g., cytoplasm vs. plasma membrane), researchers can dissect the spatial dynamics of PKA signaling following st-Ht31 treatment. [3] Experimental Protocol: FRET-Based PKA Activity Assay

  • Cell Culture and Transfection:

    • Plate cells (e.g., BHK or HEK293T) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect cells with a FRET-based PKA biosensor (e.g., AKAR3 for cytoplasmic measurement or a plasma membrane-targeted version) using a suitable transfection reagent. Allow for 20-24 hours of expression. [4]

  • Image Acquisition Setup:

    • Wash cells twice with a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS). [3] * Place the dish on the stage of an inverted fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP).

  • Baseline Imaging:

    • Acquire baseline images in the CFP and YFP channels before the addition of any reagents.

  • st-Ht31 Treatment and Time-Lapse Imaging:

    • Prepare a working solution of st-Ht31 in the imaging buffer. A typical starting concentration is 5-10 µM. [5][6] * Gently add the st-Ht31 solution to the cells and immediately begin time-lapse imaging, acquiring images in both CFP and YFP channels at regular intervals (e.g., every 30-60 seconds) for a desired duration (e.g., 10-30 minutes).

    • As a negative control, treat a separate dish of transfected cells with the inactive st-Ht31-p peptide at the same concentration.

  • Data Analysis:

    • Correct images for background fluorescence.

    • Calculate the FRET ratio (YFP/CFP) for each time point.

    • Normalize the FRET ratio to the baseline to determine the change in PKA activity over time.

Investigating Protein-Protein Interactions via Immunoprecipitation

Causality Behind Experimental Choices: st-Ht31-mediated disruption of PKA anchoring can have downstream effects on protein-protein interactions. Immunoprecipitation (IP) is a powerful technique to isolate a protein of interest along with its binding partners. [4]By performing IP of a suspected AKAP or a PKA substrate, followed by Western blotting for PKA, one can directly assess whether st-Ht31 treatment alters the composition of these protein complexes.

Experimental Protocol: Immunoprecipitation

  • Cell Lysis:

    • Culture and treat cells with st-Ht31 (e.g., 10 µM for 2 hours) or st-Ht31-p as a control.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant (the pre-cleared lysate).

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., a specific AKAP) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against the protein of interest (to confirm successful IP) and the suspected interacting partner (e.g., PKA).

Visualizing Cellular Processes with Fluorescence Microscopy

Causality Behind Experimental Choices: Cellular imaging provides a direct visual assessment of the morphological or functional consequences of st-Ht31 treatment. For instance, in the context of macrophage foam cell formation, Oil Red O staining can be used to visualize neutral lipid accumulation. [4]By comparing the staining in st-Ht31-treated and control cells, one can quantify the effect of PKA de-anchoring on this process.

Experimental Protocol: Cellular Imaging of Lipid Droplets

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., bone marrow-derived macrophages) and induce foam cell formation by incubating with acetylated LDL (e.g., 100 µg/mL for 48 hours). [4] * Replace the medium with fresh medium containing st-Ht31 (e.g., 10 µM) or st-Ht31-p and incubate for 24 hours. [4]

  • Fixation and Staining:

    • Fix the cells with 10% formaldehyde for 1 hour. [4] * Stain the cells with Oil Red O dye to visualize neutral lipids. [4]

  • Imaging and Quantification:

    • Wash the cells extensively with PBS.

    • Acquire images using a brightfield or fluorescence microscope.

    • Quantify the Oil Red O staining intensity to assess the extent of lipid accumulation.

Quantifying Cholesterol Efflux

Causality Behind Experimental Choices: A notable application of st-Ht31 is in the study of cholesterol metabolism. [5][6]To quantify the effect of st-Ht31 on cholesterol efflux, cells are pre-loaded with radiolabeled cholesterol ([3H]cholesterol), and the amount of radioactivity released into the medium is measured after treatment. This provides a direct and quantitative measure of the rate of cholesterol export.

Experimental Protocol: Cholesterol Efflux Assay

  • Cell Labeling:

    • Incubate cells (e.g., BHK cells or macrophages) in growth medium containing [3H]cholesterol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular cholesterol pools. [4]

  • Equilibration:

    • Replace the labeling medium with fresh serum-free medium and incubate for 18-24 hours to allow for the equilibration of the radiolabel among intracellular cholesterol pools.

  • Efflux Assay:

    • Incubate the cells with serum-free medium containing st-Ht31 (e.g., 5 µM for 2 hours) or a control (e.g., st-Ht31-p or a known cholesterol acceptor like apoA-I). [4][6]

  • Quantification:

    • Collect the medium and lyse the cells.

    • Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

    • Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Experimental Parameters and Considerations

The optimal experimental conditions for using st-Ht31 can vary depending on the cell type, the specific biological question being addressed, and the experimental assay being employed. The following table provides a summary of typical parameters as a starting point for optimization.

ApplicationCell Type(s)st-Ht31 ConcentrationIncubation TimeKey Controls
PKA Activity (FRET)BHK, HEK293T5 - 10 µM10 - 30 minutesst-Ht31-p, vehicle
ImmunoprecipitationVarious10 - 20 µM2 - 4 hoursst-Ht31-p, IgG control
Cholesterol EffluxMacrophages, BHK5 - 50 µM2 - 24 hoursst-Ht31-p, no acceptor
Reversal of Foam Cell FormationMacrophages10 µM24 hoursst-Ht31-p, vehicle
Inhibition of ERK1/2 ActivationHEK293T20 µM20 minutesst-Ht31-p, vehicle

Conclusion and Future Directions

The st-Ht31 peptide inhibitor has proven to be an indispensable tool for elucidating the intricate roles of AKAP-mediated PKA signaling in a multitude of cellular processes. Its ability to acutely and specifically disrupt the localization of PKA provides a powerful method for dissecting the functional consequences of this spatial regulation. As our understanding of the diverse family of AKAPs continues to grow, the applications of st-Ht31 and similar targeted inhibitors will undoubtedly expand, opening new avenues for research in areas ranging from cardiovascular disease to neurobiology and cancer. Future developments may include the design of even more specific inhibitors targeting the interaction of PKA with individual AKAP isoforms, allowing for an even finer dissection of these critical signaling nodes.

References

  • Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. The Journal of Biological Chemistry. [Link]

  • AKAP-scaffolding proteins and regulation of cardiac physiology. Journal of Molecular and Cellular Cardiology. [Link]

  • Spatial targeting of type II protein kinase A to filopodia mediates the regulation of growth cone guidance by cAMP. The Journal of Cell Biology. [Link]

  • AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Cellular Signalling. [Link]

  • st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... ResearchGate. [Link]

  • Ht31: the first protein kinase A anchoring protein to integrate protein kinase A and Rho signaling. The Journal of Biological Chemistry. [Link]

  • Ht31 increases PKA activity without elevation of cAMP. ResearchGate. [Link]

  • Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. The Journal of Biological Chemistry. [Link]

  • Characterization of A-kinase-anchoring disruptors using a solution-based assay. Biochemical Journal. [Link]

  • A-kinase anchoring proteins take shape. Nature Reviews Molecular Cell Biology. [Link]

  • Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Methods in Molecular Biology. [Link]

  • Anchoring Proteins as Regulators of Signaling Pathways. Circulation Research. [Link]

  • Cell Imaging Techniques. MIT OpenCourseWare. [Link]

  • A-kinase anchoring proteins and neuronal signaling mechanisms. Genes & Development. [Link]

Sources

Methodological & Application

Application Notes and Protocols for st-Ht31 in Cultured Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating PKA Signaling Dynamics

Introduction: Deciphering Spatiotemporal PKA Signaling with st-Ht31

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that governs a vast array of cellular processes, including gene expression, metabolism, and cell division. The specificity of PKA signaling is not merely determined by the presence of its activator, cyclic AMP (cAMP), but is critically dependent on its precise subcellular localization. This spatial regulation is orchestrated by A-Kinase Anchoring Proteins (AKAPs), a diverse family of scaffolding proteins that tether PKA to specific organelles, substrates, and signaling complexes.[1]

To dissect the functional importance of PKA localization, researchers require tools that can acutely and specifically disrupt these anchoring interactions. The st-Ht31 peptide is a powerful and widely used tool for this purpose. It is a cell-permeable, stearated version of the Ht31 peptide, which corresponds to the PKA-anchoring domain of a human thyroid AKAP.[2][3][4] By competitively inhibiting the binding of PKA to AKAPs, st-Ht31 effectively displaces the kinase, leading to its diffusion within the cytoplasm.[5][6] This guide provides a comprehensive overview of the mechanism of st-Ht31 and detailed protocols for its application in cultured cells, empowering researchers to confidently investigate the role of localized PKA signaling in their experimental systems.

Mechanism of Action: The Principle of Competitive Disruption

The core function of st-Ht31 is to act as a competitive inhibitor for the regulatory (RII) subunits of PKA, preventing them from docking onto AKAPs.[6] Normally, AKAPs create localized signaling hubs, positioning PKA in close proximity to its upstream activators and downstream targets. This ensures a rapid and specific signaling output in response to a localized cAMP gradient.

When introduced to cells, the stearoyl moiety of st-Ht31 facilitates its permeation across the plasma membrane.[7] Once inside, the peptide mimics the amphipathic helix structure of the AKAP binding domain, binding with high affinity to the RII subunits of PKA.[4] This competitive binding displaces the PKA holoenzyme from its AKAP-mediated anchor points. The untethered PKA is then free to diffuse throughout the cytoplasm. Interestingly, this delocalization often leads to a net increase in cytoplasmic PKA activity, as the kinase is released from localized inhibitory constraints and encounters a broader range of substrates.[7][8] This paradoxical activation is a key mechanistic aspect to consider when designing and interpreting experiments.

PKA_Anchoring_and_st_Ht31_Inhibition cluster_membrane Subcellular Compartment (e.g., Plasma Membrane) cluster_cytoplasm Cytoplasm AKAP AKAP PKA_anchored PKA (Anchored) AKAP->PKA_anchored Anchoring Substrate Local Substrate PKA_anchored->Substrate Phosphorylation PKA_free PKA (Diffused) PKA_anchored->PKA_free Release & Diffusion pSubstrate Phosphorylated Substrate CREB CREB (Nucleus) PKA_free->CREB Global Phosphorylation pCREB pCREB stHt31 st-Ht31 stHt31->PKA_anchored Disrupts Anchoring Workflow_stHt31_Treatment cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_harvest Day 2/3: Harvest & Analysis Start Start with healthy, sub-confluent cell culture Trypsinize Trypsinize and count cells Start->Trypsinize Seed Seed cells in multi-well plates (Target 60-80% confluency on treatment day) Trypsinize->Seed Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare fresh working solutions of st-Ht31 and controls (st-Ht31-p, vehicle) in media Incubate1->Prepare AddTreatment Add treatment media to appropriate wells Prepare->AddTreatment RemoveMedia Aspirate old media from wells RemoveMedia->AddTreatment Incubate2 Incubate for desired duration (e.g., 20 min to 24 hours) Harvest Harvest cells for downstream analysis Incubate2->Harvest WB Western Blot (e.g., pCREB/CREB) Harvest->WB Efflux Cholesterol Efflux Assay Harvest->Efflux Microscopy Immunofluorescence Harvest->Microscopy

Caption: General experimental workflow for st-Ht31 treatment.

Procedure:

  • Cell Seeding: The day before the experiment, seed your cells in the appropriate culture vessel (e.g., 6-well or 12-well plates) at a density that will result in 60-80% confluency at the time of treatment. [9]This ensures cells are in a healthy, logarithmic growth phase.

  • Preparation of Treatment Media: On the day of the experiment, thaw aliquots of st-Ht31 and control peptides. Prepare fresh working dilutions in pre-warmed complete culture medium. For example, to make a 10 µM working solution from a 1 mM stock, dilute the stock 1:100 in media (e.g., 10 µL of stock into 990 µL of media). Prepare a vehicle control (e.g., PBS in media) and a negative control (st-Ht31-p) at the same final concentration.

  • Cell Treatment: Aspirate the old media from the cells. Gently add the prepared treatment media to the respective wells.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. Incubation times can range from 20 minutes for rapid signaling events to 24 hours for longer-term effects like reversing foam cell formation. [2]5. Harvesting: Following incubation, proceed immediately to harvesting for your chosen downstream analysis (e.g., cell lysis for Western blotting, media collection for efflux assays).

Protocol 3: Validation by Western Blot for Phospho-CREB

Rationale: This protocol validates the activation of the PKA pathway by measuring the phosphorylation of its downstream target, CREB. It is essential to compare the ratio of phosphorylated CREB (pCREB) to total CREB to account for any differences in protein loading. [10] Procedure:

  • Cell Lysis: After treatment, place the culture plate on ice. Aspirate the media and wash the cells once with ice-cold PBS.

  • Protein Extraction: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane 3x for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total CREB.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pCREB to total CREB for each sample.

Data Interpretation and Expected Outcomes

  • Successful PKA Activation: A successful experiment will show a significant increase in the pCREB/total CREB ratio in st-Ht31 treated cells compared to the vehicle control.

  • Effective Controls: The st-Ht31-p treated cells should show no significant increase in the pCREB/total CREB ratio, confirming the specificity of the peptide. [7]Co-treatment with PKI should block the st-Ht31-induced increase in pCREB phosphorylation. [7]* Phenotypic Readout: The validated activation of PKA should correlate with your biological readout of interest (e.g., increased cholesterol efflux, changes in cell morphology, altered gene expression).

Quantitative Data Summary

ParameterCell Line ExampleConcentrationIncubation TimeApplicationReference
Working Concentration BHK cells, RAW Macrophages5 µM2 hoursEnhancing cholesterol/phospholipid efflux[2]
Macrophage Foam Cells10 µM24 hoursReversing foam cell formation[2][7]
HEK293T cells20 µM20 minutesAbolishing cAMP inhibition of ERK1/2 activation[2]
Control Concentration BHK cells5 µM2 hoursNegative control for cholesterol efflux[7]
Inhibitor Concentration BHK cells50 µM2 hoursPKA inhibitor to block st-Ht31 effect[7][11]

Troubleshooting

IssuePossible CauseSuggested Solution
No effect observed with st-Ht31 Peptide degradation: Improper storage or multiple freeze-thaw cycles.Always use freshly thawed single-use aliquots. Purchase new peptide if degradation is suspected.
Inefficient cell permeability: Cell type may be resistant to peptide uptake.Increase the concentration of st-Ht31 or the incubation time. Confirm permeability using a fluorescently labeled version of the peptide if available.
PKA pathway is inactive: The downstream pathway of interest may not be regulated by PKA in your specific cell model.Confirm PKA activation directly by checking pCREB levels via Western blot.
High background or off-target effects Peptide toxicity: High concentrations or long incubation times may induce cellular stress.Perform a dose-response and time-course experiment to find the optimal, non-toxic conditions. Use the st-Ht31-p control to distinguish specific from non-specific effects.
Inconsistent results Variable cell state: Cells were at different confluencies or passage numbers.Standardize your cell culture practice. Ensure cells are seeded at the same density and are within a consistent low passage number range for all experiments. [12]
Reagent variability: Inconsistent preparation of stock or working solutions.Follow the reconstitution and storage protocol strictly. Prepare fresh working solutions for each experiment.

References

  • ResearchGate. (n.d.). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and.... Retrieved from [Link]

  • Shen, J., et al. (n.d.). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Retrieved from [Link]

  • Ma, L., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry. Retrieved from [Link]

  • Alto, N. M., et al. (2003). Designing isoform-specific peptide disruptors of protein kinase A localization. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Carr, D. W., et al. (n.d.). Minireview. University of Washington. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol using lentivirus to establish THP-1 suspension cell lines for immunostaining and confocal microscopy. Retrieved from [Link]

  • Ma, L., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. Retrieved from [Link]

  • Lajoie, K., et al. (2023). Designed endocytosis-inducing proteins degrade targets and amplify signals. PMC. Retrieved from [Link]

  • Diviani, D., et al. (2001). Ht31: the first protein kinase A anchoring protein to integrate protein kinase A and Rho signaling. PubMed. Retrieved from [Link]

  • Biology Basics. (2025). Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube. Retrieved from [Link]

  • Yu, L. Y., et al. (2023). Studying Cellular Focal Adhesion Parameters with Imaging and MATLAB Analysis. PMC. Retrieved from [Link]

  • Lan, J., et al. (2016). New Approaches to Old Techniques in Cell Handling for Microscopy. MDPI. Retrieved from [Link]

  • Deisseroth, K., et al. (1998). Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway. PMC. Retrieved from [Link]

  • ResearchGate. (2018). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. Retrieved from [Link]

  • Wiemann, M., et al. (2024). Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines. PubMed Central. Retrieved from [Link]

  • Kim, S., et al. (2023). Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular delivery of therapeutic antibodies into specific cells using antibody-peptide fusions. Retrieved from [Link]

  • Sucher, N., et al. (2017). TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics. Oncotarget. Retrieved from [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. YouTube. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Cell Culture Protocols. Retrieved from [Link]

  • In Vitro Technologies. (n.d.). Cell Culture FAQs. Retrieved from [Link]

Sources

Introduction: The Critical Role of AKAP-PKA Interactions and the Utility of st-Ht31 P

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Determining the Optimal In Vitro Working Concentration of st-Ht31 P

For Researchers, Scientists, and Drug Development Professionals

A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that are essential for the spatial and temporal regulation of cellular signaling pathways.[1][2] A primary function of AKAPs is to tether the cAMP-dependent Protein Kinase A (PKA) to specific subcellular locations, thereby ensuring the localized phosphorylation of target substrates in response to cAMP signals.[3][4] This compartmentalization is crucial for the fidelity and efficiency of numerous physiological processes.[1] Disruption of AKAP-PKA interactions has been implicated in various disease states, making the targeted modulation of this protein-protein interaction a significant area of research.[1][4]

The st-Ht31 peptide is a powerful tool for investigating the functional consequences of disrupting AKAP-PKA signaling. It is a stearated, cell-permeable peptide that competitively inhibits the interaction between the regulatory (RII) subunits of PKA and AKAPs.[5] By displacing PKA from its anchoring sites, st-Ht31 can lead to a delocalization and, in some cellular contexts, an increase in cytosolic PKA activity.[6][7] To ensure the specificity of experimental findings obtained with st-Ht31, it is imperative to use a proper negative control. The this compound peptide serves this critical role.[8] It is a variant of st-Ht31 with key amino acid substitutions (isoleucine to proline) that abolish its ability to bind to PKA, and consequently, it should not elicit the same biological effects as the active peptide.[6]

This guide provides a comprehensive framework for determining the optimal working concentration of st-Ht31 and its negative control, this compound, for in vitro studies.

Mechanism of Action: Disrupting the AKAP-PKA Complex

The st-Ht31 peptide mimics the PKA-binding domain of AKAPs, allowing it to competitively bind to the RII subunits of PKA. This prevents the association of PKA with its endogenous AKAP partners, leading to the displacement of the kinase from its specific subcellular locations. The consequence of this disruption is a loss of spatially regulated PKA signaling.

cluster_0 Normal AKAP-PKA Signaling cluster_1 Disruption by st-Ht31 AKAP AKAP PKA PKA AKAP->PKA Anchoring Substrate Substrate PKA->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate st_Ht31 st-Ht31 PKA_d PKA st_Ht31->PKA_d Competitive Binding AKAP_d AKAP AKAP_d->PKA_d Disrupted Anchoring Substrate_d Substrate PKA_d->Substrate_d No Phosphorylation No_Phospho No Localized Phosphorylation Substrate_d->No_Phospho start Start: Experimental Goal Defined dose_response Perform Dose-Response (st-Ht31 & this compound) (1-50 µM) start->dose_response time_course Perform Time-Course (1-24 hours) dose_response->time_course assay Endpoint Assay (e.g., Western, FRET) time_course->assay viability Cell Viability Assay time_course->viability analyze Analyze Data: - Efficacy of st-Ht31 - Inactivity of this compound - Minimal Toxicity assay->analyze viability->analyze optimal Optimal Concentration and Time Determined analyze->optimal

Caption: Experimental workflow.

Conclusion

The st-Ht31 and this compound peptide pair is an invaluable toolset for dissecting the role of AKAP-PKA signaling in various cellular contexts. A systematic approach to determining the optimal working concentration is crucial for generating robust and reproducible data. By carefully performing dose-response and time-course experiments and including the essential this compound negative control, researchers can confidently attribute their findings to the specific disruption of AKAP-PKA interactions.

References

  • Ma, Y., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry, 286(14), 12309-12319. Retrieved from [Link]

  • ResearchGate. (n.d.). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and.... Retrieved from [Link]

  • Zhang, L., et al. (2007). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Cellular Signalling, 19(9), 1965-1974. Retrieved from [Link]

  • Ferreira, S., et al. (2018). Building Cell Selectivity into CPP-Mediated Strategies. Pharmaceuticals, 11(4), 125. Retrieved from [Link]

  • Diaz, J., & Gratton, E. (2022). Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide. bioRxiv. Retrieved from [Link]

  • Ma, Y., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. Retrieved from [Link]

  • Wong, W., & Scott, J. D. (2004). A-kinase anchoring proteins take shape. Current Opinion in Structural Biology, 14(6), 670-677. Retrieved from [Link]

  • Lignitto, L., & Feliciello, A. (2012). Anchoring Proteins as Regulators of Signaling Pathways. Circulation Research, 111(4), 480-492. Retrieved from [Link]

  • Taskén, K., & Aandahl, E. M. (2004). Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs). Journal of Cell Science, 117(Pt 22), 5283-5291. Retrieved from [Link]

  • ResearchGate. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

  • Omar, M. H., & Scott, J. D. (2021). Drugs That Regulate Local Cell Signaling: AKAP Targeting as a Therapeutic Option. Annual Review of Pharmacology and Toxicology, 61, 199-220. Retrieved from [Link]

  • Kumar, S., et al. (2018). Designed Cell-Penetrating Peptide Constructs for Inhibition of Pathogenic Protein Self-Assembly. Molecules, 23(9), 2139. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of an A kinase anchoring protein (AKAP). AKAPs.... Retrieved from [Link]

Sources

Application Note: Validating PKA-Dependent ABCA1 Cholesterol Efflux Using st-Ht31

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[1]

The Paradox of PKA Anchoring in Cholesterol Efflux

In the study of Reverse Cholesterol Transport (RCT), the ATP-binding cassette transporter A1 (ABCA1) is the rate-limiting gatekeeper, transferring cellular cholesterol to lipid-poor Apolipoprotein A-I (ApoA-I). While Protein Kinase A (PKA) is a known activator of ABCA1 (via phosphorylation), its spatial regulation is often overlooked.

st-Ht31 is a stearated, cell-permeable peptide derived from the PKA-anchoring domain of A-Kinase Anchoring Proteins (AKAPs). It acts as a disruptor peptide .

  • The Standard View: Inhibitors usually suppress biological functions.

  • The st-Ht31 Effect: In the context of ABCA1, st-Ht31 treatment often induces or enhances cholesterol efflux.[1][2][3]

  • The Mechanism: Under basal conditions, AKAPs sequester PKA in specific subcellular compartments, limiting its access to ABCA1. By competitively binding to the PKA regulatory subunit (RII), st-Ht31 "de-anchors" PKA, releasing it into the cytoplasm. This increases the pool of active PKA available to phosphorylate ABCA1, thereby upregulating its transport activity.

Therefore, st-Ht31 is not merely an inhibitor; it is a mechanistic probe used to validate the spatial requirement of PKA signaling in ABCA1-mediated efflux.

Diagram 1: Mechanism of Action

The following diagram illustrates how st-Ht31 disrupts the AKAP-PKA interaction to promote ABCA1 phosphorylation and cholesterol efflux.

stHt31_Mechanism cluster_Basal Basal State (Restricted Efflux) cluster_Treated Treatment with st-Ht31 AKAP AKAP (Anchoring Protein) PKA_Anchored PKA (RII) Sequestered/Inactive AKAP->PKA_Anchored Anchors ABCA1_Basal ABCA1 (Low Activity) PKA_Anchored->ABCA1_Basal Restricted Access stHt31 st-Ht31 Peptide (Stearated) stHt31->AKAP Displaces PKA PKA_Free Cytosolic PKA (Active) stHt31->PKA_Free Binds RII Subunit ABCA1_Active Phospho-ABCA1 (High Activity) PKA_Free->ABCA1_Active Phosphorylation Efflux Cholesterol Efflux to ApoA-I ABCA1_Active->Efflux Promotes

Caption: st-Ht31 displaces PKA from AKAP anchors, releasing it to phosphorylate ABCA1 and drive efflux.

Part 2: Experimental Design & Reagents[1]

Critical Reagents
  • st-Ht31 Peptide (Active):

    • Sequence: Stearyl-DLIEEAASRIVDAVIEQVKAAGAY-COOH

    • Function: Binds PKA RII subunits with high affinity (

      
       nM).
      
  • st-Ht31-P Peptide (Control):

    • Sequence: Stearyl-DLIEEAASRP VDAVIEQVKAAGAY-COOH

    • Function: Contains an Isoleucine-to-Proline mutation that disrupts the amphipathic helix structure, preventing PKA binding.[2] It serves as a negative control for non-specific peptide effects.

  • Acceptor: Human ApoA-I (lipid-free) or native HDL.

  • Tracer: [1,2-³H(N)]-Cholesterol (PerkinElmer or similar).

Solubility & Reconstitution

Stearated peptides are hydrophobic and can be difficult to solubilize. Improper handling leads to aggregation and assay variability.

ParameterProtocol
Solvent 100% DMSO (Anhydrous). Do not attempt to dissolve directly in aqueous media.
Stock Conc. Prepare a 10 mM stock solution.
Storage Aliquot (e.g., 10 µL) and store at -20°C . Avoid freeze-thaw cycles.
Working Sol. Dilute stock into pre-warmed (37°C) media immediately before use.
Max DMSO Ensure final DMSO concentration in cell culture is < 0.1% to avoid toxicity.

Part 3: Detailed Protocol

Phase 1: Cell Preparation & Loading

Target Cells: RAW 264.7 Macrophages or BHK-ABCA1 fibroblasts.

  • Seeding: Plate cells in 24-well plates (approx.

    
     cells/well) in DMEM + 10% FBS. Allow to adhere for 6–24 hours.
    
  • Labeling: Prepare labeling media: DMEM + 1% FBS + [³H]-Cholesterol (1 µCi/mL) .

  • Incubation: Replace growth media with labeling media. Incubate for 24 hours at 37°C, 5% CO₂.

    • Note: Ensure the radiolabel is fully equilibrated into cellular pools.

Phase 2: Equilibration & Treatment

This step allows the cholesterol pools to equilibrate and introduces the st-Ht31 probe.

  • Wash: Wash cells 2x with warm PBS + 0.2% BSA (Fatty Acid Free) to remove extracellular tracer.

  • Equilibration Media: Add DMEM + 0.2% BSA (Serum-Free).

  • Incubation: Incubate for 12–18 hours .

    • Optional: If studying gene regulation (e.g., LXR agonists), add them here. For st-Ht31 mechanistic studies, this is usually done in the next phase or as a short pre-treatment.

Phase 3: The Efflux Assay (Inhibition/Activation Phase)

Critical Decision: st-Ht31 is typically added during the efflux period to observe acute signaling effects.

  • Preparation of Treatments:

    • Control: DMEM/BSA + Vehicle (DMSO).

    • Negative Control: DMEM/BSA + st-Ht31-P (5–10 µM).

    • Experimental: DMEM/BSA + st-Ht31 (5–10 µM).

    • Acceptor: Add ApoA-I (10 µg/mL) to all wells (unless testing acceptor-independent efflux).

  • Initiation: Remove equilibration media and add 500 µL of the prepared treatment media to respective wells.

  • Timing: Incubate for 2 to 4 hours at 37°C.

    • Why short time? PKA signaling effects are rapid. Long incubations (>6h) may introduce toxicity or secondary gene expression effects.

Phase 4: Harvesting & Measurement[1]
  • Media Collection: Transfer the supernatant (media) to scintillation vials. Centrifuge briefly (2000 x g, 5 min) to pellet any detached cells/debris, then transfer the cleared supernatant to the vial.

  • Cell Lysis: Wash cells 1x with cold PBS. Add 500 µL of 0.1 N NaOH (or 1% Triton X-100) to lyse cells. Incubate 30 min at RT.

  • Lysate Collection: Transfer the lysate to separate scintillation vials.

  • Counting: Add scintillation fluid (e.g., 4 mL) to all vials and count on a Beta counter.

Diagram 2: Experimental Workflow

Workflow cluster_Treat Step 3: Efflux Phase (2-4h) Step1 Step 1: Labeling (24h, [3H]-Cholesterol) Step2 Step 2: Equilibration (18h, Serum-Free BSA) Step1->Step2 Treat1 Control: ApoA-I + DMSO Step2->Treat1 Treat2 Exp: ApoA-I + st-Ht31 (10µM) Step2->Treat2 Treat3 Specificity Ctrl: ApoA-I + st-Ht31-P Step2->Treat3 Step4 Step 4: Scintillation Counting (Media vs. Cell Lysate) Treat1->Step4 Treat2->Step4 Treat3->Step4

Caption: Standard workflow for radiolabeled cholesterol efflux with st-Ht31 intervention.

Part 4: Data Analysis & Interpretation[1][5][6]

Calculation

Calculate the percent cholesterol efflux for each well:



Expected Results
Treatment ConditionExpected OutcomeInterpretation
ApoA-I Only Basal Efflux (~5-10%)Standard ABCA1 activity.
ApoA-I + st-Ht31 Increased Efflux (>15%)Disruption of AKAP releases PKA, activating ABCA1.
ApoA-I + st-Ht31-P Basal Efflux (~5-10%)Mutation prevents PKA binding; confirms specificity.
st-Ht31 (No ApoA-I) Moderate Effluxst-Ht31 may induce microparticle release or basal pumping.
Troubleshooting
  • Low Solubility: If the peptide precipitates upon addition to media, ensure the stock was fully dissolved in DMSO and vortex the media immediately upon addition.

  • Toxicity: If cell lysate CPM is significantly lower in st-Ht31 wells compared to controls, the peptide concentration (10 µM) may be toxic to your specific cell line. Titrate down to 1-5 µM.

  • No Effect: Ensure your cells express AKAPs and ABCA1. BHK cells without ABCA1 transfection will show no response.

References

  • Ma, L., et al. (2011). "Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1."[1] Journal of Biological Chemistry. [Link]

  • Zha, X., et al. (2014). "Akt Inhibition Promotes ABCA1-Mediated Cholesterol Efflux to ApoA-I through Suppressing mTORC1." PLOS ONE. [Link]

Sources

Probing the Role of PKA Compartmentalization in Smooth Muscle Function with st-Ht31 P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of A-Kinase Anchoring Proteins (AKAPs) in Smooth Muscle Cell Signaling

Smooth muscle cell (SMC) contractility is a fundamental physiological process, critical for the regulation of vascular tone, airway resistance, and gastrointestinal motility. The signaling pathways that govern SMC contraction and relaxation are complex, involving a delicate interplay of second messengers and protein kinases. A key regulator of SMC relaxation is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. However, the simple elevation of intracellular cAMP is not the sole determinant of the physiological response. The spatial and temporal organization of cAMP signaling, orchestrated by A-Kinase Anchoring Proteins (AKAPs), is now understood to be of paramount importance.

AKAPs are a diverse family of scaffolding proteins that tether PKA to specific subcellular locations, creating localized signaling microdomains.[1] This compartmentalization ensures that PKA-mediated phosphorylation of target proteins occurs with precision and efficiency, thereby dictating the specificity of the cellular response to cAMP. In smooth muscle cells, AKAPs are crucial for positioning PKA in proximity to key substrates involved in contractility, such as ion channels and components of the contractile machinery.

This application note provides a detailed guide for researchers on the use of st-Ht31 P , a cell-permeable peptide inhibitor of the PKA-AKAP interaction, to investigate the role of PKA compartmentalization in smooth muscle cell function. We will delve into the mechanism of action of this compound and provide detailed, field-proven protocols for its application in vascular smooth muscle research, including the assessment of contractility, cAMP levels, and protein phosphorylation.

Mechanism of Action of this compound

The this compound peptide is a powerful tool for dissecting the role of AKAP-mediated PKA signaling. It is a synthetic, stearated (cell-permeable) version of the Ht31 peptide, which corresponds to the PKA-binding domain of the human thyroid AKAP. By competitively binding to the regulatory (RII) subunits of PKA, this compound displaces PKA from its endogenous AKAP binding partners.

This disruption of the PKA-AKAP complex does not inhibit the catalytic activity of PKA itself. Instead, it leads to the delocalization of the kinase, causing a redistribution of PKA activity throughout the cytoplasm.[2] This globalized PKA activity can have profound and sometimes counterintuitive effects on cellular function. For instance, while localized PKA activity at specific subcellular compartments is often associated with smooth muscle relaxation, the delocalized activity resulting from this compound treatment has been shown to enhance contractile force in airway smooth muscle. This suggests that the precise spatial control of PKA signaling by AKAPs is critical for its pro-relaxant effects, and that disrupting this organization can shift the balance towards contraction.

Visualizing the Impact of this compound on PKA Signaling

To conceptualize the mechanism of this compound, the following signaling pathway diagram illustrates the disruption of AKAP-mediated PKA localization.

cluster_0 Normal PKA Signaling cluster_1 PKA Signaling with this compound GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds AKAP AKAP AKAP->PKA_inactive Anchors PKA_active PKA (active) PKA_inactive->PKA_active PKA_delocalized Delocalized PKA PKA_inactive->PKA_delocalized Displaced by this compound Substrate Local Substrate PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Relaxation Phospho_Substrate->Response stHt31P This compound stHt31P->AKAP Competes for PKA binding Global_Substrates Global Substrates PKA_delocalized->Global_Substrates Phosphorylates Altered_Response Altered Response (e.g., Contraction) Global_Substrates->Altered_Response

Caption: this compound disrupts AKAP-mediated PKA localization.

Application I: Investigating the Role of AKAP-PKA Interactions in Vascular Smooth Muscle Contractility

This protocol details the use of this compound to assess the impact of PKA compartmentalization on agonist-induced contraction of isolated vascular smooth muscle rings.

Experimental Workflow

G A Vessel Isolation & Dissection B Mounting in Organ Bath A->B C Equilibration & Viability Check B->C D Pre-incubation with this compound or Vehicle C->D E Agonist-Induced Contraction D->E F Data Acquisition & Analysis E->F

Caption: Workflow for isometric tension measurement.

Protocol: Isometric Tension Measurement in Isolated Arterial Rings

Materials:

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound peptide

  • Control peptide (e.g., stearated scrambled peptide)

  • Vasoconstrictor agonist (e.g., phenylephrine, angiotensin II)

  • Isometric force transducer and data acquisition system

  • Organ bath system

Procedure:

  • Vessel Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting:

    • Mount the arterial rings on two stainless steel wires or hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect one wire to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g (this may need to be optimized for different vessel types).

    • During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check for viability, contract the rings with a depolarizing solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded. Wash out the KCl and allow the tension to return to baseline.

  • Inhibitor Incubation:

    • Pre-incubate the arterial rings with this compound (e.g., 10-50 µM) or the control peptide for 30-60 minutes. The optimal concentration and incubation time should be determined empirically.

  • Agonist-Induced Contraction:

    • Generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., phenylephrine, 1 nM to 10 µM).

    • Add increasing concentrations of the agonist to the organ bath at appropriate intervals, allowing the contraction to reach a stable plateau at each concentration.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the contractile response as a percentage of the maximal contraction induced by the agonist or as absolute force (in grams or millinewtons).

    • Compare the concentration-response curves obtained in the presence of this compound to those of the control group.

Expected Outcome:

Based on findings in airway smooth muscle, it is hypothesized that disruption of PKA-AKAP interactions with this compound will lead to an enhanced contractile response to agonist stimulation in vascular smooth muscle. This would be observed as a leftward shift or an increase in the maximal response of the concentration-response curve.

Treatment GroupAgonist EC50 (nM)Maximal Contraction (% of control)
Vehicle ControlX ± SD100 ± SD
This compound (50 µM)Y ± SDZ ± SD
Scrambled PeptideX' ± SD100' ± SD
Hypothetical data illustrating the expected outcome. X, Y, Z, X', and 100' represent mean values, and SD represents the standard deviation.

Application II: Assessing the Impact of this compound on PKA-Mediated Protein Phosphorylation

To elucidate the molecular mechanisms underlying the effects of this compound on smooth muscle contractility, it is essential to examine the phosphorylation state of key PKA substrates.

Protocol: Western Blot Analysis of Myosin Light Chain (MLC) and PKA Substrate Phosphorylation

Materials:

  • Cultured vascular smooth muscle cells or isolated arterial tissue

  • This compound peptide

  • Control peptide

  • Agonist (e.g., isoproterenol to stimulate PKA, phenylephrine to induce contraction)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, anti-phospho-(Ser/Thr) PKA substrate, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell/Tissue Treatment:

    • For cultured cells, seed them in appropriate culture plates and grow to confluence.

    • Treat the cells or arterial rings with this compound (e.g., 50 µM) or control peptide for the desired time (e.g., 30-60 minutes).

    • Stimulate with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce phosphorylation.

  • Lysate Preparation:

    • Wash the cells or tissues with ice-cold PBS.

    • Lyse the cells or homogenize the tissues in ice-cold lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein band to the total protein band or the loading control.

    • Compare the phosphorylation levels between the different treatment groups.

TreatmentPhospho-MLC / Total MLC RatioPhospho-PKA Substrate / Loading Control Ratio
VehicleBaselineBaseline
AgonistIncreasedIncreased/Decreased (Substrate dependent)
This compound + AgonistFurther IncreasedAltered (Substrate dependent)
Scrambled Peptide + AgonistSimilar to AgonistSimilar to Agonist
Hypothetical data illustrating potential outcomes.

Application III: Measuring Intracellular cAMP Levels

To determine if the effects of this compound are independent of changes in total cAMP concentration, it is important to measure intracellular cAMP levels.

Protocol: cAMP Measurement using ELISA

Materials:

  • Cultured vascular smooth muscle cells

  • This compound peptide

  • cAMP-elevating agent (e.g., forskolin or isoproterenol)

  • Commercially available cAMP ELISA kit

  • Cell lysis buffer (provided with the kit or 0.1 M HCl)

  • Plate reader

Procedure:

  • Cell Treatment:

    • Plate vascular smooth muscle cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat the cells with this compound (e.g., 50 µM) or a vehicle control for 30-60 minutes.

    • Stimulate the cells with a cAMP-elevating agent for a specified time (e.g., 10-15 minutes).

  • Cell Lysis:

    • Aspirate the media and lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.

  • cAMP Measurement:

    • Perform the competitive ELISA according to the kit protocol. This generally involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

    • After incubation and washing steps, add the substrate solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.

    • Compare the cAMP levels between the different treatment groups.

Expected Outcome:

This compound is not expected to directly alter total intracellular cAMP concentrations. Therefore, any observed effects on contractility and protein phosphorylation are likely due to the redistribution of PKA activity rather than a change in cAMP synthesis or degradation.

TreatmentIntracellular cAMP (pmol/well)
VehicleBaseline ± SD
ForskolinIncreased ± SD
This compoundBaseline ± SD
This compound + ForskolinIncreased ± SD (similar to Forskolin alone)
Hypothetical data showing that this compound does not affect total cAMP levels.

Conclusion and Future Perspectives

The use of the AKAP-PKA disrupting peptide, this compound, provides a valuable approach to unravel the intricate role of PKA compartmentalization in smooth muscle physiology. The protocols outlined in this application note offer a framework for researchers to investigate how the spatial regulation of PKA signaling influences smooth muscle contractility, a process fundamental to numerous physiological and pathophysiological conditions. By combining functional studies with biochemical analyses, investigators can gain deeper insights into the molecular mechanisms that fine-tune smooth muscle function. Future studies could employ more advanced techniques, such as FRET-based biosensors for real-time imaging of localized PKA activity, to further dissect the dynamic nature of AKAP-mediated signaling in live smooth muscle cells.[2] Understanding the nuances of PKA compartmentalization may ultimately pave the way for the development of novel therapeutic strategies targeting specific AKAP-PKA interactions for the treatment of diseases characterized by smooth muscle dysfunction, such as hypertension and asthma.

References

  • Poppinga, W. J., et al. (2014). A-kinase anchoring proteins in the heart: new insights in health and disease. Journal of Molecular and Cellular Cardiology, 74, 143-152. [Link]

  • Ye, D., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. Journal of Biological Chemistry, 286(12), 10891-10900. [Link]

  • Wang, Y., et al. (2006). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Oncology Reports, 16(4), 755-761. [Link]

  • Patel, H. H., et al. (2001). AKAP-mediated targeting of protein kinase A regulates contractility in cardiac myocytes. Journal of Biological Chemistry, 276(52), 48769-48776. [Link]

  • Sasaki, Y., & Sasaki, Y. (1990). Inhibition of myosin light chain phosphorylation in cultured smooth muscle cells by HA1077, a new type of vasodilator. Biochemical and Biophysical Research Communications, 171(3), 1182-1187. [Link]

  • Anderson, J. M., et al. (1981). Angiotensin II stimulates phosphorylation of the myosin light chain in cultured vascular smooth muscle cells. Journal of Biological Chemistry, 256(10), 4693-4696. [Link]

  • Kitazawa, T., et al. (1991). Reconstitution of protein kinase C-induced contractile Ca2+ sensitization in Triton X-100-demembranated rabbit arterial smooth muscle. The Journal of Physiology, 437, 425-442. [Link]

  • Gao, Y., et al. (2023). Comparing the effects of dynamic and holding isometric contractions on cardiovascular, perceptual, and near-infrared spectroscopy parameters: A pilot study. PLOS ONE, 18(2), e0281885. [Link]

  • Badwey, J. A., et al. (2023). The effect of isometric exercise training on arterial stiffness: A randomized crossover controlled study. Physiological Reports, 11(10), e15694. [Link]

  • Hori, M., et al. (1988). Agonist-induced vascular tone. Japanese Journal of Pharmacology, 48(3), 291-301. [Link]

  • Indolfi, C., et al. (1997). Activation of cAMP-PKA signaling in vivo inhibits smooth muscle cell proliferation induced by vascular injury. Nature Medicine, 3(7), 775-779. [Link]

  • Chen, C. N., et al. (2021). High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells. International Journal of Molecular Sciences, 22(21), 11529. [Link]

  • Nishimura, J., et al. (1986). Phosphorylation of myosin light chain kinase from vascular smooth muscle by cAMP- and cGMP-dependent protein kinases. Biochimica et Biophysica Acta (BBA) - General Subjects, 886(2), 239-246. [Link]

  • Eid, A. H., et al. (2012). cAMP induces adhesion of microvascular smooth muscle cells to fibronectin via an Epac-mediated but PKA-independent mechanism. Cellular Physiology and Biochemistry, 30(2), 361-372. [Link]

  • Gau, D. M., & Roy, P. (2020). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol, 10(8), e3587. [Link]

  • Eto, M., et al. (2000). Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle. American Journal of Physiology-Cell Physiology, 279(5), C1516-C1524. [Link]

  • Lee, J. H., et al. (2007). Ca2+-dependent rapid Ca2+ sensitization of contraction in arterial smooth muscle. Circulation Research, 100(1), 86-94. [Link]

  • Webb, R. C. (2003). Vascular smooth muscle cell signaling mechanisms for contraction to angiotensin II and endothelin-1. Journal of the American Society of Nephrology, 14(9), 2188-2197. [Link]

  • Wang, Y., et al. (2015). Inhibition of vascular smooth muscle growth via signaling crosstalk between AMP-activated protein kinase and cAMP-dependent protein kinase. Journal of Biological Chemistry, 290(17), 10767-10780. [Link]

  • Gentil, P. (2013). Evidence for the Role of Isometric Exercise Training in Reducing Blood Pressure: Potential Mechanisms and Future Directions. Sports Medicine, 43(10), 913-921. [Link]

  • Goulart, V. A., et al. (2019). Vascular effects of isometric handgrip training in hypertensives. Clinical and Experimental Hypertension, 41(4), 364-369. [Link]

  • Campa, D., et al. (2014). Treatment of diabetic macular edema with an inhibitor of vascular endothelial-protein tyrosine phosphatase that activates Tie2. Ophthalmology, 122(2), 321-329. [Link]

  • Hagiwara, M., et al. (1990). Modulation of calmodulin function and of Ca2+-induced smooth muscle contraction by the calmodulin antagonist, HT-74. Molecular Pharmacology, 38(1), 113-119. [Link]

  • Khandelwal, A. R., et al. (2010). Resveratrol-mediated inhibition of restenosis in a mouse model of arterial injury is dependent on ER-alpha. American Journal of Physiology-Heart and Circulatory Physiology, 299(5), H1463-H1470. [Link]

  • Scott, J. D., et al. (1998). Blotting and band-shifting: techniques for assessing protein-protein interactions. Methods in Molecular Biology, 88, 161-173. [Link]

  • Kitazawa, T., & Eto, M. (2001). Phosphorylation of myosin light-chain kinase of smooth muscle stimulates myosin ATPase activity without phosphorylating myosin light chain. Proceedings of the National Academy of Sciences, 98(10), 5572-5577. [Link]

  • Li, M., et al. (2021). miR-31-5p Promotes Oxidative Stress and Vascular Smooth Muscle Cell Migration in Spontaneously Hypertensive Rats via Inhibiting FNDC5 Expression. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Dodge-Kafka, K. L., et al. (2010). Phosphorylation of PKA substrates after-adrenergic stimulation. Journal of Biological Chemistry, 285(42), 32395-32403. [Link]

  • Matsumoto, Y., et al. (2018). Effects of an inhibitor of A-kinase anchoring protein (AKAP) on TRPA1 activation or mechanical allodynia induced by carboplatin. Journal of Pharmacological Sciences, 138(3), 185-191. [Link]

  • Lee, C. H., et al. (2017). Ht31 increases PKA activity without elevation of cAMP. Scientific Reports, 7(1), 1-11. [Link]

  • Gade, A., et al. (2022). Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids. International Journal of Molecular Sciences, 23(24), 15893. [Link]

  • Ikebe, M., & Hartshorne, D. J. (1985). Quantitation of myosin light chain phosphorylation in intact smooth muscle. The Journal of biological chemistry, 260(18), 10027-10031. [Link]

Sources

Optimizing St-Ht31 Incubation Time for Effective PKA Inhibition: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PKA Anchoring in Cellular Signaling

Protein Kinase A (PKA) is a ubiquitous and essential serine/threonine kinase that governs a vast array of cellular processes, from metabolism and gene transcription to cell growth and apoptosis. The specificity of PKA signaling is not merely determined by the presence of its activator, cyclic AMP (cAMP), but critically depends on its precise subcellular localization. This spatial and temporal control is achieved through a family of scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific organelles, cytoskeletal components, and signaling complexes, thereby positioning the kinase in close proximity to its intended substrates.[1][2] Disruption of this anchoring is a powerful tool to investigate and modulate localized PKA signaling events.

This guide focuses on St-Ht31, a stearated, cell-permeable peptide inhibitor designed to competitively disrupt the interaction between PKA and AKAPs.[3][4] By understanding and optimizing its application, particularly the incubation time, researchers can effectively dissect the roles of anchored PKA in their specific experimental systems.

Mechanism of Action: How St-Ht31 De-anchors PKA

The Ht31 peptide sequence is derived from the PKA-anchoring domain of an AKAP and binds with high affinity to the regulatory (RII) subunits of PKA.[3] This action competitively displaces PKA from its natural AKAP binding partners. Consequently, PKA is released from its localized positions, leading to a disruption of compartmentalized signaling.[1][3] The "St" prefix indicates that the peptide is N-terminally stearated, a lipid modification that enhances its membrane permeability, allowing it to effectively enter living cells.[3]

It is crucial to understand a key nuance of St-Ht31's action: by displacing PKA from its anchored locations, St-Ht31 can lead to an increase in diffuse, cytosolic PKA activity.[3][4] Therefore, its effect is best described as the inhibition of localized or anchored PKA activity, rather than a global inhibition of the kinase's catalytic function. This distinction is vital for accurate experimental interpretation.

cluster_0 Normal PKA Anchoring cluster_1 PKA De-anchoring by St-Ht31 AKAP AKAP PKA PKA (Inactive Holoenzyme) AKAP->PKA Anchors Membrane Subcellular Structure (e.g., Membrane, Cytoskeleton) AKAP->Membrane Tethers to Substrate Local Substrate PKA->Substrate Proximal to PKA_free PKA (Released into Cytosol) St_Ht31 St-Ht31 Peptide St_Ht31->PKA_free Binds & Displaces Substrate_d Local Substrate PKA_free->Substrate_d Signal Disrupted AKAP_occ AKAP Membrane_d Subcellular Structure AKAP_occ->Membrane_d Tethers to

Figure 1: Mechanism of St-Ht31 Action. Under normal conditions (left), AKAPs tether PKA to specific subcellular locations, ensuring proximity to local substrates. St-Ht31 (right) competitively binds to PKA, displacing it from AKAPs and disrupting this localized signaling.

Determining Optimal Incubation Time: A Multifactorial Approach

The effective incubation time for St-Ht31 is not a one-size-fits-all parameter. It is influenced by several factors, including cell type, peptide concentration, and the specific biological process under investigation. Published studies show a wide range of effective incubation times, from as short as 20 minutes to as long as 24 hours.[5]

Cell Line/SystemSt-Ht31 ConcentrationIncubation TimeObserved EffectReference
HEK293T Cells20 µM20 minutesAbolished cAMP inhibition of PMA-induced ERK1/2 activation.[5]
BHK & RAW Macrophages5 µM2 hoursEnhanced cholesterol/phospholipid efflux.[5]
BHK Cells5 µM2 hoursIncreased cytosolic PKA activity.[4]
Macrophage Foam Cells10 µM24 hoursReversed foam cell formation.[3][5]
mpkCCD Cells50 µM1 hourAltered PKA localization from membrane to cytosol.[6]

This variability underscores the necessity of empirical optimization for each new experimental model. Short incubation times (20-60 minutes) are often sufficient to observe effects on rapid signaling events like protein phosphorylation.[5][6] In contrast, longer incubation times (2-24 hours) may be required to see changes in more complex cellular processes such as lipid metabolism or morphological changes.[3][5]

Experimental Protocol: Time-Course Optimization for PKA Inhibition

The following protocol provides a framework for determining the optimal incubation time of St-Ht31 in your cell culture model. The primary validation method is Western blotting for a known downstream target of PKA.

Core Principle: Self-Validation through Controls

This protocol is designed to be self-validating. The inclusion of a PKA activator (e.g., Forskolin) and a negative control peptide (St-Ht31-P or a scrambled peptide) is critical. Effective inhibition will be demonstrated by St-Ht31's ability to prevent the increase in substrate phosphorylation induced by the PKA activator.

Recommended Validation Target: Phospho-VASP (Ser157)

Vasodilator-stimulated phosphoprotein (VASP) is an excellent endogenous marker for PKA activity. PKA preferentially phosphorylates VASP at the Serine 157 (Ser157) position.[7][8][9] This phosphorylation event can be reliably detected by phospho-specific antibodies and often results in a noticeable mobility shift on SDS-PAGE gels (from ~46 kDa to ~50 kDa), providing a clear and robust readout.[7]

start Plate Cells & Grow to 70-80% Confluency serum_starve Serum Starve Cells (Optional, 4-6 hours) start->serum_starve pre_treat Pre-incubate with St-Ht31 (e.g., 0, 30, 60, 120, 240 min) serum_starve->pre_treat stimulate Stimulate with PKA Activator (e.g., Forskolin, 10-30 min) pre_treat->stimulate lyse Lyse Cells & Collect Protein stimulate->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies: 1. p-VASP (Ser157) 2. Total VASP 3. Loading Control (e.g., GAPDH) transfer->probe image Image & Quantify Bands probe->image analyze Analyze Data: Determine Time for Max Inhibition image->analyze

Figure 2: Experimental workflow for optimizing St-Ht31 incubation time.

Step-by-Step Methodology

1. Cell Preparation:

  • Plate your cells of interest at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24-48 hours.

  • Rationale: A consistent cell density is crucial for reproducible results. Over-confluent or sparse cultures can exhibit altered signaling responses.

2. Serum Starvation (Optional but Recommended):

  • Replace the growth medium with a low-serum or serum-free medium for 4-6 hours prior to the experiment.

  • Rationale: Serum contains growth factors that can activate numerous signaling pathways, including those that may cross-talk with the PKA pathway. Starvation reduces this basal activity, leading to a cleaner, more robust response to the specific PKA activator.

3. St-Ht31 Pre-incubation (Time-Course):

  • Prepare a working stock of St-Ht31 (e.g., 5-20 µM) in the appropriate medium. Also prepare a vehicle control (e.g., DMSO or sterile water) and a negative control peptide (if available).

  • Set up your experimental plates with different pre-incubation times. For example:

    • Time 0: No St-Ht31 pre-incubation.
    • Time 30 min: Add St-Ht31 and incubate for 30 minutes.
    • Time 60 min: Add St-Ht31 and incubate for 60 minutes.
    • Time 120 min: Add St-Ht31 and incubate for 120 minutes.
    • Time 240 min: Add St-Ht31 and incubate for 240 minutes.
  • Rationale: This time-course is the core of the optimization. The selected time points should bracket the expected effective time based on the literature.[5][10]

4. PKA Stimulation:

  • After the pre-incubation period for each time point, add a PKA activator such as Forskolin (typically 10-50 µM) to the wells. Incubate for a short period (e.g., 15-30 minutes).

  • Include control wells:

    • Vehicle control (no inhibitor, no activator)
    • Activator only (no inhibitor)
  • Rationale: Forskolin activates adenylyl cyclase, leading to a rapid increase in intracellular cAMP and robust PKA activation. This provides the signal that St-Ht31 is expected to inhibit.

5. Cell Lysis and Protein Quantification:

  • Immediately after stimulation, wash the cells once with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Rationale: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of your target proteins.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.

6. Western Blot Analysis:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with a primary antibody against Phospho-VASP (Ser157).

  • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Reprobing: To ensure equal protein loading and expression, the membrane should be stripped and re-probed for Total VASP and a loading control like GAPDH or β-actin.

  • Rationale: Comparing the phospho-VASP signal to the total VASP signal normalizes for any differences in VASP protein expression between samples. The loading control confirms that an equal amount of total protein was loaded in each lane.[11][12]

Interpreting the Results

The optimal incubation time is the shortest duration of St-Ht31 pre-treatment that results in the maximum reduction of Forskolin-induced VASP phosphorylation. Densitometry analysis of the Western blot bands will allow for a quantitative assessment. The "Activator only" lane should show a strong p-VASP signal, and the goal is to find the time point where St-Ht31 most effectively reduces this signal back towards the basal level seen in the vehicle control.

Considerations for Trustworthiness and Scientific Rigor

  • Control Peptides: Whenever possible, include a control peptide, such as a scrambled version of Ht31 (St-Ht31-P). This helps to ensure that the observed effects are due to the specific PKA-de-anchoring sequence and not due to non-specific effects of introducing a stearated peptide into the cell.[4]

  • Off-Target Effects: While St-Ht31 is highly specific for the RII subunit of PKA, like any inhibitor, the possibility of off-target effects should be considered, especially at high concentrations or with very long incubation times.[13] If unexpected results are observed, consider validating the findings with an alternative PKA inhibition strategy, such as using a catalytic inhibitor like H89 or PKI.[14]

  • Toxicity: Monitor cell morphology and viability during the experiment. While St-Ht31 is generally well-tolerated, long-term incubations (e.g., 24 hours) at high concentrations could potentially lead to cytotoxicity in sensitive cell lines.[3] A simple viability assay (e.g., Trypan Blue exclusion) can confirm that the observed effects are not due to cell death.

By following this structured, empirically-driven approach, researchers can confidently determine the optimal St-Ht31 incubation time, ensuring robust and reproducible inhibition of anchored PKA activity for insightful explorations of cellular signaling pathways.

References

  • Ma, Y., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry. [Link]

  • st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... | ResearchGate. ResearchGate. [Link]

  • Investigating the Insertion Mechanism of Cell-Penetrating Peptide Penetratin into Cell Membranes: Implications for Targeted Drug | Semantic Scholar. Semantic Scholar. [Link]

  • AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. National Library of Medicine. [Link]

  • How to monitor PKA activity by western blot? | ResearchGate. ResearchGate. [Link]

  • Ht31 increases PKA activity without elevation of cAMP... | ResearchGate. ResearchGate. [Link]

  • Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal. [Link]

  • How to monitor PKG and PKC activity by western blot? | ResearchGate. ResearchGate. [Link]

  • Tissue-specific PKA inhibition using a chemical genetic approach and its application to studies on sperm capacitation. Proceedings of the National Academy of Sciences. [Link]

  • Regulation of VASP by phosphorylation. Taylor & Francis Online. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium. Journal of Cell Science. [Link]

  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. [Link]

  • Suppression of interferon signaling via small-molecule modulation of TFAM. eLife. [Link]

  • What would be the best choice if I want to inhibit PKA in cell culture? | ResearchGate. ResearchGate. [Link]

  • Development of a Cell-penetrating Peptide that Exhibits Responsive Changes in its Secondary Structure in the Cellular Environment. Scientific Reports. [Link]

  • Blotting and band-shifting: techniques for studying protein-protein interactions. Trends in Biochemical Sciences. [Link]

Sources

Modulating Macrophage Foam Cell Formation Using the AKAP Disruptor, st-Ht31 P

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in cardiovascular and metabolic diseases.

Introduction: Targeting Signaling Hubs in Atherosclerosis

The formation of macrophage-derived foam cells, characterized by the massive accumulation of intracellular lipid droplets, is a hallmark of early-stage atherosclerosis.[1] These cells contribute to the development and instability of atherosclerotic plaques by promoting inflammation and extracellular matrix degradation.[2] The process begins when macrophages in the arterial intima take up modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), primarily through scavenger receptors like CD36.[2][3] This unregulated uptake overwhelms the cell's capacity for cholesterol efflux, leading to the esterification and storage of cholesterol in lipid droplets.[4]

Cellular signaling pathways play a critical role in regulating this balance between lipid uptake, metabolism, and efflux. A-Kinase Anchoring Proteins (AKAPs) are key scaffolding proteins that compartmentalize Protein Kinase A (PKA), a central enzyme in the cyclic AMP (cAMP) signaling pathway, to specific subcellular locations.[5] This localization is crucial for ensuring the specificity and efficiency of PKA-mediated phosphorylation of downstream targets.[6] The cAMP/PKA pathway is known to influence various aspects of macrophage function, including inflammatory responses and lipid homeostasis.[7][8]

This application note details the use of st-Ht31 , a cell-permeable peptide inhibitor, to investigate the role of AKAP-PKA interactions in macrophage foam cell formation. st-Ht31 is a stearated (lipid-modified) version of the Ht31 peptide, which competitively disrupts the binding between AKAPs and the regulatory (RII) subunits of PKA.[9][10] By displacing PKA from its anchored locations, st-Ht31 alters localized signaling events, making it a powerful tool to dissect the spatial and temporal dynamics of PKA signaling in lipid metabolism.[11] Published research indicates that disrupting this interaction with st-Ht31 can increase cytosolic PKA activity, promote robust cholesterol efflux via the ATP-binding cassette transporter A1 (ABCA1), and even reverse foam cell formation.[9][11]

Scientific Rationale & Mechanism of Action

AKAPs act as signaling hubs, tethering PKA in close proximity to its substrates and other signaling molecules. This spatial confinement is essential for precise signal transduction. The Ht31 peptide, from which st-Ht31 is derived, mimics the amphipathic helix structure of the AKAP binding domain, competitively inhibiting the AKAP-PKA interaction.[12][13] The addition of a stearyl group (st-) renders the peptide cell-permeable.

By treating macrophages with st-Ht31, researchers can effectively "un-anchor" PKA, leading to its diffusion within the cytoplasm. This delocalization is hypothesized to increase global cytosolic PKA activity, which in turn phosphorylates downstream targets that regulate lipid transport.[11] A key target is the ABCA1 transporter, a critical protein for mediating the efflux of cholesterol from macrophages to extracellular acceptors like Apolipoprotein A-I (ApoA-I). Enhanced PKA activity has been shown to stimulate ABCA1-mediated cholesterol release, thereby reducing the intracellular lipid burden that defines a foam cell.[11]

Therefore, st-Ht31 serves as a unique pharmacological tool to test the hypothesis that the spatial organization of PKA signaling by AKAPs is a critical regulator of macrophage cholesterol homeostasis.

cluster_membrane Cell Membrane cluster_cytosol Cytosol AKAP AKAP PKA_anchored PKA (Anchored) AKAP->PKA_anchored anchors PKA_free PKA (Free/Active) PKA_anchored->PKA_free released by st-Ht31 ABCA1 ABCA1 Transporter Cholesterol Cholesterol Droplets ABCA1->Cholesterol effluxes ApoAI ApoA-I ABCA1->ApoAI transfers cholesterol to stHt31 st-Ht31 stHt31->AKAP disrupts interaction PKA_free->ABCA1 activates Extracellular Extracellular Space

Caption: Mechanism of st-Ht31 in promoting cholesterol efflux.

Experimental Design & Workflow

The overall workflow involves differentiating a human monocyte cell line (THP-1) into macrophages, inducing foam cell formation with oxLDL, treating the cells with st-Ht31, and finally, quantifying the changes in intracellular lipid content.

A 1. Cell Culture Seed THP-1 Monocytes B 2. Differentiation Treat with PMA (48h) A->B C 3. Foam Cell Induction Incubate with oxLDL (24h) B->C D 4. Treatment Add st-Ht31 or Controls C->D E 5. Quantification D->E F Oil Red O Staining (Lipid Visualization & Quantification) E->F Method A G Cholesterol Efflux Assay (Functional Measurement) E->G Method B

Caption: Experimental workflow for studying st-Ht31 effects.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
THP-1 Human Monocytic Cell LineATCCTIB-202
RPMI-1640 MediumGibcoA1049101
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Human Oxidized LDL (oxLDL)Alfa Aesar / Kalen BiomedicalJ65593 / 770255
st-Ht31Tocris Bioscience6286
st-Ht31 P (Inactive Control Peptide)Tocris Bioscience6287
Oil Red OSigma-AldrichO0625
IsopropanolSigma-AldrichI9516
Formalin Solution, 10%Sigma-AldrichHT501128
Cholesterol Efflux Assay Kit (Fluorescent)Abcam / Sigma-Aldrichab196985 / MAK192

Detailed Protocols

Protocol 1: THP-1 Differentiation into Macrophages

Rationale: THP-1 monocytes are a widely used human cell line that, upon stimulation with Phorbol 12-myristate 13-acetate (PMA), differentiate into adherent, macrophage-like cells, providing a consistent and reproducible model system.[14][15]

  • Cell Seeding: Seed THP-1 monocytes in RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) into 24-well plates at a density of 2.5 x 10⁵ cells/mL.

  • Differentiation: Add PMA to a final concentration of 100 ng/mL.[15]

  • Incubation: Incubate the cells for 48 hours in a humidified incubator at 37°C with 5% CO₂. After incubation, macrophages will be adherent.

  • Washing: Gently aspirate the medium containing PMA and non-adherent cells. Wash the adherent macrophages twice with sterile Phosphate-Buffered Saline (PBS).

  • Resting: Add fresh, PMA-free RPMI-1640 medium and let the cells rest for 24 hours before proceeding.

Protocol 2: Induction of Foam Cell Formation

Rationale: Exposing macrophages to oxLDL mimics the in vivo process where macrophages internalize modified lipoproteins, leading to lipid accumulation. A concentration of 50 µg/mL for 24 hours is well-established to induce robust foam cell formation.[1][14]

  • Preparation: Prepare a working solution of oxLDL in serum-free RPMI-1640 medium to a final concentration of 50 µg/mL.

  • Induction: Aspirate the medium from the differentiated macrophages and add the oxLDL-containing medium.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO₂.

  • Controls: As a negative control, incubate a set of wells with serum-free medium only (no oxLDL).

Protocol 3: Treatment with st-Ht31

Rationale: This step introduces the pharmacological inhibitor to assess its effect on established foam cells. A dose-response experiment is recommended to determine the optimal concentration. The inactive control peptide, this compound, contains a proline substitution that disrupts the helical structure necessary for AKAP binding and is essential to demonstrate specificity.[13]

  • Reagent Preparation: Reconstitute st-Ht31 and the control peptide this compound according to the manufacturer's instructions to create stock solutions. Further dilute in serum-free medium to desired working concentrations (e.g., 1, 5, 10 µM).[11]

  • Treatment: After the 24-hour oxLDL incubation, gently wash the cells twice with PBS.

  • Add Compounds: Add fresh serum-free medium containing st-Ht31, this compound (control), or vehicle (e.g., DMSO) to the respective wells.

  • Incubation: Incubate for an appropriate duration, typically 4-6 hours, to allow for effects on cholesterol efflux.[16]

Protocol 4: Quantification by Oil Red O Staining

Rationale: Oil Red O is a lysochrome (fat-soluble) diazo dye that stains neutral triglycerides and lipids, providing a direct and visually compelling method to assess foam cell formation.[1][17] The stain can be extracted from the cells and quantified spectrophotometrically for an objective measurement.[18]

  • Fixation: Aspirate the treatment medium and gently wash cells twice with PBS. Fix the cells by adding 10% formalin for 30-60 minutes.[19]

  • Washing: Discard the formalin and wash the cells twice with deionized water, followed by a 5-minute incubation with 60% isopropanol.[19]

  • Staining: Aspirate the isopropanol and add freshly prepared and filtered Oil Red O working solution to each well, ensuring cells are fully covered. Incubate for 15-20 minutes at room temperature.

  • Destaining & Visualization: Aspirate the staining solution and wash the cells 3-4 times with deionized water until the water runs clear. Add PBS to the wells for imaging under a light microscope. Foam cells will appear with bright red lipid droplets.

  • Quantification:

    • After imaging, aspirate the PBS and allow the plate to dry completely.

    • Add 250 µL of 100% isopropanol to each well to elute the stain from the cells.

    • Incubate for 10 minutes on a shaker.

    • Transfer 200 µL of the isopropanol/dye mixture to a 96-well plate.

    • Measure the absorbance at 492-520 nm using a plate reader.[18]

Protocol 5: Quantification by Cholesterol Efflux Assay

Rationale: This functional assay directly measures the movement of cholesterol from the cell interior to an extracellular acceptor, providing mechanistic insight into the effects of st-Ht31.[20] Fluorescently-labeled cholesterol is often used for a non-radioactive, high-throughput method.[16][21]

  • Labeling: This protocol follows the general procedure for a commercial kit (e.g., Abcam ab196985). Differentiated THP-1 macrophages are first incubated overnight with a labeling reagent containing a fluorescently tagged cholesterol.

  • Equilibration: Cells are washed and incubated with an equilibration buffer, which allows the labeled cholesterol to incorporate into intracellular pools.

  • Induction & Treatment: Cells are then treated with oxLDL to induce foam cell formation, followed by treatment with st-Ht31 or controls as described in Protocol 3. The treatment medium should contain a cholesterol acceptor, such as ApoA-I or High-Density Lipoprotein (HDL).

  • Sample Collection: After the treatment incubation (typically 4-6 hours), the supernatant (media) from each well is collected. The remaining cells are lysed with the provided lysis buffer.[16]

  • Measurement: The fluorescence of the supernatant (representing effluxed cholesterol) and the cell lysate (representing cholesterol remaining in the cell) is measured using a fluorescence plate reader (e.g., Ex/Em = 485/523 nm).[16]

  • Calculation: The percentage of cholesterol efflux is calculated using the following formula:

    • % Efflux = [Fluorescence of Supernatant / (Fluorescence of Supernatant + Fluorescence of Cell Lysate)] x 100

Data Analysis & Expected Results

Data should be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. Results from the Oil Red O quantification and Cholesterol Efflux Assay should be correlated.

Experimental ConditionExpected Oil Red O Staining (Absorbance)Expected Cholesterol Efflux (%)Interpretation
Untreated Macrophages LowBaselineHealthy baseline lipid content.
oxLDL-Treated (Foam Cells) HighLowSuccessful foam cell induction; impaired efflux.
oxLDL + st-Ht31 Decreased (Dose-dependent)Increased (Dose-dependent)st-Ht31 reverses lipid accumulation by promoting efflux.
oxLDL + this compound (Control) HighLowEffects are specific to the active peptide sequence.

Troubleshooting

ProblemPotential CauseSolution
Low Foam Cell Formation Ineffective oxLDL; low cell viability; insufficient incubation time.Verify oxLDL activity with a new lot. Check cell health post-PMA differentiation. Increase oxLDL incubation time to 48 hours.[22]
High Background in Oil Red O Incomplete washing; precipitate in stain.Ensure thorough washing after staining. Always filter the Oil Red O working solution immediately before use.[19]
High Variability in Efflux Assay Inconsistent cell numbers; cell lifting during washes.Ensure a uniform monolayer of cells before starting. Be gentle during all washing steps to avoid detaching cells.
st-Ht31 Shows No Effect Peptide degradation; incorrect concentration; insufficient treatment time.Prepare fresh peptide solutions. Perform a dose-response (1-10 µM) and time-course (2-8 hours) experiment.

References

  • Isca Biochemicals. (n.d.). st-Ht31. Retrieved from [Link]

  • Ma, L., Dong, F., Denis, M., Feng, Y., Wang, M. D., & Li, Q. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry, 286(5), 3370–3378. Available from: [Link]

  • Zhu, H., Liu, X., Li, J., & Li, G. (2013). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Molecular and Cellular Biochemistry, 375(1-2), 185–192. Available from: [Link]

  • Omar, M. H., & Scott, J. D. (2020). Potential for Therapeutic Targeting of AKAP Signaling Complexes in Nervous System Disorders. Frontiers in Molecular Neuroscience, 13, 58. Available from: [Link]

  • Esseltong, E. E., & Scott, J. D. (2014). A-kinase anchoring proteins as potential drug targets. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1027–1036. Available from: [Link]

  • Dodge-Kafka, K. L., Soughayer, J., Pare, G. C., Carlisle Michel, J. J., Langeberg, L. K., Scott, J. D., & Kapiloff, M. S. (2005). The AKAP inhibitor peptide Ht31 inhibits the decline in PGE1-induced cAMP signals. American Journal of Physiology-Cell Physiology, 288(6), C1349–C1356. Available from: [Link]

  • Xu, S., Huang, Y., Xie, Y., Lan, T., Le, K., Chen, J., & Chen, S. (2010). Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake. Cytotechnology, 62(5), 473–481. Available from: [Link]

  • Sankaranarayanan, S., de la Llera-Moya, M., Drazul-Schrader, D., Phillips, M. C., & Kellner-Weibel, G. (2013). Cholesterol Efflux Assay. Journal of Visualized Experiments, (73), e4376. Available from: [Link]

  • Li, Y., Zhang, Y., & Wang, L. (2023). cAMP–PKA/EPAC signaling pathways: crucial regulators of lipid homeostasis. Cell & Bioscience, 13(1), 183. Available from: [Link]

  • ResearchGate. (n.d.). Foam cell formation assayed by oil red O staining. J774 macrophages... [Image]. Retrieved from: [Link]

  • de-Brito, C. S., & de-Melo, A. C. (2020). Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis. Cells, 9(1), 153. Available from: [Link]

  • Pal, D., Das, S., & Ray, S. (2024). Macrophage foam cell-derived mediator promotes spontaneous fat lipolysis in atherosclerosis models. Journal of Leukocyte Biology, 115(2), 227–241. Available from: [Link]

  • Orekhov, A. N., & Sobenin, I. A. (2020). Signaling Pathways and Key Genes Involved in Regulation of foam Cell Formation in Atherosclerosis. International Journal of Molecular Sciences, 21(5), 1739. Available from: [Link]

  • Protocol Online. (2010). what is the measurement of Oil red O staining. Retrieved from: [Link]

  • Zhang, L., Li, Y., & Wang, C. (2019). Foam cells promote atherosclerosis progression by releasing CXCL12. Bioscience Reports, 39(11), BSR20191833. Available from: [Link]

  • Basatemur, G. L., & Bennett, M. R. (2021). Smooth Muscle Cell—Macrophage Interactions Leading to Foam Cell Formation in Atherosclerosis. Frontiers in Cardiovascular Medicine, 8, 745423. Available from: [Link]

  • Pastor-Ibáñez, R., Arnedo, M., & Tort, O. (2019). High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay. Journal of Visualized Experiments, (143), e58866. Available from: [Link]

  • Ren, G., & Sun, Z. (2021). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Biochemical and Biophysical Research Communications, 566, 1–5. Available from: [Link]

  • ResearchGate. (n.d.). OxLDL induced the formation of human THP-1 macrophage foam cells. [Image]. Retrieved from: [Link]

  • Gherbi, K., & Yvan-Charvet, L. (2016). Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport. In Musculoskeletal Key. Available from: [Link]

  • Tavares, L. P., & Teixeira, M. M. (2020). Role of cAMP for the resolution of inflammation. Pharmacological Research, 159, 105030. Available from: [Link]

  • de Castro, L. H. C., & de Oliveira, A. A. (2022). Profile of IL-6 and TNF in Foam Cell Formation: An Improved Method Using Fluorescein Isothiocyanate (FITC) Probe. Arquivos Brasileiros de Cardiologia, 119(4), 533–541. Available from: [Link]

  • Tocris Bioscience. (n.d.). This compound (6287). Retrieved from: [Link]

Sources

Application Notes & Protocols: Reconstitution and Storage of st-Ht31 P Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract & Scientific Rationale

The st-Ht31 P peptide is a powerful cell-permeable tool for investigating the spatiotemporal dynamics of Protein Kinase A (PKA) signaling. As a stearated derivative of the Ht31 peptide, it readily crosses the plasma membrane to competitively disrupt the interaction between the regulatory (RII) subunits of PKA and A-Kinase Anchoring Proteins (AKAPs).[1] This targeted disruption releases PKA from its subcellular scaffolds, leading to its diffusion and altered activity within the cytoplasm.[2][3] Understanding and controlling PKA signaling is critical in numerous research areas, including cardiovascular disease, metabolic disorders, and neurobiology. The st-Ht31 peptide has been instrumental in studies demonstrating the reversal of macrophage foam cell formation and the induction of robust cholesterol efflux, highlighting its therapeutic potential.[3][4]

The integrity and biological activity of this lipopeptide are critically dependent on proper handling, from initial reconstitution to long-term storage. Peptides, particularly modified ones, are susceptible to a variety of degradation pathways including hydrolysis, oxidation, and aggregation.[5][6] Improper solubilization can lead to loss of material and experimental failure, while suboptimal storage conditions can rapidly diminish the peptide's efficacy.

This document provides a comprehensive, field-proven guide to the reconstitution and storage of this compound peptide. The protocols herein are designed to ensure maximal peptide stability and experimental reproducibility. We will delve into the causality behind each step, grounding our recommendations in the physicochemical properties of the peptide and established best practices.

Peptide Characteristics & Mechanism of Action

The this compound peptide is a synthetic 24-amino acid peptide whose sequence is derived from the human thyroid RII anchoring protein, Ht31.[1] A key modification is the N-terminal attachment of a stearic acid group, which confers hydrophobicity and enables passive diffusion across the cell membrane.[3] The non-stearated form, Ht31, is not cell-permeable and thus serves as a useful negative control for extracellular effects.[3]

Table 1: Physicochemical Properties of this compound Peptide

PropertyValueSource
Molecular Weight 2798.27 g/mol
Formula C₁₂₉H₂₁₇N₂₉O₃₉
Sequence DLIEEAASRIVDAVIEQVKAAGAY
Modification N-terminal Stearoyl group

The peptide functions by mimicking the amphipathic helix structure that AKAPs use to bind the docking and dimerization domain of PKA's RII subunits.[7] By competitively occupying this binding site, st-Ht31 displaces the PKA holoenzyme from its subcellular anchors.[1][2] This de-anchoring prevents localized PKA signaling at specific organelles or membrane domains and increases diffuse PKA activity in the cytoplasm.[3]

cluster_0 Resting State: Anchored PKA cluster_1 cluster_2 Result: Disrupted Anchoring AKAP AKAP Scaffold PKA PKA Holoenzyme AKAP->PKA Binding Substrate Local Substrate PKA->Substrate Phosphorylation (Localized Signal) stHt31 This compound Peptide AKAP_free AKAP Scaffold PKA_free Free Cytosolic PKA stHt31_bound st-Ht31-PKA Complex PKA_free->stHt31_bound Competitive Binding

Figure 1: Mechanism of Action. st-Ht31 competes with AKAPs for PKA binding, releasing PKA into the cytosol.

Protocol: Reconstitution of Lyophilized Peptide

The goal of reconstitution is to solubilize the peptide completely without promoting degradation or aggregation. Given the amphipathic nature of st-Ht31 (a hydrophilic peptide backbone with a hydrophobic stearoyl tail), a multi-step solubilization strategy is recommended.

Pre-Reconstitution Best Practices

Causality: Lyophilized peptides are hygroscopic and can adsorb moisture from the air, which can accelerate degradation.[5] Allowing the vial to warm to room temperature before opening prevents condensation from forming inside the vial, thereby preserving the peptide's long-term stability.[8][9]

  • Equilibration: Transfer the vial of lyophilized this compound peptide from cold storage (e.g., -20°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

  • Centrifugation: Before opening, briefly centrifuge the vial (e.g., 1 minute at 1,000 x g) to ensure all the lyophilized powder is collected at the bottom of the tube, preventing loss of material.

Recommended Solubilization Procedure

Causality: The hydrophobic stearoyl group makes st-Ht31 poorly soluble in purely aqueous solutions. Therefore, an initial dissolution in a sterile organic solvent is necessary to break up the peptide matrix. Subsequent dilution into an aqueous buffer allows for compatibility with biological systems. Dimethyl sulfoxide (DMSO) is an excellent choice for initial solubilization.[8]

Step-by-Step Protocol:

  • Initial Dissolution: Under sterile conditions, add a precise volume of high-purity, sterile DMSO to the vial to create a concentrated stock solution. A typical stock concentration is 5-10 mM.

    • Example: For 1 mg of st-Ht31 (MW = 2798.27), adding 35.7 µL of DMSO will yield a 10 mM stock solution.

  • Ensure Complete Solubilization: Gently vortex the vial for 10-15 seconds. If necessary, sonicate the solution in a water bath for 2-5 minutes to ensure the peptide is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Preparation of Working Solution: This concentrated DMSO stock is not intended for long-term storage or direct application to most cell cultures.[8] Immediately before an experiment, dilute the stock solution to the final desired working concentration (e.g., 5-50 µM) using a sterile, appropriate aqueous buffer or cell culture medium.[3]

    • Important: Add the DMSO stock dropwise into the aqueous buffer while gently vortexing. This prevents the peptide from precipitating out of solution.

Protocol: Storage and Stability

Storing the peptide under appropriate conditions is paramount to preserving its biological activity over time. Stability is highest in the lyophilized state and decreases significantly once reconstituted.[6]

Summary of Storage Conditions

Table 2: Recommended Storage Conditions for this compound Peptide

FormTemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CUp to 5 yearsStore in a tightly sealed vial within a desiccator to prevent moisture and oxidation.[5][8]
DMSO Stock Solution -20°CUp to 3 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[8] Avoid frost-free freezers.
Aqueous Working Solution 2-8°C< 24 hoursPrepare fresh from stock solution for each experiment. Do not store.
Critical Factors for Stability
  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides through ice crystal formation and aggregation. Aliquoting the stock solution into volumes appropriate for a single experiment is the most effective way to prevent this.[8]

  • Oxidation: While st-Ht31 does not contain highly susceptible residues like Cysteine or Methionine, general oxidative damage can still occur over long periods. Storing lyophilized powder under an inert gas like argon or nitrogen can further enhance stability.[5]

  • pH: The pH of the final aqueous solution should be maintained between 5 and 7 for optimal stability of the peptide in solution.[8]

cluster_reconstitution Reconstitution Workflow cluster_storage Storage & Use lyophilized Lyophilized Peptide (-20°C / -80°C) equilibrate Equilibrate to RT in Desiccator lyophilized->equilibrate spin Centrifuge Vial equilibrate->spin add_dmso Add Sterile DMSO (e.g., to 10 mM) spin->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Concentrated DMSO Stock dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot storage Store Aliquots at -20°C aliquot->storage Short-Term Storage dilute Dilute to Working Conc. in Aqueous Buffer storage->dilute Thaw One Aliquot use Use Immediately in Experiment dilute->use

Figure 2: Recommended workflow for the reconstitution and storage of this compound peptide.

References

  • Vertex AI Search. (2026). Peptide Stability: How Long Do Peptides Last?
  • MedChemExpress. (2026). st-Ht31 | PKA Anchoring Inhibitor.
  • AAPPTEC. (2026). Storage and Handling of Peptides.
  • ResearchGate. (2011). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and...
  • Life Science Production. (2026). st-Ht31.
  • Tocris Bioscience. (2026). st-Ht31 | Protein Kinase A.
  • National Institutes of Health. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1.
  • NIBSC. (2026). Peptide Handling, dissolution & Storage.
  • Encyclopedia.pub. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery.
  • ResearchGate. (2004). The AKAP inhibitor peptide Ht31 inhibits the decline in PGE 1 -induced...
  • KU ScholarWorks. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Sigma-Aldrich. (2026). Peptide Stability.

Sources

methods for assessing st-Ht31 P cell permeability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assessing Cell Permeability of st-Ht31 and st-Ht31P Peptides

Executive Summary & Technical Context

The st-Ht31 peptide is a widely used research tool designed to disrupt the interaction between the Regulatory subunit (RII) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). To achieve intracellular access, the peptide is modified with a stearate (st-) moiety (C18 lipid tail) at the N-terminus, facilitating direct membrane translocation.

Clarification of Nomenclature:

  • st-Ht31: The active stearated peptide (DLIEEAASRIVDAVIEQVKAAGAY) capable of binding PKA-RII.[1]

  • st-Ht31P: The control peptide (st-Ht31-Proline).[2] It contains isoleucine-to-proline substitutions that disrupt the amphipathic helix structure, preventing PKA binding while maintaining similar physicochemical permeability properties.

The Challenge: Assessing the permeability of stearated peptides is non-trivial. The lipid tail causes the peptide to adhere to cell membranes and plasticware, often yielding false-positive "uptake" signals in standard fluorescence assays. "True" permeability requires the peptide to not only associate with the membrane but to flip-flop into the cytosol to engage PKA.

This guide details three orthogonal methods to validate cytosolic delivery:

  • Direct Visualization (Fluorescence) with rigorous surface quenching.

  • Functional Validation (Immunofluorescence) via PKA-RII delocalization.

  • Bioactivity Readout (cAMP/Reporter) using FRET-based sensors.

Mechanistic Workflow

The following diagram illustrates the mechanism of entry and the critical difference between the active (st-Ht31) and control (st-Ht31P) peptides.

stHt31_Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane (Lipid Bilayer) cluster_cyto Cytosol (Intracellular) Ext_Peptide st-Ht31 / st-Ht31P (Stearated) Mem_Peptide Membrane Insertion (Lipid Tail Anchoring) Ext_Peptide->Mem_Peptide 1. Adsorption Cyto_Active st-Ht31 (Active) Amphipathic Helix Intact Mem_Peptide->Cyto_Active 2. Translocation (Active Peptide) Cyto_Control st-Ht31P (Control) Helix Disrupted (Proline) Mem_Peptide->Cyto_Control 2. Translocation (Control Peptide) AKAP_Complex AKAP-PKA Complex (Anchored) Cyto_Active->AKAP_Complex 3. Competitive Binding Cyto_Control->AKAP_Complex No Binding Free_PKA Displaced PKA-RII (Delocalized) AKAP_Complex->Free_PKA 4. Disruption

Caption: Mechanism of Action. Stearated peptides insert into the membrane. Only the active st-Ht31 maintains the helical structure required to displace PKA-RII from the AKAP anchor.

Protocol Module 1: Direct Uptake Visualization

Objective: Quantify peptide uptake while eliminating false positives from surface-bound peptide. Reagent: Fluorescein (FITC)-conjugated st-Ht31 and FITC-st-Ht31P.

Critical Considerations

Standard PBS washing is insufficient for stearated peptides. The lipid tail binds hydrophobically to the plasma membrane surface. To distinguish "internalized" from "surface-bound," you must use a Trypsin/BSA Back-Exchange wash.

Step-by-Step Protocol
  • Seeding: Plate cells (e.g., HeLa, cardiomyocytes) on glass coverslips or confocal dishes. Aim for 60-70% confluency.

  • Treatment:

    • Prepare 10 µM and 50 µM solutions of FITC-st-Ht31 in serum-free media (Serum albumin binds lipids and can reduce effective concentration).

    • Incubate cells for 30–60 minutes at 37°C.

  • The "Rigorous" Wash (Crucial Step):

    • Wash 1: Rinse 2x with ice-cold PBS.

    • Wash 2 (Back-Exchange): Incubate cells for 5 minutes at 4°C with PBS + 0.5% BSA (Bovine Serum Albumin) . The BSA acts as a "lipid sink," extracting non-internalized stearated peptides from the outer membrane leaflet.

    • Wash 3 (Optional for adherent cells): Mild trypsinization (0.05% Trypsin-EDTA) for 1-2 minutes at 37°C can further digest surface-bound peptide, though BSA is often sufficient.

  • Fixation (Optional):

    • Warning: Aldehyde fixation can sometimes cause peptide leakage or redistribution. Live-cell imaging is preferred.

    • If fixation is necessary: 4% Paraformaldehyde (PFA) for 10 min, room temp.

  • Imaging:

    • Use Confocal Microscopy (Z-stacking).

    • Success Criteria: Fluorescence should be diffuse throughout the cytosol or punctate (endosomal), but not restricted solely to the plasma membrane ring.

Protocol Module 2: Functional Validation (PKA RII Delocalization)

Objective: Confirm that the peptide has reached the cytosol and is bioactive. This is a self-validating assay: if PKA moves, the peptide got in.

Principle

In resting cells, PKA-RII is anchored to specific organelles (Golgi, Centrosome) by AKAPs. Successful permeation of st-Ht31 (but not st-Ht31P) will cause PKA-RII to become diffuse in the cytoplasm.

Experimental Design Table
GroupTreatmentExpected Outcome (PKA-RII Localization)Interpretation
Negative Control Vehicle (DMSO/Media)Punctate / Organelle-specific (e.g., Golgi)Baseline Anchoring
Specificity Control st-Ht31P (50 µM)Punctate / Organelle-specificPeptide entered but cannot bind PKA (Helix disrupted)
Experimental st-Ht31 (50 µM)Diffuse / Cytosolic Successful Permeation & Disruption
Step-by-Step Protocol
  • Incubation: Treat cells with 50 µM st-Ht31 or st-Ht31P for 30–60 minutes at 37°C.

  • Fixation: Wash with PBS and fix with 4% PFA for 15 minutes. Alternatively, use 100% Methanol (ice-cold) for 10 min (Methanol often preserves cytoskeletal/organelle structures better for PKA imaging).

  • Permeabilization: 0.2% Triton X-100 in PBS for 10 min (if using PFA).

  • Blocking: 5% Normal Goat Serum in PBS for 1 hour.

  • Primary Antibody: Anti-PKA RII alpha/beta (e.g., BD Transduction or Santa Cruz) diluted 1:100–1:200. Incubate overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488 or 568 (Goat anti-Mouse/Rabbit).

  • Analysis:

    • Observe the Golgi region (perinuclear).

    • Quantification: Measure the ratio of Perinuclear Intensity to Cytosolic Intensity. st-Ht31 treatment should significantly reduce this ratio compared to st-Ht31P.

Protocol Module 3: Quantitative Bioactivity (FRET Reporters)

Objective: Real-time kinetic monitoring of permeability and action using the AKAR (A-Kinase Activity Reporter) sensor.

Workflow
  • Transfection: Transfect cells (e.g., HEK293) with the AKAR3 or AKAR4 plasmid (FRET sensor: CFP-Linker-YFP).

  • Stimulation: Stimulate cells with Forskolin (10 µM) to raise cAMP and drive PKA activity (increasing FRET).

  • Inhibition (Permeability Test):

    • Add st-Ht31 or st-Ht31P .

    • Monitor FRET ratio (YFP/CFP) over time.

    • Result: st-Ht31 should prevent or reverse the FRET change localized to specific compartments (if using targeted AKARs), whereas st-Ht31P will have no effect.

Troubleshooting & Controls

Toxicity Check (LDH Assay)

Stearated peptides act like detergents at high concentrations (>100 µM). It is vital to distinguish permeability from membrane lysis.

  • Method: Collect supernatant after incubation.[3] Measure Lactate Dehydrogenase (LDH) release.

  • Threshold: Toxicity > 10% indicates the peptide is lysing cells rather than permeating via flip-flop. Reduce concentration.

Solubility

st-Ht31 is hydrophobic.

  • Stock: Dissolve in DMSO (e.g., 5 mM stock).

  • Working Solution: Dilute into media immediately before use. Do not store dilute aqueous solutions; the peptide will adhere to the tube walls.

References

  • Vijayaraghavan, S. et al. (1997). "Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility." Journal of Biological Chemistry.

    • Foundational paper describing the use of st-Ht31 to disrupt AKAP function.
  • Promega Corporation. "InCELLect™ AKAP St-Ht31 Inhibitor Technical Bulletin."

    • Authoritative source for peptide sequences, handling, and basic protocols.
  • Zhang, J. et al. (2001). "Genetically encoded reporters of protein kinase A activity reveal impact of substrate tethering." Proceedings of the National Academy of Sciences (PNAS).

    • Describes the AKAR FRET probes used for advanced functional valid
  • Beene, D. L.[4] & Scott, J. D. (2007). "A-kinase anchoring proteins: protein kinase A and beyond." Current Opinion in Cell Biology.

    • Review of AKAP signaling and the mechanism of Ht31 disruption.
  • Ma, Y. et al. (2010). "Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux."[1] Journal of Biological Chemistry.

    • Demonstrates functional effects of st-Ht31 uptake and the use of st-Ht31P as a neg

Sources

Troubleshooting & Optimization

troubleshooting st-Ht31 P solubility issues in media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for st-Ht31 P. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the cell-permeable A-Kinase Anchoring Protein (AKAP) inhibitor, this compound. Due to its modified nature, achieving and maintaining its solubility in experimental media can be a significant challenge. This guide provides in-depth, experience-based answers to common solubility issues, detailed protocols, and the scientific rationale behind them to ensure the success and reproducibility of your experiments.

Understanding the Challenge: Why is this compound Hard to Dissolve?

This compound is a modified peptide designed for cell-based assays. It is derived from the Ht31 peptide, a competitive inhibitor that disrupts the interaction between Protein Kinase A (PKA) and AKAPs.[1][2] To make it cell-permeable, a stearate group (a long, saturated fatty acid) is attached to its N-terminus.[1] This stearoyl group is extremely hydrophobic (water-repelling), while the peptide backbone contains numerous charged and polar amino acids that are hydrophilic (water-attracting). This dual nature, known as amphipathicity, is the primary cause of its poor solubility in simple aqueous solutions and its tendency to precipitate in complex biological media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized this compound powder won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?

Answer:

This is the most common issue and is expected due to the highly hydrophobic stearate group. Direct reconstitution in aqueous buffers will almost certainly fail. The correct approach is to first dissolve the peptide in a small amount of a 100% organic solvent to create a concentrated stock solution.

Causality: The non-polar stearoyl chain requires a non-polar solvent to break up the intermolecular forces in the lyophilized powder. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its strong solubilizing power and relatively low toxicity in cell culture applications.[3][4]

Immediate Action:

  • Use pure, anhydrous-grade DMSO to dissolve the peptide.

  • Vortex gently or sonicate briefly (in a water bath to avoid heating) to aid dissolution.[3][5]

  • For detailed instructions, see Protocol 1 below.

Q2: I successfully made a DMSO stock, but the peptide crashed out (precipitated) when I diluted it into my cell culture medium. How can I prevent this?

Answer:

This is a classic problem when diluting a hydrophobic compound from an organic stock into an aqueous medium. The abrupt change in solvent polarity causes the non-polar parts of the peptide to aggregate and fall out of solution. The key is to perform the dilution carefully and understand the limits of your system.

Causality: When the DMSO stock is added to the aqueous medium, the local concentration of DMSO at the point of addition is not high enough to keep the hydrophobic stearate groups soluble, leading to aggregation.

Troubleshooting Steps:

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final volume, first make an intermediate dilution in a smaller volume of your medium.

  • Add Stock to Medium, Not Vice-Versa: Always add the DMSO stock solution drop-wise into the vortexing aqueous medium.[6] This ensures rapid dispersal and prevents the formation of localized high concentrations of the peptide that can aggregate.

  • Mind the Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5-1% v/v, but this should be empirically determined.[6] High concentrations of DMSO can be toxic. Calculate your dilution scheme to stay within a safe limit for your cells.

  • Consider Serum Content: If using serum-containing media, the proteins in the serum (like albumin) can sometimes help stabilize hydrophobic compounds. However, they can also interact and cause precipitation. If you suspect this, try diluting into a serum-free basal medium first before adding serum.

Q3: The solubility of my this compound seems to vary between batches. Is this normal, and how do I account for it?

Answer:

Yes, minor batch-to-batch variability in solubility can occur. This is often due to differences in the lyophilization process and the presence of counterions like trifluoroacetic acid (TFA), which are remnants from HPLC purification.[7]

Causality: TFA is a salt that can impact the net weight and solubility characteristics of the peptide.[7] The amount of TFA can differ slightly between synthesis batches.

Best Practices:

  • Perform a Solubility Test: With every new batch, always test the solubility of a small aliquot before dissolving the entire vial.[3] This saves your valuable compound if you encounter an issue.

  • Refer to the Certificate of Analysis (CofA): The supplier's CofA may provide batch-specific solubility data. Some suppliers note solubility in specific solvents, such as PBS up to 1 mg/mL.[1]

  • Adjust pH if Necessary: The overall charge of the peptide portion of this compound is negative (acidic) at neutral pH.[8] If you are diluting into a simple buffer (not a complex cell medium), adjusting the pH away from the peptide's isoelectric point can increase solubility. For an acidic peptide, slightly increasing the pH with a weak base like 0.1% ammonium hydroxide before adding it to the final medium can help, but this is an advanced technique and should be approached with caution to avoid peptide degradation.[5][9]

Q4: How should I store my this compound stock solutions to maintain solubility and peptide integrity?

Answer:

Proper storage is critical to prevent degradation and precipitation over time.

Protocol for Storage:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[8] Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[3]

  • DMSO Stock Solutions: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles, as this can cause the peptide to aggregate and degrade.

  • Aqueous Solutions: It is strongly discouraged to store this compound in aqueous solutions for any length of time due to its high propensity to precipitate and potential for hydrolysis. Prepare aqueous dilutions fresh for each experiment.

Data & Protocols

Summary of Solvents and Conditions
ParameterRecommendationRationale & Key Considerations
Primary Stock Solvent 100% Anhydrous DMSOMaximizes solubility of the hydrophobic stearate group. DMF can be an alternative if DMSO interferes with the assay.[3][8]
Stock Concentration 1-5 mM (approx. 2.8-14 mg/mL)A higher concentration minimizes the volume of DMSO added to the final experiment, reducing potential toxicity.
Working Diluent Experimental Buffer or Medium (e.g., PBS, DMEM)The final solution for your experiment. Dilution must be done carefully.
Final DMSO Conc. < 1% v/v (0.5% recommended)Cell-type dependent. Always run a vehicle control (medium + same % of DMSO) to check for toxicity.[6]
Storage (Lyophilized) -20°C or -80°C, desiccatedProtects from degradation and moisture.[8]
Storage (DMSO Stock) -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution of this compound
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for at least 15 minutes before opening.

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 min) to ensure all powder is at the bottom.[3]

  • Add Solvent: Using a sterile pipette, add the calculated volume of 100% anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 5 mM).

  • Dissolve: Vortex the vial gently for 30-60 seconds. If particulates remain, sonicate the vial in a room temperature water bath for 1-2 minutes.[5] The solution should be clear and free of visible particles.

  • Aliquot and Store: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Diluting this compound Stock into Aqueous Media
  • Prepare Media: Place the required volume of your final aqueous buffer or cell culture medium into a sterile tube.

  • Vortex Medium: Begin gently vortexing or rapidly pipetting the aqueous medium.

  • Add Stock Drop-wise: While the medium is mixing, slowly add the required volume of the DMSO stock solution drop-by-drop into the liquid. Ensure the pipette tip is submerged in the medium to promote rapid dispersion.

  • Final Mix: Continue to vortex for another 10-15 seconds to ensure the solution is homogenous.

  • Use Immediately: Use the freshly prepared solution for your experiment without delay to minimize the risk of precipitation.

Visualized Workflows & Mechanisms

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering solubility issues with this compound.

G start Start: Lyophilized This compound Powder dissolve_dmso Dissolve in 100% DMSO (See Protocol 1) start->dissolve_dmso check_stock Is stock solution clear? dissolve_dmso->check_stock sonicate Vortex / Sonicate check_stock->sonicate No stock_ok Stock Solution OK Store at -80°C check_stock->stock_ok Yes sonicate->dissolve_dmso dilute Dilute stock into aqueous medium (See Protocol 2) stock_ok->dilute check_final Is final solution clear? dilute->check_final precipitate Precipitation Occurs check_final->precipitate No end_ok Experiment Ready check_final->end_ok Yes troubleshoot Troubleshooting Steps: 1. Re-check final DMSO % (<1%?) 2. Add stock SLOWLY to vortexing medium 3. Use fresh aliquot of stock precipitate->troubleshoot troubleshoot->dilute

Caption: Decision tree for dissolving and diluting this compound.

Mechanism: Impact of pH on Peptide Solubility

This diagram illustrates how pH affects the charge state of a peptide's acidic and basic residues, influencing its overall solubility. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) low_ph Peptide + charge on Amino groups (NH3+) - Neutral Carboxyl groups (COOH) Overall Net Charge: Positive pi Peptide + charge on Amino groups (NH3+) - Negative Carboxyl groups (COO-) Overall Net Charge: Zero (Leads to aggregation) low_ph->pi Increase pH high_ph Peptide - Neutral Amino groups (NH2) - Negative Carboxyl groups (COO-) Overall Net Charge: Negative pi->high_ph Increase pH solubility_note Solubility is highest when the peptide has a strong net positive or negative charge. For this compound (an acidic peptide), solubility in simple buffers can be improved at pH > 7.4.

Sources

Technical Support Center: Optimizing st-Ht31 P Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Cytotoxicity in AKAP-PKA Disruption Experiments

Introduction: The "Goldilocks" Challenge of st-Ht31

Welcome to the Technical Support Center. If you are visiting this page, you are likely using st-Ht31 (stearated Ht31 peptide) to study the spatial compartmentalization of Protein Kinase A (PKA). You may be encountering a critical artifact: non-specific cytotoxicity that mimics or masks the signaling effects you are trying to observe.

The Core Problem: st-Ht31 is a powerful tool because of its stearyl moiety, which renders the peptide cell-permeable.[1] However, this same lipid modification acts like a detergent. At high concentrations, it destabilizes plasma membranes, causing cell lysis or stress responses unrelated to PKA displacement.[2]

The Solution: You must identify the Maximum Non-Toxic Concentration (MNTC) for your specific cell line. This guide provides the technical logic, optimization protocols, and troubleshooting steps to ensure your results reflect PKA delocalization, not cell death.

Module 1: Mechanism of Action (The Basics)

Q: How does st-Ht31 actually work compared to the control (st-Ht31P)?

A: PKA signaling specificity relies on A-Kinase Anchoring Proteins (AKAPs) , which tether the PKA regulatory subunits (RII) to specific subcellular locations.

  • st-Ht31 (Active): Contains an amphipathic helix sequence derived from AKAP-Lbc. It binds to PKA-RII with high affinity, competitively displacing endogenous AKAPs. The "st" (stearated) tag allows it to slip through the cell membrane.

  • st-Ht31P (Control): Identical sequence but with a critical Isoleucine-to-Proline substitution. Proline is a "helix breaker." It disrupts the amphipathic helix structure required for RII binding. Therefore, st-Ht31P enters the cell but cannot displace PKA.

Use Case: If your biological effect occurs with st-Ht31 but not st-Ht31P, it is likely due to AKAP-PKA disruption. If both peptides cause the effect (or cell death), you have a toxicity artifact.

Visualizing the Mechanism

G cluster_0 Normal State cluster_1 Inhibition State cluster_2 Control State PKA PKA-RII Subunit AKAP Endogenous AKAP AKAP->PKA Anchors stHt31 st-Ht31 (Active Peptide) (Amphipathic Helix) stHt31->PKA High Affinity Binding (Displaces AKAP) stHt31->AKAP Competitive Inhibition stHt31P st-Ht31P (Control Peptide) (Proline Kink) stHt31P->PKA No Binding (Helix Broken)

Figure 1: Mechanism of Action. st-Ht31 mimics the AKAP binding domain, competitively displacing PKA. The control peptide (st-Ht31P) contains a structural defect preventing binding.

Module 2: Troubleshooting Cytotoxicity

Q: My cells are detaching or dying in the control group. Why?

A: This is the hallmark of stearyl-toxicity . The lipid tail (stearic acid) facilitates entry but destabilizes the lipid bilayer at high concentrations (>50 µM).

Common Symptoms of Peptide Toxicity:

  • Rapid Detachment: Cells float within 30–60 minutes (often mistaken for a signaling effect).

  • Granularity: Cytoplasm appears vacuolated under phase-contrast microscopy.

  • Control Group Death: If st-Ht31P treated cells die, the concentration is too high.

Q: What is the "Safe Zone" for concentration?

A: It varies by cell type and serum conditions. Use the table below as a starting point, but you must validate.

Cell TypeRecommended StartToxicity Threshold (Approx)Notes
HeLa / HEK293 10 – 25 µM> 50 µMRobust lines; higher tolerance.
Primary Cardiomyocytes 5 – 10 µM> 20 µMVery sensitive to membrane perturbation.
Neurons (Primary) 1 – 5 µM> 10 µMHigh lipid sensitivity; use minimal effective dose.
Jurkat / Suspension 10 – 20 µM> 40 µMMonitor via Trypan Blue exclusion.

Module 3: Optimization Protocol (The "Step-Down" Matrix)

Directive: Do not guess. Perform this self-validating optimization experiment before running your actual assay.

Protocol: The "Step-Down" Toxicity Matrix

Objective: Determine the concentration where st-Ht31 disrupts PKA (positive result) but st-Ht31P leaves cells viable (negative control).

Materials:

  • Target cells in 96-well plate (confluent).

  • st-Ht31 and st-Ht31P stocks (typically 10 mM in DMSO or water).

  • Viability Reagent (e.g., CellTiter-Glo, MTT, or simply LDH release assay).

Workflow:

  • Seed Cells: Allow adherence for 24 hours.

  • Prepare Media: Use low-serum (0.5% - 1%) or serum-free media for the pulse. Reason: Serum albumin binds the stearyl tail, reducing potency, but high serum masks toxicity.

  • Titrate: Create a dilution series for BOTH st-Ht31 and st-Ht31P:

    • 0 µM (Vehicle Control)

    • 5 µM

    • 10 µM

    • 25 µM

    • 50 µM

    • 75 µM

  • Incubate: 1 to 2 hours at 37°C. (Avoid 24h incubations if possible; peptide degrades and toxicity accumulates).

  • Readout: Measure viability.

Data Interpretation:

  • Ideal Dose: The highest concentration where st-Ht31P viability is >90% relative to Vehicle Control.

  • Red Flag: If st-Ht31P viability drops below 80%, your "signaling" results in the active group are confounded by toxicity.

Visualizing the Optimization Workflow

Optimization Start Start Optimization Seed Seed Cells (96-well) Start->Seed Treat Treat with Range: 0, 5, 10, 25, 50, 75 µM (Both st-Ht31 & st-Ht31P) Seed->Treat Assay Measure Viability (MTT/LDH/ATP) Treat->Assay Decision Check st-Ht31P (Control) Viability Assay->Decision Toxic Viability < 80% (Toxic Artifact) Decision->Toxic High Dose Safe Viability > 90% (Safe Zone) Decision->Safe Optimal Dose Toxic->Treat Reduce Dose Verify Verify PKA Disruption (Immunofluorescence/RII Overlay) Safe->Verify Final Proceed to Experiment Verify->Final

Figure 2: Optimization Workflow. The critical decision point is the viability of the control peptide (st-Ht31P) group.

Module 4: Advanced Considerations & FAQs

Q: How do I prove the peptide is actually working (disrupting PKA) at non-toxic doses?

A: Viability is not enough; you need functional validation.

  • Immunofluorescence (The Gold Standard): Stain for PKA-RII. In untreated cells, RII is often punctate (localized to centrosomes, Golgi, etc.). In st-Ht31 treated cells, RII staining should become diffuse/cytosolic. st-Ht31P treated cells should remain punctate.

  • RII Overlay Assay: A biochemical approach using cell lysates to see if RII binding capacity is reduced (1).

Q: Should I use serum-free media?

A: Yes, for the pulse. Serum proteases degrade peptides, and Albumin (BSA/FBS) acts as a "sink" for stearated molecules.

  • Recommendation: Wash cells, incubate with peptide in serum-free media for 30–60 minutes to allow uptake and AKAP displacement. Then, add back serum-containing media if a longer assay duration is required.

Q: Can I use st-Ht31 for 24-hour experiments?

A: Proceed with caution. The intracellular half-life of the peptide is limited. For long-term effects (e.g., gene expression), a "pulse-chase" or repeated low-dose spiking (every 4-6 hours) is superior to a single high-dose bolus, which often leads to late-stage toxicity.

References

  • Carr, D. W., et al. (1992). "Interaction of the regulatory subunit (RII) of cAMP-dependent protein kinase with RII-anchoring proteins occurs through an amphipathic helix binding motif." Journal of Biological Chemistry.

  • Vijayaraghavan, S., et al. (1997). "Protein Kinase A-Anchoring Inhibitor Peptides Arrest Sperm Motility and Disrupt the Phosphorylation of a Twin Sperm Polypeptide." Journal of Biological Chemistry.

  • Stokka, A. J., et al. (2006). "Characterization of A-kinase-anchoring disruptors utilizing a biotinylated peptide array." Biochemical Journal.

  • Promega Corporation. "InCELLect® AKAP St-Ht31 Inhibitor Peptide Technical Bulletin." Promega Technical Resources.

Sources

Technical Support Center: st-Ht31 & st-Ht31P Peptide System

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Experimental Artifacts

System Overview & Nomenclature Clarification

Before troubleshooting, we must align on nomenclature. The st-Ht31 system utilizes a stearated peptide sequence derived from the A-Kinase Anchoring Protein (AKAP) Lbc (AKAP13) to competitively inhibit the interaction between the Regulatory subunit II (RII) of Protein Kinase A (PKA) and AKAPs.

  • st-Ht31 (Active Inhibitor): The stearated, wild-type sequence that forms an amphipathic helix. It binds PKA-RII, displacing it from AKAPs.[1][2]

  • st-Ht31P (Negative Control): The "P" stands for Proline .[1] In this sequence, a critical Isoleucine is replaced by Proline.[1][2] Proline acts as a "helix breaker," preventing the formation of the amphipathic helix required for PKA binding. If your inquiry regarding "st-Ht31 P" refers to this control peptide showing activity, please refer immediately to Section 2.

Critical Troubleshooting: "Why is my Control (st-Ht31P) Active?"

User Issue: I treated my cells with the st-Ht31P control peptide, expecting no response, but I observed significant cytotoxicity or phenotypic changes similar to the active peptide.

Root Cause Analysis

The st-Ht31P peptide is designed to be biologically inert regarding PKA binding.[1][2] If it elicits a response, you are likely observing non-specific membrane disruption caused by the stearate moiety (lipid tail) rather than specific signaling interference.

The Mechanism: Both the active and control peptides are conjugated to stearic acid to facilitate cellular entry. Stearic acid is amphipathic. At high concentrations (>50 µM) or in low-serum conditions, these lipid tails act as detergents, destabilizing the plasma membrane. This results in cell lysis (necrosis), which can mimic apoptotic signaling or cause massive ion influx (Ca2+) that triggers stress pathways unrelated to PKA.

Diagnostic Protocol: The "Lysis vs. Signaling" Check

Perform this self-validating workflow to determine if your effect is an artifact.

Troubleshooting Start Observation: st-Ht31P (Control) shows biological effect CheckConc Check Concentration Start->CheckConc HighConc > 50 µM CheckConc->HighConc LowConc < 25 µM CheckConc->LowConc Conclusion1 Artifact: Membrane Toxicity Reduce dose / Increase Serum HighConc->Conclusion1 Likely Detergent Effect LysisAssay Perform LDH Release Assay (4 hours) LowConc->LysisAssay ResultLysis High LDH Release LysisAssay->ResultLysis ResultIntact No LDH Release LysisAssay->ResultIntact ResultLysis->Conclusion1 Conclusion2 Unknown Off-Target Verify peptide purity/sequence ResultIntact->Conclusion2

Figure 1: Decision tree for distinguishing specific peptide activity from non-specific membrane toxicity.

Corrective Actions
  • Limit Concentration: Never exceed 50 µM . Most specific PKA displacement effects occur between 5–20 µM .

  • Serum Buffering: Ensure your media contains at least 1-2% FBS/BSA. Serum proteins bind excess stearated peptide, buffering the "detergent" effect while allowing slow cellular uptake.

  • Wash Step: If performing short-term signaling assays (e.g., Western blot for phosphorylation), incubate for 30-60 minutes, then wash the cells to remove membrane-bound peptide before stimulating the pathway.

Biological Off-Targets of the Active Peptide (st-Ht31)

User Issue: I am using the active st-Ht31 inhibitor. I see effects that don't seem related to PKA inhibition, or my PKA activity actually increased.

FAQ 1: Can st-Ht31 activate PKA instead of inhibiting it?

Yes. This is a classic misinterpretation of the mechanism.

  • Causality: st-Ht31 disrupts the anchoring of PKA.[1][3][4] In the resting state, AKAPs often hold PKA-RII near substrates or in inactive pools. By displacing PKA, st-Ht31 releases the holoenzyme into the cytosol. If basal cAMP is present, this "freed" PKA can now diffuse promiscuously and phosphorylate targets it normally wouldn't reach.

  • Distinction: You are inhibiting spatiotemporal specificity , not necessarily catalytic activity .

  • Validation: Use a catalytic inhibitor (e.g., H-89 or PKI) alongside st-Ht31. If the effect persists with H-89+st-Ht31, the effect is PKA-independent.

FAQ 2: Does st-Ht31 have specific non-PKA targets?

Yes. Research has identified that the st-Ht31 active peptide (but not the st-Ht31P control) can induce cholesterol efflux in macrophages and BHK cells.

  • Mechanism: This effect appears to be partly linked to the amphipathic helix structure mimicking apolipoprotein A-I (apoA-I) interactions or modulating ABCA1 transporters, although some studies suggest it is downstream of PKA displacement.

  • Impact: If you are studying lipid metabolism, atherosclerosis, or membrane dynamics, st-Ht31 is a dirty tool.

  • Reference: Ayling et al. (2018) demonstrated that st-Ht31 induces cholesterol efflux, while the proline mutant (st-Ht31P) does not.[1]

FAQ 3: Is st-Ht31 specific to all PKA isoforms?

No. st-Ht31 is highly selective for PKA-RII (Regulatory Subunit II).

  • Limitation: It binds the D/D domain of RII with high affinity (nM range) but has very low affinity for RI.

  • Consequence: If your cell type relies on PKA-RI anchoring (e.g., T-cells, certain cardiac pools), st-Ht31 will be ineffective, leading to false negatives.

  • Alternative: For RI-specific disruption, use RIAD (RI Anchoring Disruptor) peptides.[5]

Data Summary: Artifacts vs. Biology

Use this table to interpret your experimental results.

Observationst-Ht31 (Active)st-Ht31P (Control)Interpretation
PKA RII Displacement Yes NoExpected mechanism.
Cell Shrinkage/Lysis Yes (High Dose)Yes (High Dose)Artifact: Membrane toxicity/Stearate effect.
Cholesterol Efflux Yes NoOff-Target: Specific to the amphipathic helix.
Increased PKA Activity Yes (Cytosolic)NoParadox: Displacement leads to diffuse activation.
RI Displacement Weak/NoneNoLimitation: Peptide is RII selective.

Mechanistic Visualization

Understanding the structural difference is key to trusting the control.

Mechanism cluster_0 st-Ht31 (Active) cluster_1 st-Ht31P (Control) Stearate1 Stearate Tail Helix Amphipathic Helix (Isoleucine Intact) Stearate1->Helix Permeability OffTarget Membrane Lysis (>50µM) Stearate1->OffTarget Target PKA-RII D/D Domain Helix->Target High Affinity Binding (Displacement) Stearate2 Stearate Tail BrokenHelix Disrupted Structure (Proline Kink) Stearate2->BrokenHelix Permeability Stearate2->OffTarget Target2 PKA-RII D/D Domain BrokenHelix->Target2 No Binding (Inert)

Figure 2: Structural comparison. The stearate tail (yellow) is present in both and causes toxicity at high doses. The helix (green) is required for PKA binding; the Proline substitution (grey) prevents this.

Validated Protocols

Protocol A: LDH Cytotoxicity Validation (Mandatory Control)

Run this before any signaling experiment.

  • Seed Cells: 10,000 cells/well in 96-well plate.

  • Treat: Add st-Ht31 and st-Ht31P at 10, 25, and 50 µM. Include a "Lysis Control" (Triton X-100) and "Untreated Control".

  • Incubate: 2 to 4 hours (match your experiment time).

  • Assay: Transfer supernatant to a new plate. Add LDH substrate reagent.

  • Read: Absorbance at 490 nm.

  • Calculation:

    
    
    
  • Threshold: If toxicity > 10%, discard data . Lower concentration.

Protocol B: Confirming PKA Displacement (RII Overlay)

Don't assume it worked. Prove it.

  • Treat cells with st-Ht31 (and st-Ht31P) for 1 hour.

  • Lyse cells in mild lysis buffer (0.5% NP-40). Do not use RIPA (denatures complexes).

  • Immunoprecipitate (IP) your specific AKAP of interest.

  • Western Blot: Probe the IP eluate for PKA-RII subunits.

  • Result:

    • Untreated: Strong RII band (AKAP-PKA complex intact).

    • st-Ht31: No/Faint RII band (Complex disrupted).

    • st-Ht31P: Strong RII band (Complex intact).

References

  • Vijayaraghavan, S., et al. (1997). "Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility." Journal of Biological Chemistry.

  • Hundsrucker, C., et al. (2006).[5][6] "High-affinity AKAP7delta-protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides." Biochemical Journal.

  • Ayling, L.J., et al. (2012). "New approaches to targeting the PKA-AKAP interaction." Biochemical Society Transactions. (Discusses specificity and limitations).

  • Wang, N., et al. (2018). "Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation."[4] Journal of Biological Chemistry. (Identifies cholesterol efflux off-target).

  • Promega Corporation. "InCell PKA RII Disruption: st-Ht31 Inhibitor and st-Ht31P Control Peptide Technical Manual."

Sources

Technical Support Center: Addressing Cell-Type Specific Responses to st-Ht31 P

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for st-Ht31 P, a stearated, cell-permeable peptide inhibitor of Protein Kinase A (PKA) anchoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this powerful tool. We will delve into the mechanistic underpinnings of this compound, explain the root causes of cell-type specific variability, and provide robust, self-validating protocols to ensure the integrity of your experimental outcomes.

Introduction: The Principle of PKA Anchoring and Its Disruption

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1] However, the specificity of PKA signaling is not merely due to its catalytic activity but is critically dependent on its precise subcellular localization. This spatial and temporal control is achieved by a diverse family of over 70 A-Kinase Anchoring Proteins (AKAPs).[2] AKAPs act as molecular scaffolds, tethering PKA to specific organelles, cytoskeletal components, or signaling complexes.[3][4][5] This compartmentalization ensures that upon activation by cyclic AMP (cAMP), PKA phosphorylates only a select pool of nearby substrates, thereby achieving signaling specificity.[5][6]

The this compound peptide is a powerful tool designed to probe this system. It is a cell-permeable version of Ht-31, a peptide sequence derived from a human thyroid AKAP.[7] this compound competitively binds to the regulatory (RII) subunits of PKA, preventing them from docking onto endogenous AKAPs.[7] This disruption de-localizes PKA, often leading to a paradoxical increase in global cytosolic PKA activity, as the kinase is no longer sequestered and is free to phosphorylate a broader range of substrates.[8][9]

Core Mechanism of this compound Action

The following diagram illustrates the core mechanism of how this compound disrupts localized PKA signaling.

PKA_AKAP_Mechanism cluster_0 Normal PKA Signaling (Anchored) cluster_1 Disrupted Signaling with this compound cAMP cAMP PKA_inactive Inactive PKA (R2C2 Holoenzyme) cAMP->PKA_inactive Activates AKAP AKAP Scaffold PKA_inactive->AKAP Binds to Substrate Specific Substrate (e.g., Ion Channel) PKA_inactive->Substrate Phosphorylates P_Substrate Phosphorylated Substrate PKA_inactive->P_Substrate Phosphorylates AKAP->Substrate Localizes near Membrane Subcellular Location (e.g., Membrane) stHt31 This compound PKA_inactive_2 Inactive PKA stHt31->PKA_inactive_2 Competitively Binds AKAP_2 AKAP Scaffold PKA_inactive_2->AKAP_2 Binding Blocked PKA_free Free, Active PKA (Cytosolic) PKA_inactive_2->PKA_free Releases Substrate_2 Specific Substrate AKAP_2->Substrate_2 Other_Substrates Non-specific Cytosolic Substrates PKA_free->Other_Substrates Phosphorylates

Caption: Mechanism of this compound action on PKA localization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other PKA inhibitors like H-89 or PKI?

A1: This is a critical point of distinction.

  • This compound is an anchoring inhibitor. It does not block the catalytic activity of PKA. Instead, it prevents PKA from binding to AKAPs, thereby disrupting its spatial regulation.[8] This often results in the release of active PKA into the cytosol.[9]

  • H-89 is a small molecule ATP-competitive inhibitor that targets the catalytic subunit of PKA. However, it is known to have significant off-target effects on other kinases.

  • PKI (Protein Kinase Inhibitor) is a peptide-based, highly specific, non-competitive inhibitor that directly binds to and inactivates the PKA catalytic subunit.[10]

The choice of inhibitor depends on the biological question. Use this compound to investigate the role of PKA localization, and use PKI to confirm that an observed effect is dependent on PKA catalytic activity.[11]

Q2: Why am I observing different, or even opposite, effects of this compound in different cell lines?

A2: This is the core challenge and a direct consequence of the inhibitor's mechanism. The response to this compound is fundamentally dictated by the specific AKAP repertoire and the subcellular architecture of the cell type .

  • Differential AKAP Expression: Over 70 AKAPs have been identified, and their expression is highly tissue- and cell-type specific.[2] For example, mAKAP is prevalent in cardiomyocytes, while WAVE1 is neuronal.[3][4] If the primary AKAP responsible for a specific signaling event in Cell Line A is absent in Cell Line B, the effect of this compound will be diminished or absent in Cell Line B.

  • Role of Sequestered PKA: In some contexts, anchored PKA is held in a state of low activity, perhaps co-localized with phosphodiesterases (PDEs) that degrade cAMP.[8] In such a cell, disrupting the PKA-AKAP interaction with this compound can release PKA into a high-cAMP cytosolic environment, leading to a net increase in phosphorylation of global substrates.[8][9]

  • Dominance of Localized Signal: In other cell types, a specific biological output (e.g., ion channel modulation) might be exclusively dependent on the high concentration of PKA anchored by an AKAP right at that site. In this scenario, this compound will inhibit the biological output by diffusing the kinase away from its intended target substrate.

Troubleshooting Guide: Common Experimental Issues

Problem 1: No Observable Effect or Weak Response

If this compound treatment fails to produce a phenotype, it's essential to systematically validate each step of the signaling cascade.

Troubleshooting_No_Effect Start Start: No Effect Observed Step1 Q: Is the peptide active and cell-permeable? Start->Step1 Step2 Q: Is PKA expressed and responsive to cAMP? Step1->Step2 Yes Action1 Action: Run positive control. - Use scrambled peptide as negative control. - Confirm peptide integrity (see Protocol 1). Step1->Action1 No Step3 Q: Is the relevant AKAP expressed? Step2->Step3 Yes Action2 Action: Treat cells with Forskolin/IBMX. - Measure pCREB levels (see Protocol 2). - If no response, PKA pathway is compromised. Step2->Action2 No Step4 Q: Is the downstream readout reliable? Step3->Step4 Yes Action3 Action: Check AKAP expression. - qPCR or Western blot for candidate AKAPs. - Co-IP of PKA-RII with AKAPs (see Protocol 3). Step3->Action3 No Conclusion Conclusion: System lacks a critical AKAP-dependent pathway for this phenotype. Step4->Conclusion Yes Action4 Action: Validate the assay for the downstream marker (e.g., antibody validation, enzyme kinetics). Step4->Action4 No Action1->Step1 Action2->Step2 Action3->Step3 Action4->Step4

Caption: A logical workflow for troubleshooting lack of effect with this compound.

Problem 2: High Cell Toxicity or Off-Target Effects

While this compound is generally well-tolerated, excessive concentrations or prolonged exposure can lead to issues.[9]

Possible Cause Explanation Recommended Action
Excessive Concentration The stearated moiety enhances membrane permeability, but very high doses can disrupt membrane integrity.[12]Perform a dose-response curve (e.g., 1 µM - 25 µM) and a time-course experiment (e.g., 30 min - 4 hours). Use the lowest effective concentration. A typical starting range is 5-10 µM.[13][14]
Global PKA Dysregulation Widespread, sustained PKA activation due to de-localization can interfere with numerous essential pathways, including cell cycle and apoptosis.[15]Shorten the incubation time. For many signaling events, effects can be seen within 20-60 minutes.[13]
Peptide Impurity Contaminants from synthesis could be toxic.Ensure you are using a high-purity (≥95% HPLC) peptide from a reputable supplier.
Cell Line Sensitivity Some cell lines are inherently more sensitive to perturbations in kinase signaling.Run a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary experiment to quantify toxicity at different concentrations.

Essential Protocols for a Self-Validating System

Trust in your results requires a system of rigorous controls. The following protocols are designed to validate the tool, the pathway, and the interaction at the heart of your experiment.

Protocol 1: Validating Peptide Specificity and Activity

Objective: To confirm that the observed effect is due to specific disruption of the PKA-AKAP interaction and not a non-specific peptide effect.

Essential Controls:

  • This compound: The active, stearated peptide.

  • st-Ht31-scrambled P: A negative control peptide with the same amino acid composition but a randomized sequence, which should not bind PKA-RII.

  • Ht-31: A non-stearated version of the peptide. This control is not cell-permeable and should be inactive in whole-cell assays, confirming the effect is intracellular.[8]

Methodology:

  • Plate Cells: Seed your cells of interest at a density appropriate for your downstream assay (e.g., Western blot, reporter assay).

  • Prepare Peptides: Reconstitute all three peptides (this compound, st-Ht31-scrambled P, Ht-31) in the recommended solvent (e.g., sterile PBS or DMSO) to create concentrated stocks.

  • Treatment: Treat cells with an equivalent molar concentration of each peptide for the desired time. Include a vehicle-only control.

  • Assay: Perform your primary downstream assay (e.g., measure protein phosphorylation, gene expression, or a physiological output).

  • Interpretation: A specific effect is validated if, and only if, it is observed with this compound but not with the vehicle, st-Ht31-scrambled P, or the non-permeable Ht-31.[8][11]

Protocol 2: Confirming PKA Pathway Integrity via pCREB Western Blot

Objective: To ensure the cells have a functional cAMP/PKA pathway before testing the role of localization.

Methodology:

  • Cell Culture: Grow cells to 80-90% confluency.[16]

  • Stimulation: Treat cells with a potent PKA activator cocktail, such as Forskolin (10 µM) and IBMX (100 µM), for 15-30 minutes. This will globally elevate cAMP and activate PKA independently of its location.

  • Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]

  • Western Blot:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody against phosphorylated CREB (pCREB at Ser133), a canonical PKA substrate.

    • Strip and re-probe or use a parallel blot for Total CREB and a loading control (e.g., GAPDH or β-Actin).

  • Interpretation: A robust increase in the pCREB/Total CREB ratio upon Forskolin/IBMX treatment confirms the PKA signaling axis is intact and functional. If this control fails, troubleshooting the basic health and signaling capacity of the cell line is required before proceeding with this compound.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect PKA-AKAP Interaction

Objective: To directly test if a candidate AKAP is physically associated with PKA in your specific cell type.

Methodology:

  • Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP buffer (e.g., buffer containing 1% Triton X-100 or NP-40, avoiding harsh detergents like SDS).[17] Include protease/phosphatase inhibitors.

  • Pre-clearing (Optional but Recommended): Incubate lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[17]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the PKA RII subunit overnight at 4°C.

    • As a negative control, use an equivalent amount of isotype-matched IgG.

    • Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).

  • Washes: Wash the beads 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

  • Elution & Western Blot: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluate by Western blot, probing for your candidate AKAP.

  • Interpretation: The presence of a band for your candidate AKAP in the PKA-RII immunoprecipitated lane, but not in the IgG control lane, provides strong evidence of a physical interaction in that cell type.

References

  • Ma, L., Dong, F., Denis, M., & Zha, X. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry. [Link]

  • Christian, F., Szaszak, M., Friedl, S., et al. (2012). An entirely specific type I A-kinase anchoring protein that can sequester two molecules of protein kinase A at mitochondria. Journal of Biological Chemistry. [Link]

  • Diviani, D., & Scott, J. D. (2015). Compartmentalization Role of A-Kinase Anchoring Proteins (AKAPs) in Mediating Protein Kinase A (PKA) Signaling and Cardiomyocyte Hypertrophy. International Journal of Molecular Sciences. [Link]

  • Diviani, D., & Scott, J. D. (2015). Compartmentalization role of A-kinase anchoring proteins (AKAPs) in mediating protein kinase A (PKA) signaling and cardiomyocyte hypertrophy. PubMed. [Link]

  • Ma, L., Dong, F., Denis, M., & Zha, X. (2011). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... ResearchGate. [Link]

  • Ma, L., Dong, F., Denis, M., & Zha, X. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. [Link]

  • Scott, J. D., & Santana, L. F. (2010). A-kinase anchoring proteins take shape. PMC - NIH. [Link]

  • Stratakis, C. A. (2000). Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells. PubMed. [Link]

  • Zhang, J., et al. (2020). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. PMC - NIH. [Link]

  • Ahmed, Z., et al. (2023). Programmable Protein Stabilization with Language Model-Derived Peptide Guides. PMC - NIH. [Link]

  • Diviani, D., & Scott, J. D. (2015). Compartmentalization Role of A-Kinase Anchoring Proteins (AKAPs) in Mediating Protein Kinase A (PKA) Signaling and Cardiomyocyte Hypertrophy. PubMed Central. [Link]

  • Herberg, F. W., et al. (2000). Analysis of A-kinase anchoring protein (AKAP) interaction with protein kinase A (PKA) regulatory subunits: PKA isoform specificity in AKAP binding. ResearchGate. [Link]

  • Zhang, J. H., et al. (2012). Inhibition of the protein kinase A (PKA) reaction by known inhibitors. ResearchGate. [Link]

  • Grimes, J., et al. (2014). A Two-Step Strategy to Enhance Activity of Low Potency Peptides. PMC - NIH. [Link]

  • Signal transduction - PKA signaling Pathway Map. Bio-Rad. [Link]

  • AKAP12 Signaling Complex: Impacts of Compartmentalizing cAMP‐Dependent Signaling Pathways in the Heart and Various Signaling Systems. (2020). AHA Journals. [Link]

  • Wang, Y., et al. (2024). The role of A-kinase anchoring proteins in cardiovascular diseases and recent advances. Frontiers in Pharmacology. [Link]

  • Wilson, A. J. (2024). Peptide design to control protein–protein interactions. PMC - NIH. [Link]

  • Livigni, A., & Feliciello, A. (2018). A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease. MDPI. [Link]

  • Common PKA signaling pathways: Diagram of the MAPK and PKA pathways. ResearchGate. [Link]

  • Lygren, B., et al. (2012). A small novel A-kinase anchoring protein (AKAP) that localizes specifically protein kinase A-regulatory subunit I (PKA-RI) to the plasma membrane. PubMed. [Link]

  • Arensdorf, Q., et al. (2021). A PKA Inhibitor Motif within Smoothened Controls Hedgehog Signal Transduction. bioRxiv. [Link]

  • Protein kinase A - Wikipedia. [Link]

  • st-Ht31. Life Science Production. [Link]

  • Mohamed, R., et al. (2019). Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway. PubMed. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Van Drogen, F., et al. (2015). Systematic identification of signal integration by protein kinase A. PNAS. [Link]

Sources

Technical Support Center: Optimizing ST-HT31 Experiments for Minimal Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ST-HT31, a valuable tool for researchers investigating the intricacies of Protein Kinase A (PKA) signaling. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth technical guidance to minimize variability in your ST-HT31 experiments. By understanding the underlying principles of this peptide inhibitor and adhering to best practices, you can ensure the generation of robust, reproducible, and reliable data.

Understanding ST-HT31: Mechanism of Action

ST-HT31 is a cell-permeable, stearated peptide that acts as a potent and specific inhibitor of the interaction between PKA and A-Kinase Anchoring Proteins (AKAPs). AKAPs are a diverse family of scaffolding proteins that tether PKA to specific subcellular locations, thereby compartmentalizing PKA signaling. By competitively binding to the regulatory subunits of PKA, ST-HT31 displaces the kinase from its anchoring sites, leading to a diffusion of PKA throughout the cytoplasm.[1] This delocalization results in a global increase in cytosolic PKA activity, as the kinase is no longer restricted to specific substrates.[1]

This mechanism is crucial to understand, as the observed biological effects of ST-HT31 are a direct consequence of this generalized PKA activation.

Diagram: ST-HT31 Mechanism of Action

ST_HT31_Mechanism cluster_0 Normal PKA Anchoring cluster_1 Effect of ST-HT31 AKAP AKAP PKA_holoenzyme PKA Holoenzyme (Inactive) AKAP->PKA_holoenzyme Anchors Substrate Substrate ST_HT31 ST-HT31 PKA_holoenzyme_2 PKA Holoenzyme (Inactive) ST_HT31->PKA_holoenzyme_2 Competitively Binds Active_PKA Active PKA (Catalytic Subunit) PKA_holoenzyme_2->Active_PKA Dissociates Global_Substrates Global Cytosolic Substrates Active_PKA->Global_Substrates Phosphorylates AKAP_2 AKAP AKAP_2->PKA_holoenzyme_2 Binding Disrupted

Caption: ST-HT31 competitively inhibits PKA-AKAP interaction, leading to PKA diffusion and global substrate phosphorylation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during your ST-HT31 experiments.

1. Reagent Handling and Storage

  • Q: How should I properly dissolve and store ST-HT31?

    A: Proper handling of ST-HT31 is the first critical step in ensuring experimental consistency.

    • Dissolving: ST-HT31 is a stearated peptide, which enhances its cell permeability but can affect its solubility in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Briefly vortexing or sonicating can aid in complete dissolution.

    • Storage:

      • Lyophilized Powder: Store the lyophilized peptide at -20°C for long-term stability.

      • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C. Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and loss of activity.[3][4]

Parameter Recommendation Rationale
Solvent for Stock Anhydrous DMSOEnsures complete dissolution of the hydrophobic stearated peptide.
Stock Concentration 1-10 mMA concentrated stock minimizes the volume of DMSO added to cell culture.
Storage (Lyophilized) -20°CMaximizes long-term stability.
Storage (Stock Solution) -20°C or -80°C (in aliquots)Prevents degradation from repeated freeze-thaw cycles.
  • Q: I see precipitation when I dilute my ST-HT31 stock solution in aqueous media. What should I do?

    A: This is a common issue due to the hydrophobic nature of the stearated peptide. To mitigate this:

    • Pre-warm the media: Gently warm your cell culture media or buffer to 37°C before adding the ST-HT31 stock solution.

    • Dilute in series: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed media.

    • Vortex immediately: After adding the ST-HT31 stock to the media, vortex the solution gently and immediately to ensure rapid and even dispersion.

    • Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]

2. Experimental Design and Controls

  • Q: What are the essential controls for an ST-HT31 experiment?

    A: A well-controlled experiment is fundamental for data interpretation. The following controls are highly recommended:

    • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve ST-HT31. This control accounts for any effects of the solvent on the cells.

    • Negative Control Peptide (st-Ht31-p): This is a crucial control. st-Ht31-p is a variant of ST-HT31 with isoleucine-to-proline substitutions, rendering it unable to bind to PKA.[1] It has the same stearated moiety and similar physical properties but lacks the specific biological activity. This control helps to confirm that the observed effects are due to the disruption of PKA-AKAP interaction and not to non-specific effects of the peptide.

    • Positive Control for PKA Activation: To confirm that your downstream assay can detect an increase in PKA activity, use a known PKA activator. A common choice is a combination of a cell-permeable cAMP analog (e.g., 8-Br-cAMP) and a phosphodiesterase inhibitor (e.g., IBMX) to sustain elevated cAMP levels.[1]

  • Q: What is the optimal concentration and incubation time for ST-HT31?

    A: The optimal concentration and incubation time are cell-type and assay-dependent.

    • Concentration: A typical starting concentration range for ST-HT31 is 5-50 µM.[1][5][6] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

    • Incubation Time: Incubation times can range from 30 minutes to 24 hours, depending on the biological process being studied.[1][6] For acute signaling events, shorter incubation times are generally sufficient. For longer-term effects, such as changes in gene expression or cell morphology, longer incubation times may be necessary. Time-course experiments are recommended to identify the optimal time point for your assay.

3. Cell Culture and Assay Conditions

  • Q: Does cell density affect the outcome of my ST-HT31 experiment?

    A: Yes, cell density can significantly impact experimental results.

    • Consistency is key: Ensure that you seed cells at a consistent density across all wells and plates. Inconsistent cell numbers will lead to variability in the total amount of target protein and signaling components, resulting in variable responses to ST-HT31.

    • Avoid over-confluence: Overly confluent cell cultures can exhibit altered signaling pathways and reduced responsiveness to stimuli due to contact inhibition. It is generally recommended to treat cells when they are in the logarithmic growth phase (typically 70-80% confluent).

    • Low density issues: Very low cell densities can also be problematic, as some cell types require a certain level of cell-to-cell contact for optimal health and signaling.

  • Q: Should I use serum-containing or serum-free media for my ST-HT31 experiment?

    A: The presence of serum can introduce variability.

    • Serum components: Serum contains a complex mixture of growth factors, hormones, and other signaling molecules that can activate various signaling pathways, potentially masking or altering the effects of ST-HT31.

    • Serum-starvation: For many signaling studies, it is advisable to serum-starve the cells for a period (e.g., 4-24 hours) before treatment with ST-HT31. This helps to reduce basal signaling activity and synchronize the cells, leading to a more robust and reproducible response. However, be aware that prolonged serum starvation can be detrimental to some cell types.

    • Serum-free media: If your cell line can be maintained in serum-free media, this is an excellent option to reduce variability.[7][8]

Step-by-Step Protocol for a Typical ST-HT31 Cell-Based Assay

This protocol provides a general framework for treating cultured cells with ST-HT31. Optimization of specific steps for your cell line and assay is recommended.

Materials:

  • Lyophilized ST-HT31 peptide

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium (with and without serum)

  • Cultured cells in multi-well plates

  • Appropriate controls (vehicle, st-Ht31-p, PKA activator)

Workflow:

Diagram: ST-HT31 Experimental Workflow

ST_HT31_Workflow cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Analysis Reconstitute 1. Reconstitute ST-HT31 in DMSO (10 mM stock) Aliquot 2. Aliquot and Store at -20°C Reconstitute->Aliquot Seed_Cells 3. Seed Cells at Consistent Density Grow_Cells 4. Grow to 70-80% Confluency Seed_Cells->Grow_Cells Serum_Starve 5. (Optional) Serum Starve Cells Grow_Cells->Serum_Starve Prepare_Working 6. Prepare Working Solutions in Media Treat_Cells 7. Treat Cells with ST-HT31 & Controls Prepare_Working->Treat_Cells Incubate 8. Incubate for Optimized Time Treat_Cells->Incubate Assay 9. Perform Downstream Assay Analyze_Data 10. Analyze and Interpret Data Assay->Analyze_Data

Caption: A standardized workflow for ST-HT31 experiments, from reagent preparation to data analysis, is crucial for reproducibility.

Procedure:

  • Prepare ST-HT31 Stock Solution:

    • Allow the lyophilized ST-HT31 vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in anhydrous DMSO to a stock concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.

  • Cell Seeding and Culture:

    • Seed your cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Serum Starvation (Optional):

    • If your experimental design requires it, replace the growth medium with serum-free medium 4-24 hours prior to treatment.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw the required aliquots of ST-HT31 and control peptides.

    • Pre-warm the cell culture medium (with or without serum, as appropriate) to 37°C.

    • Prepare the working concentrations of ST-HT31 and controls by diluting the stock solutions in the pre-warmed medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the appropriate volume of the prepared working solutions to each well.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells for the predetermined optimal time at 37°C and 5% CO2.

  • Downstream Analysis:

    • After incubation, proceed with your specific downstream assay (e.g., Western blotting for phosphorylated PKA substrates, immunofluorescence, reporter gene assays, etc.).

Troubleshooting Common Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding density.Use a cell counter for accurate seeding; ensure even cell suspension before plating.
Pipetting errors.Calibrate pipettes regularly; use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect of ST-HT31 Inactive ST-HT31 peptide.Purchase a new batch of peptide; ensure proper storage and handling to prevent degradation.
Suboptimal concentration or incubation time.Perform a dose-response and time-course experiment to optimize these parameters.
Low expression of AKAPs in the cell line.Confirm AKAP expression in your cells of interest via Western blot or qPCR.
Insensitive downstream assay.Validate your assay with a strong PKA activator (positive control).
High background signal in the assay Non-specific binding of antibodies (if applicable).Optimize antibody concentrations and blocking conditions.
Autofluorescence of cells or compounds.Include an unstained/untreated control to assess background fluorescence.
Contamination of cell culture.Regularly test for mycoplasma contamination.

By implementing these best practices and troubleshooting strategies, you can significantly enhance the reliability and reproducibility of your ST-HT31 experiments, leading to more impactful scientific discoveries.

References

  • Ma, L., Dong, F., Denis, M., & Zha, X. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. Journal of Biological Chemistry, 286(9), 7188-7198*. Available from: [Link]

  • ResearchGate. (n.d.). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and.... Retrieved from [Link]

  • PMC. (2008). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Retrieved from [Link]

  • PMC. (2024). Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts. Retrieved from [Link]

  • PMC. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Development of Serum-Free Medium and Suspension Culture for HEK293 Cells Using Systematic Optimization Strategies. Retrieved from [Link]

  • PMC. (2023). The Effects of Iterative Freeze–Thaw Cycles on the Structure, Functionality, and Digestibility of Grifola frondosa Protein. Retrieved from [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic identification of signal integration by protein kinase A. Retrieved from [Link]

  • Radboud Repository. (n.d.). Stabilization of Peptide Fibrils by Hydrophobic Interaction. Retrieved from [Link]

  • DTU Research Database. (2022). The cell density effect in animal cell-based bioprocessing: Questions, insights and perspectives. Retrieved from [Link]

  • bioRxiv. (2019). Defined factors to reactivate cell cycle activity in adult mouse cardiomyocytes. Retrieved from [Link]

  • PMC. (2019). Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. Retrieved from [Link]

  • ResearchGate. (n.d.). Building parity between brand and generic peptide products: Regulatory and scientific considerations for quality of synthetic peptides. Retrieved from [Link]

  • Lonza Knowledge Center. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Is it necessary to pretreat cells with serum free media for 12-24 hours before treatment with inducer?. Retrieved from [Link]

  • MDPI. (2025). Effects of Cell Seeding Density, Extracellular Matrix Composition, and Geometry on Yes-Associated Protein Translocation in Corneal Fibroblasts. Retrieved from [Link]

  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Retrieved from [Link]

  • PMC. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide. Retrieved from [Link]

  • PMC. (n.d.). Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. Retrieved from [Link]

  • PMC. (2019). Expression optimization, purification, and functional characterization of cholesterol oxidase from Chromobacterium sp. DS1. Retrieved from [Link]

  • PubMed. (n.d.). Impact of freeze-thaw cycles on circulating inflammation marker measurements. Retrieved from [Link]

  • PubMed. (n.d.). Serum-Free and Protein-Free Media for the Cultivation of Recombinant Chinese Hamster Ovary (CHO) Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the best ways to optimize IPTG inducible protein expression in BL21 cells?. Retrieved from [Link]

  • Oreate AI. (2026). Key Influencing Factors and Control Strategies for Cell Density in Cell Culture. Retrieved from [Link]

  • YouTube. (2020). Complex Peptide ANDAs: Test/Reference Comparability (11of35) Complex Generics – Sep. 25-26, 2019. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Retrieved from [Link]

  • Semantic Scholar. (2023). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. Retrieved from [Link]

Sources

Technical Support Center: Assessing the Stability and Efficacy of ST-Ht31P in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ST-Ht31P. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this peptide. My goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding ST-Ht31P, its mechanism, and proper handling.

Q1: What is ST-Ht31P and how does it function in cells?

ST-Ht31P is a synthetic, cell-permeable peptide designed to disrupt the localization of Protein Kinase A (PKA). Its functionality is based on two key components:

  • Ht31: A 24-amino acid peptide that mimics the PKA-anchoring domain of A-Kinase Anchoring Proteins (AKAPs). It competitively binds to the regulatory subunits of PKA, preventing the kinase from docking onto its native AKAP scaffolds within the cell.[1]

  • Stearation (st-): A stearic acid moiety attached to the peptide. This lipid modification significantly increases the peptide's hydrophobicity, allowing it to penetrate the cell membrane and act intracellularly.

By displacing PKA from AKAPs, ST-Ht31P disrupts the spatial regulation of PKA signaling. Instead of being held at specific subcellular locations (like the plasma membrane or cytoskeleton), PKA becomes diffusely localized in the cytoplasm.[1][2][3] This delocalization can either inhibit localized PKA activity or, in some contexts, increase global cytosolic PKA activity by liberating the kinase from its anchoring sites.[1][4]

cluster_0 Normal PKA Signaling cluster_1 Effect of ST-Ht31P AKAP AKAP Scaffold PKA_anchored PKA Holoenzyme (Inactive) PKA_anchored->AKAP Anchored Substrate Local Substrate PKA_anchored->Substrate Phosphorylates PKA_free Delocalized PKA cAMP cAMP cAMP->PKA_anchored Activates ST_Ht31P ST-Ht31P ST_Ht31P->PKA_anchored Displaces AKAP_blocked AKAP Scaffold PKA_free->AKAP_blocked Binding Blocked Start Start: Inconsistent or No Effect Degradation Is the peptide being degraded? Start->Degradation Uptake Is the peptide entering the cell? Degradation->Uptake No Sol_Degrade Solution: - Use serum-free media - Use fresh aliquots Degradation->Sol_Degrade Yes Controls Are proper controls being used? Uptake->Controls No Sol_Uptake Solution: - Optimize concentration - Verify with fluorescent peptide Uptake->Sol_Uptake Yes Sol_Controls Solution: - Include Ht31 (non-permeable) - Include ST-Ht31-P (inactive) Controls->Sol_Controls Yes End Endpoint: Consistent, Validated Results Controls->End No Sol_Degrade->Uptake Sol_Uptake->Controls Sol_Controls->End

Caption: Troubleshooting workflow for ST-Ht31P experiments.

Part 3: Essential Validation Protocols

To ensure the trustworthiness of your data, it's vital to confirm that ST-Ht31P is having the intended effect on its target pathway.

Experimental Protocol: Assessing PKA Activity Post-Treatment

The primary effect of ST-Ht31P is the delocalization and potential activation of cytosolic PKA. [1][2]You can measure this effect by assessing the phosphorylation of known PKA substrates or by using a direct kinase activity assay.

Method 1: Western Blot for Phospho-Substrates

  • Treatment: Treat cells with ST-Ht31P, ST-Ht31-P (control), and a vehicle control for the optimized time and concentration. Include a positive control if available (e.g., Forskolin/IBMX to elevate cAMP).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blot: Perform SDS-PAGE and Western blotting using antibodies against a known PKA substrate (e.g., phospho-CREB at Ser133) and a total protein antibody for that substrate as a loading control.

  • Analysis: An increase in the phospho-CREB signal in ST-Ht31P-treated cells, but not in ST-Ht31-P-treated cells, indicates an increase in PKA activity.

Method 2: PKA Kinase Activity Assay

  • Treatment & Lysis: Prepare cell lysates as described above.

  • Assay: Use a commercial PKA activity assay kit. These are typically ELISA-based or luminescence-based assays that measure the phosphorylation of a specific PKA substrate peptide. [5][6]3. Procedure: Follow the manufacturer's instructions, adding equal amounts of protein lysate from each treatment condition to the assay wells.

  • Analysis: Quantify the signal according to the kit's protocol. A higher signal in the ST-Ht31P sample compared to controls indicates elevated PKA activity.

References
  • Ma, Y., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry. [Link]

  • st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... - ResearchGate. ResearchGate. [Link]

  • Ma, Y., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. [Link]

  • Optimization Strategies for the Stability of Peptides In Vivo. MDPI. [Link]

  • Optimization of concentration and incubation times. Peptide... - ResearchGate. ResearchGate. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PubMed Central - NIH. NIH. [Link]

  • Strategies for Improving Peptide Stability and Delivery - PMC - NIH. NIH. [Link]

  • AKAPs: The Architectural Underpinnings of Local cAMP signaling - PMC - PubMed Central. NIH. [Link]

  • Degradation Mechanism of Autophagy-Related Proteins and Research Progress - MDPI. MDPI. [Link]

  • Fluorescence-Based Protein Stability Monitoring—A Review - MDPI. MDPI. [Link]

  • The parameter optimization of the incubation time (A), temperature (B) and ionic strength of PBS (C) on the binding properties of ligands to PCSK9. SBC-115076 was the model compound. - ResearchGate. ResearchGate. [Link]

  • Degradation of Activated Protein Kinases by Ubiquitination - PMC - NIH. NIH. [Link]

  • Optimization of an incubation step to maximize sulforaphane content in pre-processed broccoli - PubMed. PubMed. [Link]

  • Anchored Protein Kinase-A (PKA) as Gatekeeper for Connexin-43 Gap Junction - YouTube. YouTube. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - ResearchGate. ResearchGate. [Link]

  • A systematic investigation of the stability of green fluorescent protein fusion proteins. Acta Biochimica Polonica. [Link]

  • PKA Kinase Activity Assay Service - Reaction Biology. Reaction Biology. [Link]

  • The IκB Kinase Inhibitor ACHP Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells - PMC. NIH. [Link]

  • AKAP signaling complexes at the cytoskeleton - Company of Biologists Journals. Company of Biologists. [Link]

  • PKA kinase activity kit ADI-EKS-390A from Enzo Life Sciences, Inc. | Biocompare.com. Biocompare. [Link]

  • Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs) - PMC. NIH. [Link]

  • A highly stable monomeric red fluorescent protein for advanced microscopy - PubMed. PubMed. [Link]

  • Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - NIH. NIH. [Link]

Sources

st-Ht31 P Technical Support Center: A Guide to Avoiding Common Pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for st-Ht31 P, a stearated, cell-permeable peptide inhibitor of A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) interactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this powerful tool, ensuring experimental success and data integrity. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the use of this compound.

1. What is the primary mechanism of action of this compound?

This compound is a cell-permeable peptide that competitively inhibits the interaction between the regulatory (RII) subunits of cAMP-dependent Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). By mimicking the amphipathic helix structure of AKAPs, this compound displaces PKA from its specific subcellular locations, thereby disrupting the spatial and temporal regulation of PKA signaling.

2. How do I properly dissolve and store this compound?

Due to its hydrophobic stearated tail, this compound has limited aqueous solubility. The recommended method for reconstitution is to first dissolve the peptide in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For working solutions, the DMSO stock can be diluted in an appropriate aqueous buffer, such as PBS, or directly into cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment is non-toxic to your cells, typically below 0.5%.

3. What is the difference between this compound and the control peptide, st-Ht31-P?

The control peptide, st-Ht31-P, contains a critical isoleucine-to-proline substitution. This single amino acid change disrupts the amphipathic helix necessary for binding to the PKA regulatory subunits.[1] Consequently, st-Ht31-P is unable to displace PKA from AKAPs and serves as an essential negative control to ensure that the observed experimental effects are due to the specific disruption of PKA anchoring and not to non-specific peptide effects.

4. Will this compound always inhibit PKA activity?

Paradoxically, no. While this compound inhibits localized PKA activity at specific subcellular sites, it can lead to an increase in global cytosolic PKA activity.[2] This is because the displaced PKA catalytic subunits are now free to diffuse throughout the cytoplasm and phosphorylate a broader range of substrates. This is a critical consideration when interpreting your results.

5. Are the effects of this compound the same in all cell types?

No, the effects can be highly cell-type dependent. For example, the efficiency of this compound-induced cholesterol efflux is significantly enhanced in cells expressing the ATP-binding cassette transporter A1 (ABCA1), as ABCA1 facilitates the uptake of the peptide.[2] It is essential to consider the specific molecular characteristics of your experimental system.

Part 2: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and actionable solutions.

Issue 1: No Observable Effect of this compound Treatment
Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The stearated tail of this compound is crucial for its cell permeability. Improper handling or degradation of the peptide can reduce its ability to enter cells.- Ensure the peptide has been stored correctly at -80°C in small aliquots to prevent degradation. - Prepare fresh working solutions from a new aliquot for each experiment. - Consider increasing the incubation time or concentration within a validated range.
Low AKAP Expression The effect of this compound is dependent on the presence of AKAPs to anchor PKA. If your cell type has very low levels of the relevant AKAPs, the effect of displacing PKA will be minimal.- Confirm the expression of relevant AKAPs in your cell line via Western blot or qPCR. - Choose a cell line known to express the AKAPs relevant to your signaling pathway of interest.
Ineffective Concentration The optimal concentration of this compound can vary significantly between cell types and experimental conditions.- Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. Concentrations typically range from 5 µM to 50 µM.[3][4]
Incorrect Experimental Readout You may be looking for an effect that is not prominent in your system or at the wrong time point.- Ensure your assay is sensitive enough to detect changes in PKA signaling. - Perform a time-course experiment to identify the optimal duration of treatment. Effects can be observed in as little as 20 minutes for some pathways.[3]
Issue 2: Unexpected or Contradictory Results
Potential Cause Explanation Troubleshooting Steps
Global vs. Local PKA Activity As mentioned in the FAQs, disrupting local PKA anchoring can increase global cytosolic PKA activity. This can lead to the phosphorylation of substrates that are not the primary targets of the anchored PKA pool, resulting in unexpected phenotypes.[2]- Use a FRET-based PKA activity reporter targeted to specific subcellular compartments to distinguish between local and global PKA activity. - Analyze the phosphorylation of a panel of known PKA substrates with different subcellular localizations.
Off-Target Effects While this compound is designed to be specific for the PKA-AKAP interaction, the possibility of off-target effects should always be considered, as with any chemical inhibitor.- Always include the inactive control peptide, st-Ht31-P, in your experiments.[1] Any effects observed with this compound but not with st-Ht31-P are more likely to be specific to PKA de-anchoring. - Use a complementary approach to confirm your findings, such as siRNA-mediated knockdown of the specific AKAP you are studying.
Cellular Stress Response High concentrations of the peptide or prolonged incubation times may induce cellular stress, leading to confounding downstream signaling events.- Perform a cell viability assay (e.g., MTT or WST-1) to ensure that the working concentration of this compound is not cytotoxic.[2] - Titrate down the concentration and incubation time to the minimum required to achieve the desired effect.

Part 3: Experimental Protocols and Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Warm the vial: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of 100% DMSO to the vial to achieve a stock concentration of 1-10 mM. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.[5]

  • Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes in low-protein-binding tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or an appropriate buffer (e.g., PBS). When diluting, add the DMSO-peptide solution dropwise to the aqueous solution while gently mixing to prevent precipitation.[5]

Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include vehicle control (DMSO) and st-Ht31-P control groups.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A common lysis buffer is RIPA buffer supplemented with commercially available inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can interfere with the detection of phosphorylated targets.

    • Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate of interest overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.

Part 4: Visualizations and Data Presentation

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound and its downstream consequences.

PKA_Anchoring cluster_0 Normal PKA Anchoring cluster_1 This compound Treatment AKAP AKAP PKA_R PKA-R AKAP->PKA_R binds PKA_C PKA-C PKA_R->PKA_C sequesters Substrate_local Local Substrate stHt31 This compound PKA_R_1 PKA-R stHt31->PKA_R_1 displaces AKAP_1 AKAP PKA_C_1 PKA-C (active) Substrate_global Global Substrates PKA_C_1->Substrate_global phosphorylates

Fig 1. Mechanism of this compound action.

Experimental_Workflow cluster_assays Assays start Start Experiment cell_culture Cell Culture start->cell_culture treatment Treatment (this compound, st-Ht31-P, Vehicle) cell_culture->treatment lysis Cell Lysis (with phosphatase/protease inhibitors) treatment->lysis western Western Blot (Phospho-specific antibodies) lysis->western viability Cell Viability Assay (MTT, WST-1) lysis->viability microscopy Microscopy (FRET reporters) lysis->microscopy downstream Downstream Analysis western->downstream viability->downstream microscopy->downstream

Fig 2. Recommended experimental workflow.
Quantitative Data Summary

The following table summarizes typical working concentrations and incubation times for this compound from published studies. Note that these are starting points and should be optimized for your specific experimental system.

Cell LineConcentration (µM)Incubation TimeObserved EffectReference
BHK cells52 hoursEnhanced cholesterol/phospholipid efflux[3]
RAW macrophages52 hoursEnhanced cholesterol/phospholipid efflux[3]
Macrophages1024 hoursReversal of foam cell formation[3]
HEK293T cells2020 minutesAbolished cAMP inhibition of PMA-induced ERK1/2 activation[3]
mpkCCD cells501 hourIncreased PKA activity[6]

References

  • How to dissolve, handle and store synthetic peptides - LifeTein®. [Link]

  • Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Cell Formation through ATP-binding Cassette Transporter A1 - NIH. [Link]

  • st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... - ResearchGate. [Link]

  • Type II regulatory subunits are not required for the anchoring-dependent modulation of Ca2+ channel activity by cAMP-dependent protein kinase - PMC - NIH. [Link]

  • Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1 - PubMed. [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture - LifeTein. [Link]

Sources

improving the efficiency of st-Ht31 P delivery into cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: st-Ht31 & st-Ht31P Delivery Optimization

Introduction: The "P" Nomenclature Warning

Before proceeding, we must clarify a critical nomenclature distinction often missed in the literature, which leads to experimental failure.

  • st-Ht31 (Active): The stearated peptide that inhibits PKA-AKAP interaction.[1][2][3]

  • st-Ht31P (Control): The "P" stands for Proline .[1][2][3][4] This is the negative control peptide where an isoleucine is replaced by proline, disrupting the amphipathic helix structure. It does not bind PKA.[3]

If your goal is PKA inhibition, ensure you are not accidentally delivering the "P" control expecting a functional result. This guide applies to the delivery of BOTH peptides, as their physicochemical properties are nearly identical.

Part 1: Solubility & Preparation (The Foundation)[4]

The Core Challenge: st-Ht31 is an amphipathic chimera. It possesses a highly hydrophobic stearate tail (for membrane permeation) attached to a hydrophilic peptide sequence. This duality makes it prone to forming micelles or precipitating if handled incorrectly in aqueous buffers.

Standard Operating Procedure (SOP): Reconstitution
ParameterSpecificationReason
Primary Solvent 100% DMSO (Anhydrous)Water causes immediate aggregation of the stearate tail.
Stock Concentration 5 mM - 10 mM High enough to allow small delivery volumes (<0.5% v/v final DMSO).
Storage -20°C in aliquotsRepeated freeze-thaw cycles induce peptide aggregation.
Vortexing VigorousEssential to disrupt initial micelle formation during solubilization.

Critical Workflow:

  • Lyophilized powder must be equilibrated to room temperature before opening (prevents condensation).

  • Add 100% DMSO to the vial.

  • Vortex vigorously for 30–60 seconds. The solution must be completely clear.

  • Do not attempt to dilute this stock into PBS or water before adding to cells. The intermediate dilution step is where most users lose the peptide to plasticware adsorption.

Part 2: Cellular Delivery Optimization

Mechanism of Entry: Unlike TAT-peptides which use macropinocytosis, st-Ht31 relies on the lipid-flip mechanism driven by its stearate tail. However, recent data suggests that ABCA1 transporters can facilitate this uptake in certain cell types (e.g., macrophages, fibroblasts) [1].

Protocol: Maximizing Intracellular Concentration

Step 1: Serum Starvation (The "Albumin Trap") Serum albumin (BSA/FBS) is a "lipid sink." It binds the stearate tail of st-Ht31, sequestering it outside the cell.

  • Recommendation: Wash cells 2x with serum-free media (e.g., Opti-MEM) prior to treatment.

  • Incubation: Perform the first 30–60 minutes of incubation in serum-free media. You may add serum back after this pulse if long-term viability is a concern, but efficacy drops significantly in the presence of >2% serum.

Step 2: Concentration Titration

  • Range: 5 µM – 50 µM.[3]

  • Sweet Spot: Most cell lines (HeLa, HEK293, Cardiomyocytes) show maximal RII delocalization at 25–50 µM .

  • Note: 50 µM is the standard for "complete" disruption, but ensure your DMSO control matches this volume.

Step 3: The "Dropwise" Dispersion Do not blast the DMSO stock directly onto the cell monolayer.

  • Pre-warm culture media to 37°C.

  • While swirling the media, add the DMSO stock dropwise.[5]

  • Mix immediately. If the media turns cloudy/milky, the peptide has precipitated. Discard and restart.

Part 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the competitive inhibition mechanism and the critical delivery pathway.

G cluster_0 Physiological State cluster_1 st-Ht31 Intervention PKA PKA (RII Subunit) PKA_AKAP PKA-AKAP Complex (Localized Signaling) PKA->PKA_AKAP Binds Delocalized Delocalized PKA (Diffuse Cytosolic Signal) PKA->Delocalized Result of Inhibition AKAP AKAP (Anchoring Protein) AKAP->PKA_AKAP Anchors stHt31 st-Ht31 Peptide (Stearated Active) PKA_AKAP->stHt31 Disrupted by stHt31->PKA High Affinity Binding (Competitive Inhibition) Albumin Serum Albumin (The Trap) stHt31->Albumin Sequestration (If Serum Present)

Caption: st-Ht31 competes with AKAP for the PKA RII subunit. Serum albumin can sequester the peptide, preventing cellular entry.

Part 4: Troubleshooting Guide (FAQ)

Q1: I see a cloudy precipitate immediately after adding st-Ht31 to my media. Is this normal? A: No. This indicates the peptide has crashed out of solution.

  • Cause: Adding DMSO stock to cold media or adding it too quickly.

  • Fix: Ensure media is 37°C. Vortex the stock immediately before use. Dilute the stock 1:10 in pure DMSO first if your pipetting volume is too small to mix rapidly.

Q2: My cells are dying after treatment. Is st-Ht31 toxic? A: st-Ht31 is generally non-toxic up to 50 µM for 24 hours [1]. Toxicity usually stems from:

  • DMSO Toxicity: Ensure final DMSO concentration is <0.5%.[5]

  • Membrane Lysis: At very high concentrations (>100 µM), the stearate tail acts like a detergent.

  • Biological Effect: In some cell types (e.g., cardiomyocytes), displacing PKA is pro-apoptotic. Use the st-Ht31P control.[2][3] If the control cells live and active cells die, the toxicity is mechanism-based (a valid result), not chemical toxicity.

Q3: How do I validate that the peptide actually worked? A: Do not rely solely on downstream signaling changes (e.g., CREB phosphorylation), as these can be pleiotropic.

  • Gold Standard: Immunofluorescence.

    • Stain for PKA RII subunit .

    • Control Cells: Punctate, specific localization (e.g., Golgi, centrosomes).

    • Treated Cells: Diffuse, cytosolic staining.

    • Reference: See Carr et al. [2] for image examples of RII displacement.

Q4: Can I use st-Ht31 in vivo (animal models)? A: It is difficult. The peptide has a short half-life and binds avidly to serum albumin in the blood. For in vivo work, viral vectors expressing the Ht31 peptide sequence are preferred over the stearated peptide injection.

References

  • st-Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Source:[6][7] Journal of Biological Chemistry (via NIH/PubMed) Link:[Link]

  • Interaction of the Regulatory Subunit (RII) of cAMP-dependent Protein Kinase with RII-anchoring Proteins (AKAPs). (The foundational Carr et al. paper establishing Ht31 utility). Source: Journal of Biological Chemistry Link:[Link]

Sources

Navigating ST-HT31 Experiments: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ST-HT31, a potent tool for dissecting A-kinase anchoring protein (AKAP)-mediated signaling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and quality control of ST-HT31 experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Understanding the Tool: The ST-HT31 Mechanism of Action

ST-HT31 is a stearated, cell-permeable peptide that acts as a competitive inhibitor of the interaction between the regulatory (RII) subunits of protein kinase A (PKA) and AKAPs.[1] AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, thereby creating localized signaling domains.[2] By disrupting this anchoring, ST-HT31 causes the delocalization of PKA, leading to a more diffuse, cytosolic PKA activity.[1][3] It is crucial to understand that ST-HT31 does not directly inhibit the catalytic activity of PKA.[1]

This mechanism is foundational to designing and troubleshooting your experiments. The expected outcome of successful ST-HT31 treatment is a functional consequence of PKA delocalization, not its outright inhibition.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with ST-HT31.

1. What is the difference between ST-HT31, Ht31, and ST-Ht31-p?

This is a critical point for designing proper controls.

Peptide Description Primary Use
ST-HT31 Stearated (cell-permeable) Ht31 peptide.The active compound for intracellular disruption of AKAP-PKA interaction.
Ht31 The non-stearated parent peptide.A negative control to demonstrate that the observed effects are not due to extracellular actions of the peptide and that stearation is required for cell permeability.[1]
ST-Ht31-p A stearated control peptide with a proline substitution that prevents it from binding to PKA.An ideal negative control to confirm that the observed cellular effects are due to the specific disruption of the AKAP-PKA interaction and not from non-specific effects of a stearated peptide.[1]

2. How should I store and handle my ST-HT31 peptide?

Peptide integrity is paramount for reproducible results. Improper storage is a frequent source of experimental failure.

  • Lyophilized Powder: Store at -20°C or -80°C, desiccated, and protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO or sterile aqueous buffer. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store peptides in dilute solutions for extended periods.

3. What is the optimal concentration of ST-HT31 to use in my experiments?

The effective concentration of ST-HT31 is cell-type dependent and should be empirically determined through a dose-response experiment. However, based on published literature, a starting range of 5-50 µM is common.[1][4]

Cell Line Effective Concentration Observed Effect Reference
BHK and RAW Macrophages5 µMEnhanced cholesterol/phospholipid efflux.[4]Ma L, et al. (2011)
Macrophages10 µMReversal of foam cell formation.[4]Ma L, et al. (2011)
HEK293T cells20 µMAbolished cAMP inhibition of PMA-induced ERK1/2 activation.[4]MedChemExpress
Various Cell Lines5-50 µMGeneral range for observing effects on PKA localization and downstream signaling.[1]Ma L, et al. (2011)

Quality Control (QC) Assays: Validating Your ST-HT31 Experiments

Robust quality control is the cornerstone of trustworthy research. The following assays will help you validate the activity of your ST-HT31 peptide and confirm its mechanism of action in your experimental system.

Workflow for ST-HT31 Experimentation

ST_HT31_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_qc Quality Control cluster_analysis Data Analysis Reagent_Prep Reagent Preparation - ST-HT31 solubilization - Control peptides Cell_Treatment Cell Treatment - Dose-response - Time-course Reagent_Prep->Cell_Treatment Harvest Cell Harvest & Lysate Prep Cell_Treatment->Harvest FRET PKA Activity FRET Cell_Treatment->FRET pCREB_WB pCREB Western Blot Harvest->pCREB_WB CoIP AKAP-PKA Co-IP Harvest->CoIP Data_Analysis Data Interpretation - Compare to controls - Quantify results pCREB_WB->Data_Analysis CoIP->Data_Analysis FRET->Data_Analysis

Caption: A typical experimental workflow for ST-HT31 studies.

Phospho-CREB Western Blot: A Readout of PKA Activity

Rationale: The transcription factor CREB (cAMP response element-binding protein) is a well-characterized downstream substrate of PKA. Upon activation, PKA phosphorylates CREB at Serine 133. An increase in cytosolic PKA activity due to ST-HT31 treatment should lead to an increase in phosphorylated CREB (pCREB). This assay serves as a reliable indicator of ST-HT31's biological activity in your cells.[3]

Step-by-Step Protocol:

  • Cell Treatment: Plate your cells and treat with ST-HT31 at the desired concentrations and time points. Include vehicle, Ht31, and ST-Ht31-p as negative controls. A positive control, such as Forskolin (an adenylyl cyclase activator), can also be included to confirm the responsiveness of the PKA pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of CREB.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein like GAPDH or β-actin.

Expected Results: A dose-dependent increase in the pCREB/total CREB ratio in ST-HT31 treated cells compared to negative controls.

Co-Immunoprecipitation (Co-IP): Confirming Disruption of the AKAP-PKA Interaction

Rationale: This assay directly tests the mechanism of ST-HT31 by assessing its ability to disrupt the interaction between an AKAP and PKA-RII. A successful experiment will show a decrease in the amount of PKA-RII that co-immunoprecipitates with a specific AKAP in the presence of ST-HT31.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with ST-HT31 or control peptides.

  • Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a specific AKAP (e.g., AKAP79/150) or PKA-RII overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the co-immunoprecipitated protein (e.g., probe for PKA-RII if you immunoprecipitated an AKAP, and vice-versa).

Expected Results: A reduced amount of PKA-RII detected in the AKAP immunoprecipitate from ST-HT31-treated cells compared to control-treated cells.

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This guide provides a systematic approach to troubleshooting your ST-HT31 experiments.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: No or weak effect of ST-HT31 Check_Peptide Is the peptide active? Start->Check_Peptide Check_Permeability Is the peptide entering the cells? Check_Peptide->Check_Permeability Yes Solution_Peptide Solution: - Verify storage & handling - Test a new batch of peptide Check_Peptide->Solution_Peptide No Check_Pathway Is the AKAP-PKA pathway functional? Check_Permeability->Check_Pathway Yes Solution_Permeability Solution: - Use Ht31 as a control - Optimize ST-HT31 concentration - Check cell health Check_Permeability->Solution_Permeability No Check_Assay Is the readout assay working? Check_Pathway->Check_Assay Yes Solution_Pathway Solution: - Use a positive control (e.g., Forskolin) - Confirm expression of target AKAP and PKA Check_Pathway->Solution_Pathway No Solution_Assay_OK Solution: - Re-evaluate hypothesis - Consider off-target effects Check_Assay->Solution_Assay_OK Yes Solution_Assay_Bad Solution: - Troubleshoot specific assay (e.g., Western blot, Co-IP) - Check antibody performance Check_Assay->Solution_Assay_Bad No

Caption: A decision tree for troubleshooting ST-HT31 experiments.

Problem: No increase in pCREB signal after ST-HT31 treatment.

  • Possible Cause 1: Inactive ST-HT31 peptide.

    • Troubleshooting:

      • Review your storage and handling procedures. Has the peptide been subjected to multiple freeze-thaw cycles?

      • Prepare a fresh stock solution from a new aliquot or a new batch of peptide.

      • If possible, verify the integrity of the peptide by mass spectrometry.

  • Possible Cause 2: Insufficient cell permeability.

    • Troubleshooting:

      • Perform a dose-response experiment with a wider range of ST-HT31 concentrations.

      • Increase the incubation time.

      • As a control, compare the effect of ST-HT31 with its non-permeable counterpart, Ht31. Ht31 should not elicit an increase in pCREB.

  • Possible Cause 3: The PKA-CREB signaling axis is not responsive in your cell type.

    • Troubleshooting:

      • Include a positive control like Forskolin to directly activate adenylyl cyclase and stimulate PKA. If Forskolin does not increase pCREB, there may be an issue with the downstream pathway in your cells or with the pCREB antibody.

  • Possible Cause 4: Technical issues with the Western blot.

    • Troubleshooting:

      • Ensure that phosphatase inhibitors were included in your lysis buffer.

      • Validate your pCREB and total CREB antibodies with a positive control lysate.

      • Optimize your Western blot protocol (e.g., antibody concentrations, blocking conditions).

Problem: Unexpected or off-target effects.

  • Possible Cause 1: Non-specific effects of the stearated peptide.

    • Troubleshooting:

      • The most critical control here is the ST-Ht31-p peptide. If this inactive control peptide produces the same effect, your observation is likely not due to the disruption of the AKAP-PKA interaction.

  • Possible Cause 2: The observed effect is a downstream consequence of PKA delocalization that was not anticipated.

    • Troubleshooting:

      • Consider the broader signaling network. PKA phosphorylates a multitude of substrates. Delocalizing PKA could lead to the phosphorylation of proteins it would not normally encounter, or the dephosphorylation of its usual targets if it is moved away from them.

      • Consult the literature for known off-target effects of AKAP inhibitors or broader consequences of PKA dysregulation.

  • Possible Cause 3: Cytotoxicity at high concentrations.

    • Troubleshooting:

      • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiments, especially at higher concentrations of ST-HT31. While generally not considered highly toxic, it's good practice to confirm.[5]

References

  • Ma, L., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry, 286(5), pp.3374–3382. [Link]

  • Ma, L., Dong, F., Denis, M. and Zha, X. (2011). st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and permeate into cells to enhance cholesterol export. ResearchGate. [Link]

  • Gao, Y., et al. (2007). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Acta Biochimica et Biophysica Sinica, 39(11), pp.878–886. [Link]

  • Welch, E.J., Jones, B.W. and Scott, J.D. (2010). Networking with AKAPs: context-dependent regulation of anchored enzymes. Molecular Interventions, 10(2), pp.86–97. [Link]

  • Ma, L., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. National Institutes of Health. [Link]

  • Ma, L., et al. (2011). Ht31, a protein kinase A anchoring inhibitor, induces robust cholesterol efflux and reverses macrophage foam cell formation through ATP-binding cassette transporter A1. PubMed. [Link]

Sources

Validation & Comparative

Comparative Guide: st-Ht31 vs. PKI in PKA Signaling Analysis

[1]

Executive Summary: Spatiotemporal vs. Catalytic Inhibition

In the interrogation of cAMP-dependent protein kinase (PKA) signaling, the distinction between catalytic activity and spatial localization is the defining variable.

This guide compares two critical reagents: PKI (Protein Kinase Inhibitor) and st-Ht31 .[1][2] While both are often colloquially termed "PKA inhibitors," their mechanisms are fundamentally different. PKI is a pseudosubstrate that abolishes the enzymatic turnover of the PKA catalytic subunit. st-Ht31 is a stearated peptide that disrupts the protein-protein interaction between the PKA Regulatory subunit (RII) and A-Kinase Anchoring Proteins (AKAPs), effectively "delocalizing" the kinase without necessarily inhibiting its catalytic potential.

The Critical Distinction:

  • Use PKI to determine if a cellular event is PKA-dependent .

  • Use st-Ht31 to determine if a cellular event is AKAP-dependent (spatially restricted) .

Part 1: Mechanistic Deep Dive

PKI: The Catalytic Silencer

The Protein Kinase Inhibitor (PKI) is a heat-stable protein that binds with extremely high affinity (Ki

  • Mechanism: PKI contains a pseudosubstrate sequence (RRNAL) that mimics the PKA consensus phosphorylation site (RRXS/T), but with an Alanine replacing the Serine/Threonine. This blocks the active site cleft, preventing ATP and substrate access.

  • Nuclear Export: PKI also contains a strong Nuclear Export Signal (NES). Upon binding, it actively exports the C-subunit from the nucleus to the cytoplasm, adding a layer of spatial regulation.

st-Ht31: The Anchor Disruptor

st-Ht31 is a cell-permeable (stearated) peptide derived from the RII-binding domain of the human thyroid anchoring protein (AKAP-Lbc).

  • Mechanism: It forms an amphipathic

    
    -helix that binds to the Dimerization/Docking (D/D) domain of the PKA Regulatory (RII) subunit.
    
  • Effect: It acts as a competitive antagonist. By binding RII with high affinity, it displaces the PKA holoenzyme from the AKAP scaffold.

  • Result: PKA is not "turned off"; it is merely "untethered." In fact, st-Ht31 treatment can sometimes increase basal phosphorylation in the cytosol by releasing PKA from sequestered compartments, though it abolishes phosphorylation of substrates that require close proximity (e.g., ion channels, centrosomal proteins).

The "st-Ht31 P" Control (Critical for Rigor)

The prompt mentions "this compound".[1][2][3][4][5][6][7] In experimental nomenclature, st-Ht31P refers to the Proline-substituted control peptide .[1][2]

  • Rationale: The amphipathic helix structure is required for AKAP binding. Replacing an Isoleucine with Proline disrupts this helix.

  • Usage: st-Ht31P is the mandatory negative control. If your effect is seen with st-Ht31 but not with st-Ht31P, the effect is due to AKAP displacement. If the effect is seen with both, it is a non-specific artifact (e.g., toxicity from the stearate moiety).

Visualization: Mechanism of Action[4][8]

PKA_Inhibition_Mechanismcluster_complexNative Signaling ComplexAKAPAKAP ScaffoldRIIPKA Regulatory (RII)AKAP->RIIAnchoringC_SubPKA Catalytic (C)RII->C_SubInhibits (Holoenzyme)SubstrateLocalized SubstrateC_Sub->SubstratePhosphorylation(High Efficiency)stHt31st-Ht31 Peptide(Disruptor)stHt31->RIICompetes/Displaces(Delocalization)Outcome_Ht31PKA Delocalized(Loss of Spatial Specificity)stHt31->Outcome_Ht31PKIPKI Peptide(Blocker)PKI->C_SubBinds Active Site(Steric Block)Outcome_PKIPKA Inactivated(Total Activity Loss)PKI->Outcome_PKI

Caption: st-Ht31 targets the RII-AKAP interface to delocalize the kinase, whereas PKI targets the C-subunit to block catalytic turnover.

Part 2: Comparative Analysis & Data

The following table synthesizes key parameters for experimental design.

Featurest-Ht31 (Active Peptide)PKI (Protein Kinase Inhibitor)
Primary Target PKA Regulatory Subunit (RII) D/D DomainPKA Catalytic Subunit (Active Site)
Mechanism Competitive disruption of RII-AKAP interactionPseudosubstrate inhibition (Steric block)
Effect on Activity Delocalization. Does not inhibit turnover; may increase cytosolic activity.Inhibition. Abolishes catalytic turnover.
Key Control st-Ht31P (Proline mutant, unable to bind RII).[1][2][7][8]Mutant PKI (rarely used) or inactive analog.
Affinity (Kd/Ki) Low nanomolar (Kd

2-4 nM for Ht31-RII)
Sub-nanomolar (Ki

0.2 nM for PKI

)
Cell Permeability Yes (via Stearate conjugation).No (unless expressed via vector or specific permeable analog).
Primary Use Case Proving AKAP dependence (spatial control).Proving PKA dependence (kinase identity).

Part 3: Experimental Protocols

Protocol A: Validating AKAP Dependence (st-Ht31)

Objective: To determine if the phosphorylation of your protein of interest requires PKA anchoring.

Reagents:

  • st-Ht31 (Active): Stearated-DLIEEAASRIVDAVIEQVKAAGAY

  • st-Ht31P (Control): Stearated-DLIEEAASRP VDAVIEQVKAAGAY (Note the Proline substitution).

Workflow:

  • Cell Culture: Seed cells (e.g., HEK293, Cardiomyocytes) to 70-80% confluence.

  • Pre-incubation: Replace media with serum-free media containing 50 µM st-Ht31 or st-Ht31P.

    • Note: 50 µM is a standard starting point. A dose-response (10-100 µM) is recommended for new cell lines.

    • Duration: Incubate for 30–60 minutes at 37°C. Longer incubations (>4 hours) may degrade the peptide or cause toxicity.

  • Stimulation: Stimulate the PKA pathway (e.g., Forskolin 10 µM or Isoproterenol) for the required time (typically 5-15 mins).

  • Lysis & Analysis: Lyse cells immediately. Perform Western Blot for phospho-substrate.[6]

  • Interpretation:

    • If signal is lost with st-Ht31 but preserved with st-Ht31P

      
      AKAP Dependent. 
      
    • If signal is lost with both

      
      Non-specific Toxicity. 
      
    • If signal persists with both

      
      AKAP Independent (or insufficient concentration). 
      
Protocol B: Validating PKA Identity (PKI)

Objective: To confirm that the kinase responsible for an observed effect is indeed PKA.[2][5]

Reagents:

  • PKI (6-22) Amide: A synthetic, highly potent fragment of the full protein.

Workflow (In Vitro Kinase Assay):

  • Reaction Mix: Prepare kinase buffer (50 mM Tris-HCl, 10 mM MgCl2, ATP).

  • Sample: Add lysate or purified PKA C-subunit.

  • Inhibitor: Add PKI (1 µM final concentration) to half the samples.

  • Substrate: Add PKA-specific substrate (e.g., Kemptide) and [

    
    -32P]ATP.
    
  • Incubation: 30°C for 10-30 minutes.

  • Analysis: Measure incorporation of 32P via scintillation counting or phosphocellulose paper binding.

  • Interpretation: Complete ablation of signal by PKI confirms PKA activity.[2]

Part 4: Decision Framework

Use this logic flow to select the correct reagent for your hypothesis.

Decision_Treecluster_legendValidation RequirementStartExperimental QuestionQ1Is the kinase PKA?Start->Q1Q2Is the localization critical?Q1->Q2Identity known, testing mechanismPKI_PathUse PKI(Inhibits Catalytic Activity)Q1->PKI_PathYes, verify identityHt31_PathUse st-Ht31 + st-Ht31P(Disrupts Anchoring)Q2->Ht31_PathYes, testing anchoringOtherUse H-89 or KT5720(ATP-competitive, less specific)Q2->OtherNo, general inhibitionValidationMust use st-Ht31P controlto rule out toxicityHt31_Path->Validation

Caption: Workflow for selecting between catalytic inhibition (PKI) and anchoring disruption (st-Ht31).

References

  • Carr, D. W., et al. (1992). Association of the type II cAMP-dependent protein kinase with a human thyroid RII-anchoring protein.[3] Journal of Biological Chemistry, 267(19), 13376-13382. Link

  • Vijayaraghavan, S., et al. (1997). Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility.[3] Journal of Biological Chemistry, 272(8), 4747-4752. Link

  • Dalton, G. D., & Dewey, W. L. (2006).[9] Protein kinase inhibitor peptide (PKI): a pharmacological tool to study the biological role of PKA.[10][11] Journal of Pharmacology and Experimental Therapeutics. Link

  • Ma, L., et al. (2011).[2] Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation.[2][4] Journal of Biological Chemistry, 286(5), 3370–3378. Link

  • Promega Corporation. (n.d.). PKA Inhibitor and Control Peptides (st-Ht31 and st-Ht31P) Technical Manual. Link

  • Scott, J. D., et al. (2013).[10] Creating order from chaos: cellular regulation by kinase anchoring.[10] Annual Review of Pharmacology and Toxicology, 53, 187-210.[10] Link

A Senior Application Scientist's Guide to Validating st-Ht31P's Inhibitory Effect on A-Kinase Anchoring Protein (AKAP) Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Spatial Specificity in Cellular Signaling

In the intricate landscape of intracellular communication, signaling specificity is paramount. The generation of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) represent a canonical signaling pathway regulating a vast array of cellular functions.[1][2] However, the promiscuity of a diffuse kinase would lead to chaotic and untargeted phosphorylation. Nature's solution to this challenge is the compartmentalization of signaling into localized "islands" or "signalosomes".[1][3]

Central to this organization are the A-Kinase Anchoring Proteins (AKAPs), a diverse family of scaffolding proteins.[4] AKAPs tether PKA holoenzymes to specific subcellular locations, such as the cytoskeleton, organelles, and plasma membrane, placing the kinase in close proximity to its intended substrates.[2][3] This architecture ensures that a rise in local cAMP concentration results in a rapid, efficient, and highly specific phosphorylation event.[5]

Disrupting these precisely organized signaling hubs is a powerful experimental strategy to elucidate the function of specific PKA pools. The Ht31 peptide, derived from the PKA-anchoring domain of an AKAP, is a widely used competitive inhibitor of the AKAP-PKA interaction.[6][7][8] To overcome the challenge of cell permeability, a stearated version, st-Ht31, was developed, allowing it to traverse the plasma membrane.[6][9] This guide provides a comprehensive framework for rigorously validating the inhibitory activity of st-Ht31 and its proline-substituted control peptide, st-Ht31P, offering a comparative analysis of essential validation techniques for researchers in cell biology and drug development.

The Mechanism: Competitive Disruption of the AKAP-PKA Holoenzyme

The interaction between AKAPs and PKA is mediated by an amphipathic α-helix on the AKAP that docks into a hydrophobic groove formed by the dimerization/docking (D/D) domain of the PKA regulatory (R) subunits, primarily the type II (RII) isoforms.[3][10] The Ht31 peptide mimics this amphipathic helix, competitively binding to the RII subunits with high affinity and displacing them from endogenous AKAPs.[6][11] This de-anchoring of PKA disrupts the localized signaling complex.

A critical component of any experiment utilizing Ht31 is the use of an inactive control peptide. The Ht31P peptide contains a strategic proline substitution within the helical sequence.[10][12] This substitution introduces a "kink" that disrupts the amphipathic helix, abrogating its ability to bind to the PKA R-subunits.[10][12] Therefore, any observed cellular effect with st-Ht31 that is absent with st-Ht31P can be confidently attributed to the disruption of AKAP-PKA anchoring.

G cluster_0 Normal State: Anchored PKA cluster_1 Inhibited State: Displaced PKA AKAP AKAP PKA_R PKA-RII (D/D Domain) AKAP->PKA_R PKA_C PKA-C PKA_R->PKA_C Substrate Substrate PKA_C->Substrate Local Phosphorylation st_Ht31 st-Ht31 PKA_R_inhib PKA-RII (D/D Domain) st_Ht31->PKA_R_inhib PKA_C_inhib PKA-C PKA_R_inhib->PKA_C_inhib AKAP_free AKAP G SPR Workflow cluster_workflow SPR Workflow A Immobilize PKA-RII on Sensor Chip B Prepare Analyte: AKAP + Inhibitor (st-Ht31) A->B C Inject Analyte over Chip B->C D Measure Binding Response (RU) C->D E Regenerate Surface D->E F Repeat for all Inhibitor Concentrations E->F G Plot Response vs [Inhibitor] Calculate IC50 F->G

Caption: Workflow for SPR competition assay.

Isothermal Titration Calorimetry (ITC)

Causality & Principle: ITC directly measures the heat released or absorbed during a binding event. [13][14]It is the gold standard for characterizing binding thermodynamics, providing the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) in a single experiment. [15]In a competition experiment, the titration of an AKAP fragment into a cell containing PKA-RII and a saturating concentration of st-Ht31 will show a significantly reduced heat of binding compared to the control, directly demonstrating displacement.

Experimental Protocol: Displacement Assay

  • Sample Preparation: Dialyze purified PKA-RIIα and the AKAP fragment into the same buffer to minimize heats of dilution. Prepare a solution of PKA-RIIα in the sample cell and the AKAP fragment in the injection syringe.

  • Control Titration: Perform an initial experiment by titrating the AKAP fragment into the PKA-RIIα solution to determine the baseline binding thermodynamics.

  • Inhibitor Titration: Prepare the sample cell with PKA-RIIα and a saturating concentration of st-Ht31.

  • Displacement Titration: Titrate the AKAP fragment into the PKA-RIIα/st-Ht31 mixture.

  • Data Analysis: Integrate the heat peaks from each injection. The displacement titration should yield significantly smaller heat changes compared to the control titration, confirming that st-Ht31 is occupying the binding site.

G ITC Workflow cluster_workflow ITC Workflow A Load PKA-RII + st-Ht31 into Sample Cell B Load AKAP peptide into Syringe A->B C Inject AKAP into Cell (Titration) B->C D Measure Heat Change per Injection C->D E Integrate Peaks & Compare to Control Titration D->E

Caption: Workflow for ITC displacement assay.

Fluorescence Polarization (FP)

Causality & Principle: FP measures changes in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled peptide (e.g., FITC-Ht31) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger PKA-RII protein, its tumbling slows, and polarization increases. In a competition assay, unlabeled st-Ht31 displaces the fluorescent peptide, causing a decrease in polarization. [16] Experimental Protocol: Competition Assay

  • Reagent Preparation: Prepare a solution containing a fixed concentration of PKA-RIIα and a fluorescently labeled AKAP-derived peptide (e.g., FITC-AKAP18δ).

  • Inhibitor Addition: In a multi-well plate, add serial dilutions of st-Ht31 or st-Ht31P to the PKA-RII/fluorescent peptide mixture.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC₅₀.

In Vitro Method Primary Output Key Advantage Key Disadvantage
Surface Plasmon Resonance (SPR) IC₅₀, k_on, k_offReal-time kineticsRequires protein immobilization
Isothermal Titration Calorimetry (ITC) K_D, ΔH, ΔS, StoichiometryLabel-free, full thermodynamic profileRequires larger amounts of pure protein
Fluorescence Polarization (FP) IC₅₀, K_DHomogeneous, solution-based assayRequires fluorescent labeling of a peptide
ELISA-based Assay IC₅₀High-throughput capabilityIndirect measurement, potential for artifacts

Part 2: Cell-Based Validation – Proving Efficacy in a Living System

Demonstrating direct binding disruption in vitro is necessary but not sufficient. The ultimate test is whether st-Ht31 can enter a cell and disrupt the endogenous AKAP-PKA complexes to elicit a biological response.

Co-Immunoprecipitation (Co-IP)

Causality & Principle: Co-IP is the gold-standard method for demonstrating that two proteins interact within a cell. An antibody against a specific AKAP is used to pull down the AKAP and any associated proteins from a cell lysate. If PKA is anchored to that AKAP, it will also be pulled down. Treatment with st-Ht31 should disrupt this interaction, leading to a reduced amount of PKA co-precipitating with the AKAP. [17] Experimental Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293 or cardiac myocytes) and treat separate plates with vehicle (DMSO), st-Ht31P (inactive control), and st-Ht31 for a defined period.

  • Lysis: Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: Incubate the cleared cell lysates with an antibody against a specific AKAP (e.g., AKAP150) overnight.

  • Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Western Blot: Elute the bound proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with antibodies against the PKA-RII subunit and the immunoprecipitated AKAP (as a loading control).

  • Analysis: Quantify the band intensities. A significant reduction in the PKA-RII signal in the st-Ht31-treated sample compared to controls indicates disruption of the interaction.

G Co-Immunoprecipitation Workflow cluster_workflow Co-Immunoprecipitation Workflow A Treat Cells with st-Ht31 vs Controls B Lyse Cells in Non-denaturing Buffer A->B C Incubate Lysate with Anti-AKAP Antibody B->C D Capture Complexes with Protein A/G Beads C->D E Wash Beads & Elute Proteins D->E F Western Blot for PKA-RII and AKAP E->F

Sources

Comprehensive Comparison Guide: st-Ht31 P versus Other AKAP-PKA Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

In the study of compartmentalized cAMP signaling, the disruption of Protein Kinase A (PKA) localization is the gold standard for validating A-Kinase Anchoring Protein (AKAP) function.

Clarification on Nomenclature: It is critical to distinguish between the active inhibitor and its control, as nomenclature in catalog products can be ambiguous.

  • st-Ht31 (Inhibitor): The stearated, cell-permeable peptide derived from AKAP-Lbc. It mimics the amphipathic helix of AKAPs, competitively displacing PKA regulatory subunits (RII and RI) from their anchoring sites.

  • st-Ht31P (Control): The "P" denotes a Proline substitution.[1][2] This peptide contains a proline residue that disrupts the alpha-helical structure, rendering it unable to bind PKA. It is the mandatory negative control to rule out non-specific effects of the stearate moiety or peptide accumulation.

This guide compares the "Broad Spectrum" standard, st-Ht31 , against high-affinity "Precision Tools" like AKAP-IS , SuperAKAP-IS , and the isoform-specific RIAD .

Mechanistic Architecture

The PKA-AKAP interface relies on a high-affinity interaction between the N-terminal Dimerization/Docking (D/D) domain of the PKA Regulatory subunit (R) and an amphipathic


-helix on the AKAP.[3]
Diagram: Mechanism of Action (Displacement)

G cluster_0 Native State cluster_1 Inhibitor Treatment (st-Ht31) AKAP AKAP Anchor (Mitochondria/Membrane) PKA PKA Holoenzyme (RII Subunits) AKAP->PKA Amphipathic Helix Interaction FreeAKAP Empty AKAP DisplacedPKA Displaced PKA (Cytosolic) Inhibitor st-Ht31 Peptide (High Concentration) Inhibitor->DisplacedPKA Competes for D/D Domain

Caption: st-Ht31 acts as a competitive decoy, saturating the PKA RII D/D domain and forcing delocalization of the kinase into the cytosol.

Comparative Performance Analysis

While st-Ht31 is the historical standard, newer peptides offer higher affinity and isoform selectivity.

Table 1: Technical Specifications of AKAP Disruptors
Featurest-Ht31 (Standard) AKAP-IS (Precision) RIAD (Isoform Specific) FMP-API-1 (Small Mol)
Origin Human AKAP-Lbc (residues 493-515)In silico optimized consensus sequenceIn silico optimizedChemical Screen
Primary Target PKA RII Subunits (Weakly RI)PKA RII Subunits PKA RI Subunits PKA-AKAP Interface
Affinity (Kd) ~2.2 nM (RII)0.4 nM (RII) ~1.0 nM (RI)Low

M range
Selectivity Promiscuous (RII > RI)Highly Selective (RII >>> RI)Highly Selective (RI >>> RII)Promiscuous
Cell Entry Stearated (Direct membrane crossing)Requires TAT, Poly-Arg, or viral vectorRequires TAT/Poly-ArgPassive Diffusion
Stability Moderate (Peptide)ModerateModerateHigh (Small Molecule)
Use Case General disruption of PKA anchoringSpecific RII-AKAP disruption; Structural studiesSpecific RI-AKAP disruption (e.g., T-cell signaling)Drug discovery leads
Detailed Comparison
1. st-Ht31 vs. AKAP-IS[2][4][5][6][7]
  • The Causality of Choice: Researchers choose st-Ht31 for "broad strokes" experiments where the goal is simply to prove that anchoring matters. Its stearated form allows for immediate addition to culture media without transfection.

  • The Limitation: st-Ht31 has a lower affinity (Kd ~2.2 nM) compared to AKAP-IS (Kd ~0.4 nM). Consequently, higher concentrations (10–50 µM) of st-Ht31 are required to achieve the same displacement as lower concentrations of AKAP-IS variants.

  • Selectivity: AKAP-IS is engineered to bind RII with sub-nanomolar affinity while virtually ignoring RI.[2] st-Ht31 retains some capacity to disrupt RI pathways, which can confound data if the cell type relies heavily on RI signaling (e.g., T-cells).

2. The RIAD Alternative
  • Mechanism: RIAD (RI Anchoring Disruptor) was developed because classical inhibitors like Ht31 are poor at disrupting RI-specific complexes.

  • Application: If your pathway involves PKA type I (often associated with antigen receptor signaling or oxidative stress), st-Ht31 is likely insufficient. You must use RIAD (often TAT-conjugated) to observe a phenotype.

Experimental Protocols

Protocol A: Cell-Based Disruption with st-Ht31

This protocol validates the role of anchored PKA in a physiological response (e.g., cAMP-mediated gene expression or channel phosphorylation).

Reagents:

  • st-Ht31 (Active): Dissolve in DMSO to 10 mM stock.

  • st-Ht31P (Control): Dissolve in DMSO to 10 mM stock.

  • Serum-free Media: Stearated peptides bind serum albumin, reducing potency.

Workflow:

  • Preparation: Plate cells to 70-80% confluence.

  • Wash: Wash cells 2x with warm, serum-free media (e.g., Opti-MEM) to remove albumin.

  • Treatment:

    • Experimental Well: Add st-Ht31 (Final conc: 25–50 µM).

    • Control Well: Add st-Ht31P (Final conc: 25–50 µM).

    • Note: Do not exceed 0.5% DMSO final concentration.

  • Incubation: Incubate for 30–60 minutes at 37°C.

    • Why: Stearated peptides intercalate into the membrane and flip-flop into the cytosol rapidly, but equilibrium with PKA requires time.

  • Stimulation: Add agonist (e.g., Forskolin, Isoproterenol) in the presence of the peptide.

  • Readout: Lyse cells immediately for Western Blot (phospho-substrate) or fix for FRET imaging.

Protocol B: "RII Overlay" Validation

Before trusting cell data, validate that the peptide actually blocks RII binding in your specific lysate.

Workflow:

  • Blotting: Run cell lysates on SDS-PAGE and transfer to PVDF membrane.

  • Blocking: Block with 5% milk/TBST.

  • Probe Preparation:

    • Mix Recombinant RII subunits (radio-labeled or conjugated to HRP) with st-Ht31 (100 nM to 1 µM) or Buffer only .

  • Incubation: Incubate the blot with the RII mixtures.

  • Result:

    • Buffer Only: RII binds to AKAP bands on the blot.

    • + st-Ht31: RII binding is abolished (bands disappear).

    • Causality: If bands remain in the presence of st-Ht31, your AKAP might have a non-canonical binding site, or the peptide concentration is too low.

Visualizing the Experimental Logic

The following diagram illustrates the decision matrix for selecting the correct inhibitor.

DecisionTree cluster_control Mandatory Control Start Select AKAP Inhibitor Q1 Is the target PKA isoform known? Start->Q1 RII_Path Use AKAP-IS or SuperAKAP-IS (High Affinity, RII Selective) Q1->RII_Path Yes, it is RII RI_Path Use RIAD (RI Selective) Q1->RI_Path Yes, it is RI Unknown Use st-Ht31 (Broad Spectrum) Q1->Unknown No / General Screening Control ALWAYS run parallel control (st-Ht31P or Scrambled) RII_Path->Control Unknown->Control

Caption: Decision matrix for selecting AKAP disruptors based on PKA isoform specificity requirements.

References

  • Alto, N. M., et al. (2003). "Bioinformatic design of A-kinase anchoring protein-in silico: a potent and selective peptide antagonist of type II protein kinase A anchoring."[7] Proceedings of the National Academy of Sciences.

  • Stokka, T. R., et al. (2006). "Characterization of A-kinase-anchoring disruptors using a solution-based assay." Biochemical Journal.

  • Carlson, C. R., et al. (2006). "Distinct subcellular localization of cAMP-dependent protein kinase type I signaling complexes." Current Biology.

  • Vijayaraghavan, S., et al. (1997). "Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility." Journal of Biological Chemistry.

  • Hundsrucker, C., et al. (2006). "High-affinity AKAP7delta-protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides." Biochemical Journal.

Sources

comparative analysis of st-Ht31 P and H89 on PKA signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of st-Ht31 (specifically the cell-permeable AKAP disruptor peptide) and H89 (the ATP-competitive small molecule).

Note on Nomenclature: In this analysis, "st-Ht31" refers to the active, stearated inhibitor peptide. The term "st-Ht31P" is universally recognized in literature as the inactive control peptide (containing a proline substitution). If your specific inquiry regarding "st-Ht31 P" referred to the control, please consult the "Experimental Controls" section below.

Content Type: Technical Comparison Guide Version: 2.0 (Current Scientific Standards)

Executive Summary: The Sledgehammer vs. The Scalpel

In the investigation of Protein Kinase A (PKA) signaling, H89 and st-Ht31 represent two fundamentally different pharmacological approaches.

  • H89 acts as a catalytic "sledgehammer," globally suppressing kinase activity by competing with ATP.[1] While potent, it is notoriously "dirty," with documented off-target effects on MSK1, ROCKII, and S6K1, making it unreliable as a sole validator of PKA pathway involvement.

  • st-Ht31 acts as a spatial "scalpel." It does not inhibit the catalytic activity of PKA directly; rather, it disrupts the interaction between the PKA Regulatory subunits (RII) and A-Kinase Anchoring Proteins (AKAPs).[2] This displaces PKA from specific subcellular compartments, preventing localized phosphorylation events without abolishing global kinase potential.

Verdict: Use H89 only for initial high-throughput screening, always accompanied by a second distinct inhibitor (e.g., PKI). Use st-Ht31 to validate the spatiotemporal necessity of PKA signaling and to prove AKAP dependence.

Mechanistic Divergence

The distinct mechanisms of action dictate the interpretation of your data.

H89: ATP Competition

H89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) binds to the ATP-binding pocket of the PKA Catalytic subunit (PKA-C).

  • Consequence: It prevents phosphotransfer to all substrates, regardless of location.

  • Flaw: The ATP pocket is highly conserved across the kinome, leading to poor selectivity.

st-Ht31: Amphipathic Helix Disruption

st-Ht31 is a stearated 24-residue peptide derived from the AKAP-Lbc anchoring domain. It mimics the amphipathic helix structure required to bind PKA-RII subunits.

  • Consequence: It competitively displaces endogenous PKA-RII from AKAPs.[3] This "delocalizes" the kinase. Interestingly, this can sometimes increase basal cytosolic PKA activity because the kinase is no longer sequestered, yet it fails to phosphorylate the specific targets anchored at the AKAP (e.g., ion channels, cardiac myofilaments).

Visualization: Signaling Pathway & Inhibition Nodes

PKA_Inhibition_Mechanism cluster_complex Localized Signaling Complex GPCR GPCR Stimulation cAMP cAMP GPCR->cAMP activates PKA_R PKA-RII (Regulatory) cAMP->PKA_R binds AKAP AKAP Scaffold AKAP->PKA_R Anchors PKA_C PKA-C (Catalytic) PKA_R->PKA_C Holds inactive Substrate Phosphorylation Substrate Phosphorylation PKA_C->Substrate Phosphorylation Catalysis H89 H89 (ATP Competitive) H89->PKA_C BLOCKS Activity OffTarget Off-Targets (MSK1, ROCK, S6K1) H89->OffTarget Inhibits stHt31 st-Ht31 (Anchor Disruptor) stHt31->AKAP DISPLACES PKA-RII

Figure 1: Mechanistic comparison.[2][3][4][5] H89 blocks the catalytic engine (PKA-C), while st-Ht31 severs the physical tether (AKAP) that holds the kinase in the correct location.

Selectivity & Specificity Profile

The most critical factor in choosing between these reagents is the "cleanliness" of the data.

Table 1: Comparative Performance Metrics
FeatureH89 (Small Molecule)st-Ht31 (Peptide)
Primary Target PKA Catalytic Subunit (ATP Pocket)PKA Regulatory Subunit (D/D Domain)
Mechanism Inhibits Kinase ActivityInhibits Subcellular Localization
IC50 / KD ~48 nM (in vitro)*; >10 µM in cells~2.2 nM (KD for RII binding)
Selectivity Low. Inhibits MSK1, S6K1, ROCKII, PKB.High. Specific for RII-AKAP interface.
Cell Permeability High (Passive diffusion)Engineered (Stearated moiety)
Control Reagent H-85 (Structural analog, rarely used)st-Ht31P (Proline mutant, essential)
Key Limitation Off-target toxicity. ATP competition varies with metabolic state.Solubility. Lipid tail causes aggregation if mishandled.

*Note: The IC50 of H89 shifts dramatically in intracellular conditions due to high ATP concentrations (mM range), often requiring 10-30 µM dosing, which guarantees off-target effects.

The H89 "Dirty Profile"

According to Lochner & Moolman (2006) and Murray (2008), H89 at standard experimental concentrations (10 µM) significantly inhibits:

  • MSK1: Mitogen- and stress-activated protein kinase 1.

  • ROCKII: Rho-associated kinase (critical for cytoskeletal studies).

  • S6K1: Ribosomal protein S6 kinase beta-1.

  • Kv1.3: Voltage-gated potassium channels (direct blockage unrelated to PKA).

Implication: If H89 blocks a cellular response (e.g., neurite outgrowth), it may be due to ROCK inhibition, not PKA.

Experimental Protocols

Protocol A: st-Ht31 Spatial Disruption

Purpose: To determine if a physiological effect requires PKA to be anchored to a specific location.

Reagents:

  • st-Ht31 (Active): Stearated-DLIEEAASRIVDAVIEQVKAAGAY (Sequence may vary slightly by vendor, but contains amphipathic helix).

  • st-Ht31P (Control): Stearated-DLIEEAASRPVDAVIEQVKAAGAY (Proline disrupts the helix).

Step-by-Step:

  • Reconstitution: Dissolve lyophilized peptide in DMSO to a stock of 5 mM. Critical: Do not use aqueous buffer for the stock; the stearyl group will cause micelle formation or precipitation.

  • Cell Preparation: Culture cells to 70-80% confluence. Serum starvation is recommended if studying growth factors.

  • Treatment:

    • Dilute stock into warm media to a final concentration of 50 µM (Range: 10–50 µM).

    • Treat "Control Group" with 50 µM st-Ht31P .

    • Treat "Experimental Group" with 50 µM st-Ht31 .

  • Incubation: Incubate for 30–60 minutes at 37°C. (Peptides enter cells rapidly but require time to displace endogenous PKA).

  • Stimulation: Apply agonist (e.g., Forskolin, GPCR ligand).

  • Readout: Measure downstream effect (e.g., phosphorylation of a localized substrate like CREB or an ion channel).

    • Self-Validation: If st-Ht31 blocks the effect but st-Ht31P does not, the effect is AKAP-dependent.

Protocol B: H89 Inhibition (With Mandatory Controls)

Purpose: Initial screening of PKA involvement.

Step-by-Step:

  • Dosing: Treat cells with 10 µM H89 for 30-60 minutes prior to stimulation.

  • The "Rule of Two": You must run a parallel experiment with a structurally distinct inhibitor, such as KT 5720 or Rp-cAMPS , or compare with st-Ht31.

  • Negative Control: If possible, use H-85 (an inactive analog), though it is less commercially common.

  • Data Interpretation: If H89 inhibits the effect, do not publish "PKA is required." Publish "An H89-sensitive kinase is required," and validate with siRNA or st-Ht31.

Workflow Decision Matrix

When should you use which reagent?

Decision_Matrix Start Start: Investigating PKA Role Q1 Is the effect known to be localized (e.g., at synapse, membrane)? Start->Q1 H89_Path Screen with H89 (10 µM) Q1->H89_Path No / Unknown stHt31_Path Use st-Ht31 (Active) vs st-Ht31P (Control) Q1->stHt31_Path Yes / Suspected Result_H89 Inconclusive. Could be MSK1/ROCK. H89_Path->Result_H89 Effect Blocked? Interpretation If Active blocks & Control doesn't: Confirms AKAP-dependent PKA signaling. stHt31_Path->Interpretation Compare Active vs Control Validate Validation Options: 1. siRNA Knockdown of PKA-C 2. st-Ht31 Peptide 3. PKI (highly specific) Result_H89->Validate Must Validate

Figure 2: Decision matrix for experimental design. H89 is a starting point; st-Ht31 is a validation and mechanistic tool.

References

  • Lochner, A., & Moolman, J. A. (2006).[1][6] The many faces of H89: a review. Cardiovascular Drug Reviews, 24(3-4), 261–274.[6]

  • Murray, A. J. (2008).[1] Pharmacological PKA inhibition: all may not be what it seems.[7] Science Signaling, 1(22), re4.

  • Vijayaraghavan, S., et al. (1997). Protein kinase A-anchoring inhibitor peptides arrest mammalian sperm motility. Journal of Biological Chemistry, 272(8), 4747-4752.

  • Alto, N. M., et al. (2003). Bioinformatic design of A-kinase anchoring protein-in silico: a potent and selective peptide antagonist of type II protein kinase A anchoring.[8] Proceedings of the National Academy of Sciences, 100(8), 4445-4450.

  • Hundsrucker, C., et al. (2006). High-affinity AKAP7delta-protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides. Biochemical Journal, 396(2), 297–306.

Sources

A Senior Application Scientist's Guide to Validating st-Ht31 P Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of signal transduction research, the precise modulation of protein kinase activity is paramount. Protein Kinase A (PKA) is a ubiquitous enzyme whose activity is elegantly controlled by spatial and temporal localization, a process orchestrated by A-Kinase Anchoring Proteins (AKAPs).[1][2] The st-Ht31 peptide is a powerful tool designed to probe this system by competitively disrupting the interaction between PKA and AKAPs.[3][4] However, the utility of any chemical probe is defined by its specificity. An unvalidated inhibitor risks generating misleading data, confounding interpretation, and leading research astray.

This guide provides a comprehensive, multi-tiered experimental framework to rigorously validate the specificity of the st-Ht31 peptide. We will move beyond simple activity assays to build a robust, self-validating system of experiments that confirms the peptide's mechanism of action, target engagement in a cellular context, functional downstream effects, and off-target profile.

The Rationale of Specificity: Why Rigorous Validation is Non-Negotiable

The st-Ht31 peptide is designed to function as an AKAP-PKA interaction disruptor.[4][5] Its mechanism is distinct from ATP-competitive inhibitors like H89, which target the catalytic subunit of PKA directly.[6][7] St-Ht31's intended effect is to delocalize PKA from its subcellular anchors, thereby preventing the phosphorylation of specific substrates within a signaling complex without necessarily inhibiting the enzyme's global catalytic capacity.[8]

Failure to confirm this specific mechanism can lead to critical misinterpretations:

  • Conflating Delocalization with Catalytic Inhibition: Attributing a phenotype solely to a loss of PKA activity when the true cause is the disruption of a larger AKAP scaffold that may coordinate multiple enzymes.

  • Ignoring Off-Target Effects: Peptides can engage in unintended interactions.[9][10] An apparent biological effect might stem from st-Ht31 binding to an entirely different protein, a risk that must be systematically ruled out.

  • Misunderstanding Cellular Responses: In some cellular contexts, delocalizing PKA from an AKAP can paradoxically increase PKA activity in the broader cytoplasm, a nuance that must be experimentally resolved.[5][8]

Therefore, a robust validation strategy must address four key questions:

  • Biochemical Engagement: Does st-Ht31 physically disrupt the PKA-AKAP complex in vitro?

  • Cellular Target Engagement: Does st-Ht31 bind its intended target (the PKA regulatory subunit) within intact cells?

  • Functional Consequence: Does target engagement in cells produce the expected downstream signaling outcome, and is this outcome distinct from that of other PKA inhibitors?

  • Global Selectivity: How promiscuous is st-Ht31? Does it interact with other kinases or proteins?

Tier 1: Biochemical Validation of the PKA-AKAP Interaction

The foundational experiment must confirm that st-Ht31 directly and specifically disrupts the protein-protein interaction at the heart of its design. A Co-Immunoprecipitation (Co-IP) assay is the gold standard for this purpose.

Experiment 1: In Vitro Co-Immunoprecipitation Disruption Assay

Objective: To demonstrate that st-Ht31, but not a control peptide, prevents the association of the PKA regulatory subunit (RIIα) with a representative AKAP.

Workflow Diagram:

G cluster_0 Step 1: Incubation Lysate Cell Lysate (Source of AKAP79 & PKA) stHt31 st-Ht31 Peptide Lysate->stHt31 Condition A Scrambled Scrambled Peptide Lysate->Scrambled Condition B IP_A Add Anti-AKAP79 Antibody & Protein A/G Beads stHt31->IP_A IP_B Add Anti-AKAP79 Antibody & Protein A/G Beads Scrambled->IP_B Wash_A Wash Beads Elute Proteins IP_A->Wash_A Wash_B Wash Beads Elute Proteins IP_B->Wash_B WB_A Blot for PKA-RIIα (Expected: Weak/No Band) Wash_A->WB_A WB_AKAP Blot for AKAP79 (Loading Control) Wash_A->WB_AKAP WB_B Blot for PKA-RIIα (Expected: Strong Band) Wash_B->WB_B

Caption: Workflow for Co-IP disruption assay.

Detailed Protocol:

  • Prepare Lysate: Use a cell line known to express a well-characterized AKAP, such as AKAP79 in HEK293 cells. Lyse cells in a non-denaturing buffer (e.g., Triton X-100 based) to preserve protein complexes.

  • Pre-incubation with Peptides: Divide the lysate into three aliquots:

    • Test: Add st-Ht31 (e.g., 10 µM final concentration).

    • Negative Control: Add a scrambled version of st-Ht31 P at the same concentration.[11][12] This is a critical control to ensure the observed effect is sequence-specific and not due to non-specific peptide properties.[13]

    • Vehicle Control: Add the peptide solvent (e.g., DMSO) alone.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Immunoprecipitation: Add an antibody targeting the endogenous AKAP (e.g., anti-AKAP79) to each tube. Incubate for 2-4 hours. Add Protein A/G magnetic beads and incubate for another hour to capture the antibody-AKAP complexes.

  • Wash: Pellet the beads and wash thoroughly (3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Western Blot: Probe the membrane with a primary antibody against the PKA RIIα subunit. Also, probe a separate blot (or strip the first one) for the AKAP to confirm equal immunoprecipitation in all conditions.

Data Interpretation:

ConditionExpected PKA-RIIα Band IntensityRationale
Vehicle Control StrongThe native PKA-AKAP complex is intact and should be readily co-precipitated.
Scrambled Peptide StrongThe scrambled sequence should not disrupt the PKA-AKAP interaction, serving as a robust negative control.
st-Ht31 Peptide Weak or Absentst-Ht31 should competitively bind to PKA-RIIα, preventing its association with the immunoprecipitated AKAP.[14]

A successful outcome provides direct biochemical evidence that st-Ht31 performs its intended function of disrupting the PKA-AKAP complex.

Tier 2: Cellular Target Engagement

Demonstrating in vitro activity is necessary but not sufficient. The peptide must be able to enter a cell and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[15][16]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that st-Ht31 binds to the PKA RII subunit in intact cells, thereby increasing its thermal stability.

Principle: The binding of a ligand (st-Ht31) to its target protein (PKA-RII) generally stabilizes the protein's structure.[17] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[15]

Workflow Diagram:

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Centrifugation cluster_3 Step 4: Analysis Cells Intact Cells Treatment Treat with st-Ht31 or Vehicle (DMSO) Cells->Treatment Heat Aliquot cells and heat to a range of temperatures (e.g., 40°C to 70°C) Treatment->Heat Lysis Lyse cells (Freeze-Thaw) Centrifuge to pellet aggregated proteins Heat->Lysis Supernatant Collect Soluble Fraction (Supernatant) Lysis->Supernatant WB Analyze by Western Blot for soluble PKA-RIIα Supernatant->WB

Caption: The experimental workflow for CETSA.

Detailed Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line in two flasks. Treat one with st-Ht31 (e.g., 10 µM) and the other with vehicle (DMSO) for a sufficient time to allow cell penetration (e.g., 2-4 hours).

  • Harvest and Aliquot: Harvest the cells, wash, and resuspend in a physiological buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into several PCR tubes for each condition.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). One aliquot per condition should be kept at room temperature as a control.

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Normalize the protein concentration, then analyze the levels of soluble PKA-RIIα by Western Blot.

Data Interpretation:

Plot the band intensity of soluble PKA-RIIα against temperature for both the vehicle- and st-Ht31-treated samples.

TreatmentExpected ResultRationale
Vehicle A sigmoidal "melting curve" where the amount of soluble PKA-RIIα decreases as temperature increases.This establishes the baseline thermal stability of the unbound protein.
st-Ht31 The melting curve will be shifted to the right (towards higher temperatures).[18]The binding of st-Ht31 stabilizes PKA-RIIα, requiring more thermal energy to denature it. This shift is direct evidence of target engagement in the cell.

A positive CETSA result strongly indicates that st-Ht31 is cell-permeable and physically interacts with its intended target in a physiological context.[19]

Tier 3: Functional Validation of Downstream Signaling

With target engagement confirmed, the next critical step is to assess the functional consequences. Does binding to PKA-RII and disrupting its localization lead to the expected change in downstream signaling? The phosphorylation of CREB (cAMP Response Element-Binding Protein) at Serine 133 is a canonical and robust readout of PKA activity.[20][21]

Experiment 3: PKA-Mediated Phospho-CREB (Ser133) Assay

Objective: To determine if st-Ht31 functionally inhibits PKA-dependent signaling and to compare its effect with a catalytic inhibitor (H89) and a negative control peptide.

Signaling Pathway Diagram:

G Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC cAMP cAMP AC->cAMP PKA PKA (R₂C₂) cAMP->PKA AKAP AKAP AKAP->PKA Anchors PKA_active Active PKA (C) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB (S133) CREB->pCREB Gene Gene Transcription pCREB->Gene stHt31 st-Ht31 stHt31->AKAP Disrupts H89 H89 H89->PKA_active Inhibits

Caption: PKA signaling pathway leading to CREB phosphorylation.

Detailed Protocol:

  • Cell Treatment: Plate cells (e.g., HEK293T or PC12) and serum-starve overnight.

  • Pre-incubation with Inhibitors: Pre-treat cells for 1-2 hours with:

    • st-Ht31 (concentration range, e.g., 1-20 µM).

    • Scrambled control peptide (matched highest concentration of st-Ht31).

    • H89 (a known ATP-competitive PKA inhibitor, e.g., 10 µM).[6][22]

    • Vehicle control (DMSO).

  • Stimulation: Add a PKA agonist, such as Forskolin (10 µM), to all wells (except for an unstimulated control) for 15-30 minutes to robustly increase intracellular cAMP and activate PKA.

  • Lysis and Western Blot: Immediately lyse the cells in a buffer containing phosphatase inhibitors. Separate proteins by SDS-PAGE and perform a Western Blot.

  • Detection: Probe the membrane with antibodies against phospho-CREB (Ser133). Subsequently, strip the membrane and re-probe for total CREB to ensure equal protein loading and to normalize the phosphorylation signal.

Data Interpretation:

ConditionExpected p-CREB/Total CREB RatioRationale
Vehicle (Unstimulated) Basal / LowEstablishes the baseline level of CREB phosphorylation.
Vehicle + Forskolin HighPositive control showing robust PKA activation and downstream signaling.[23]
Scrambled Peptide + Fsk HighThe inactive peptide should not inhibit Forskolin-induced CREB phosphorylation.
H89 + Fsk LowThe catalytic inhibitor should effectively block all PKA activity, preventing CREB phosphorylation.[24]
st-Ht31 + Fsk Reduced (Dose-dependent)By delocalizing PKA from AKAPs where CREB or its upstream activators may be scaffolded, st-Ht31 should reduce the efficiency of CREB phosphorylation.[14]

Comparing st-Ht31 with H89 is crucial. While both may reduce p-CREB levels, they do so via different mechanisms. This experiment provides functional evidence that st-Ht31 can modulate a key PKA signaling output in a cellular context.

Tier 4: Unbiased, Proteome-Wide Specificity Profiling

The experiments above build a strong, logical case for on-target activity. However, they cannot rule out unforeseen off-target interactions. The most rigorous and unbiased method to assess inhibitor specificity is to screen it against a large panel of kinases.

Experiment 4: Broad Kinase Selectivity Profiling (e.g., KINOMEscan™)

Objective: To quantitatively measure the binding affinity of st-Ht31 against a large fraction of the human kinome to identify potential off-target interactions.

Methodology: This experiment is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX). The technology, such as KINOMEscan™, is an active site-directed competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 450 kinases.[25][26][27] The results are reported as the dissociation constant (Kd) or the percent inhibition at a given concentration.[28][29]

Data Interpretation: The output is a comprehensive report detailing the interaction of st-Ht31 with every kinase in the panel.

Kinase TargetExample Kd (nM)Interpretation
PKA (PRKACA) 15 Primary Target: Strong binding affinity confirms the on-target interaction.
PKG (PRKG1) 850Weak Off-Target: >50-fold less potent binding than to PKA. Likely not physiologically relevant at typical working concentrations.
ROCK1 >10,000No Interaction: No significant binding detected.
CDK2 >10,000No Interaction: No significant binding detected.
EGFR >10,000No Interaction: No significant binding detected.

A highly specific compound like st-Ht31 should show potent binding to PKA isoforms and significantly weaker binding (ideally >100-fold difference in Kd) to all other kinases. This provides the highest level of confidence that the biological effects observed using st-Ht31 are due to its intended mechanism of action.

Conclusion: Synthesizing a Self-Validating Experimental Narrative

By systematically executing these four tiers of experimentation, a researcher can build an unassailable case for the specificity of this compound. The data from each experiment validates the others, creating a cohesive and trustworthy narrative:

  • The Co-IP assay confirms the peptide's fundamental biochemical mechanism.

  • The CETSA experiment proves the peptide reaches and binds its target inside a cell.

  • The p-CREB functional assay demonstrates that this binding event leads to a predictable modulation of downstream signaling.

  • The kinome-wide scan provides the ultimate specificity control, demonstrating that the peptide's activity is focused on its intended target with minimal off-target liabilities.

Only with this comprehensive validation can one confidently employ this compound as a precise tool to dissect the intricate roles of AKAP-scaffolded PKA signaling in cellular physiology and disease.

References

  • st-Ht31 relies on its capacity to activate PKA, de-anchor PKA, and... ResearchGate. [Link]

  • Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. National Institutes of Health (NIH). [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). [Link]

  • The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects. MDPI. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. National Institutes of Health (NIH). [Link]

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers. [Link]

  • Analysis of A-kinase anchoring protein (AKAP) interaction with protein kinase A (PKA) regulatory subunits: PKA isoform specificity in AKAP binding. ResearchGate. [Link]

  • H-89. Wikipedia. [Link]

  • AKAP signaling complexes: pointing towards the next generation of therapeutic targets? National Institutes of Health (NIH). [Link]

  • Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes. National Institutes of Health (NIH). [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism. National Institutes of Health (NIH). [Link]

  • Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2. National Institutes of Health (NIH). [Link]

  • PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. National Institutes of Health (NIH). [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Assessing the Efficacy of Mdm2/ Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal. ScienceOpen. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. National Institutes of Health (NIH). [Link]

  • How to Scramble? A ‘Wise Way’ to Achieve a Useful Control Peptide Sequence. MDPI. [Link]

  • Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2. National Library of Medicine. [Link]

  • Disruption of AKAP-PKA Interaction Induces Hypercontractility With Concomitant Increase in Proliferation Markers in Human Airway Smooth Muscle. Frontiers. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Molecular mechanism of off-target effects in CRISPR-Cas9. bioRxiv. [Link]

  • How to monitor PKA activity by western blot? ResearchGate. [Link]

  • A time-gated PKA–CREB signaling circuit licenses IL-12 responsiveness and Th1 fate in CD4 + T cells. PNAS. [Link]

  • AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. PubMed. [Link]

  • Intrinsic disorder within an AKAP-protein kinase A complex guides local substrate phosphorylation. eLife. [Link]

  • Lysate CETSA demonstrated that stapled peptides based on Mdm2-binding... ResearchGate. [Link]

  • Dual Specificity A-kinase Anchoring Proteins (AKAPs) Contain an Additional Binding Region That Enhances Targeting of Protein Kinase A Type I. National Institutes of Health (NIH). [Link]

  • PKA inhibitor, H-89, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands. American Journal of Physiology. [Link]

  • CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling. Biochemical Journal. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Biochemical Analysis of AKAP-anchored PKA Signaling Complexes. National Institutes of Health (NIH). [Link]

  • The many faces of H89: A review. ResearchGate. [Link]

  • CRISPR Off-target Effects — Dr. Dana Carroll (2015 IGI CRISPR Workshop). YouTube. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Characterization of a unique scrambled peptide derived from the CD4 CDR3-related region which shows substantial activity for blocking HIV-1 infection. PubMed. [Link]

  • Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]

Sources

A Comparative Guide to AKAP Inhibition: The Stearated Peptide ST-Ht31 P versus Small Molecule Disruptors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular signaling, the spatial and temporal regulation of protein kinases is paramount for ensuring signal fidelity. A-Kinase Anchoring Proteins (AKAPs) are master scaffolds that orchestrate this precision by tethering Protein Kinase A (PKA) and other signaling enzymes to specific subcellular locations.[1][2] This compartmentalization is crucial for a vast array of physiological processes, and its disruption is implicated in numerous diseases, including cardiovascular disorders and cancer.[1][3] Consequently, agents that disrupt the AKAP-PKA interaction have emerged as invaluable tools for research and potential therapeutic leads.[1][3]

This guide provides an in-depth comparison of two major classes of AKAP inhibitors: the well-established peptide-based disruptor, ST-Ht31 P, and the emerging class of small molecule inhibitors. We will delve into their distinct mechanisms of action, biochemical properties, and experimental applications, providing researchers with the critical insights needed to select the appropriate tool for their specific research questions.

Part 1: Dueling Mechanisms of Action

The fundamental difference between this compound and small molecule inhibitors lies in their chemical nature and, consequently, their mode of disrupting the AKAP-PKA signaling node.

This compound: The Competitive Mimic

ST-Ht31 is a 24-residue peptide derived from the PKA-anchoring domain of an AKAP.[4] It functions as a high-affinity competitive inhibitor by mimicking the amphipathic helix structure that all AKAPs use to dock onto a hydrophobic groove on the PKA regulatory (RII) subunit dimer.[4][5] By occupying this site, Ht31 prevents PKA from binding to its native AKAP scaffolds.

The "ST-" prefix denotes that the peptide has been stearated—a lipid modification that enhances its hydrophobicity and facilitates cell membrane permeability.[4] Once inside the cell, ST-Ht31 displaces PKA from its anchored locations, leading to a global increase in cytosolic PKA activity.[4][6] To ensure the observed effects are due to AKAP-PKA disruption, a control peptide, ST-Ht31-P, is often used. This variant contains isoleucine-to-proline substitutions that break the amphipathic helix, rendering it incapable of binding PKA.[4]

cluster_0 Normal PKA Anchoring cluster_1 Inhibition by this compound AKAP AKAP Scaffold PKA_Anchored Anchored PKA AKAP->PKA_Anchored Binds Substrate Local Substrate PKA_Anchored->Substrate Phosphorylates ST_Ht31 This compound Peptide PKA_Released Released PKA ST_Ht31->PKA_Released Competitively Binds AKAP_Blocked AKAP Scaffold Global_Substrates Global Cytosolic Substrates PKA_Released->Global_Substrates Phosphorylates cluster_0 Orthosteric Inhibition cluster_1 Allosteric Inhibition Small_Mol_O Small Molecule (Orthosteric) PKA_O PKA R-subunit Small_Mol_O->PKA_O Binds to docking groove AKAP_O AKAP PKA_O->AKAP_O Binding Blocked Small_Mol_A Small Molecule (Allosteric) PKA_A PKA R-subunit (Conformationally Altered) Small_Mol_A->PKA_A Binds to allosteric site AKAP_A AKAP PKA_A->AKAP_A Binding affinity reduced

Caption: Mechanisms of small molecule AKAP inhibitors.

Part 2: Head-to-Head Comparison

The choice between a peptide-based or small molecule inhibitor depends critically on the experimental goals. The following table summarizes their key attributes.

FeatureThis compoundSmall Molecule AKAP Inhibitors
Class Stearated PeptideDiverse Organic Compounds
Mechanism CompetitiveCompetitive (Orthosteric) or Allosteric
Target PKA R-subunit docking groovePKA R-subunit (docking groove or allosteric sites)
Molecular Weight High (~3 kDa)Low (<500 Da) [7]
Cell Permeability Low; requires lipid modification (stearation) for entry [4]Generally higher and optimizable [7][8]
Specificity High for the PKA-RII interaction; pan-AKAP inhibitorVariable; potential for off-target effects on other proteins [9]
In Vivo Stability Low (susceptible to proteases)Generally higher, but variable
Key Advantage Well-characterized tool for proving the role of PKA anchoringPotential for therapeutic development, oral bioavailability
Key Limitation Poor drug-like properties (stability, permeability) [5]Risk of off-target effects requires extensive validation [9]

Part 3: Experimental Validation & Protocols

Validating the efficacy and mechanism of any inhibitor is crucial. Here, we outline two key experimental workflows used to characterize and compare this compound and small molecule AKAP inhibitors.

Protocol 1: In Vitro Disruption of AKAP-PKA Interaction via ELISA

This assay directly quantifies the ability of an inhibitor to disrupt the binding between an AKAP and PKA R-subunits. It is a foundational step in screening for and validating new inhibitors. [3][5] Causality: The principle is competitive binding. A decrease in the detected signal (bound AKAP) in the presence of the inhibitor directly demonstrates the inhibitor's efficacy in disrupting the protein-protein interaction.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant PKA RII subunits (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing & Blocking: Wash wells 3x with PBST (PBS + 0.05% Tween-20). Block non-specific binding sites with 5% non-fat milk or BSA in PBST for 1-2 hours at room temperature.

  • Inhibitor Incubation: Wash wells 3x with PBST. Add serial dilutions of the test inhibitor (this compound or small molecule) to the wells. Include a vehicle control (e.g., DMSO) and a known inactive control (e.g., ST-Ht31-P).

  • AKAP Incubation: Immediately add a constant concentration of a tagged (e.g., His-tagged or biotinylated) recombinant AKAP fragment (e.g., AKAP18δ) to all wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash wells 5x with PBST to remove unbound proteins.

    • Add a primary antibody targeting the AKAP tag (e.g., anti-His) followed by an HRP-conjugated secondary antibody.

    • Wash thoroughly and add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis: Read the plate on a luminometer or spectrophotometer. Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Caption: ELISA workflow for testing AKAP-PKA disruptors.

Protocol 2: Monitoring Cellular PKA Delocalization with FRET Biosensors

This live-cell imaging technique measures the functional consequence of disrupting PKA anchoring—the redistribution and activation of PKA in the cytosol. [4][6] Causality: AKAP inhibitors are expected to release PKA from its local tethers, increasing its concentration and activity in the broader cytoplasm. A FRET (Förster Resonance Energy Transfer) biosensor like AKAR3 (A-Kinase Activity Reporter 3), which is localized to the cytoplasm, will report this increased activity as a conformational change leading to an increased FRET signal. [4] Methodology:

  • Cell Culture & Transfection: Plate cells (e.g., HEK293 or a relevant cell line) on glass-bottom imaging dishes. Transfect them with a plasmid encoding a cytosolic FRET-based PKA activity reporter (e.g., AKAR3). Allow 24-48 hours for expression.

  • Microscopy Setup: Place the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2) and filter sets for CFP and YFP/FRET.

  • Baseline Imaging: Acquire baseline images in both the CFP (excitation ~430nm, emission ~475nm) and FRET (excitation ~430nm, emission ~535nm) channels for several minutes to establish a stable baseline.

  • Inhibitor Addition: Carefully add the AKAP inhibitor (this compound or a small molecule) to the imaging medium at the desired final concentration.

  • Post-Treatment Imaging: Continue acquiring CFP and FRET images for 10-30 minutes to capture the cellular response. As a positive control, at the end of the experiment, add Forskolin/IBMX to maximally activate all cellular PKA.

  • Image Analysis:

    • For each time point, perform background subtraction on both CFP and FRET images.

    • Generate a FRET ratio image by dividing the FRET channel image by the CFP channel image on a pixel-by-pixel basis.

    • Select regions of interest (ROIs) corresponding to individual cells and plot the average FRET ratio over time.

    • Normalize the data to the baseline to quantify the change in PKA activity. A significant increase in the FRET ratio post-inhibitor addition indicates successful delocalization and activation of cytosolic PKA. [4][6]

Caption: FRET-based workflow for measuring cytosolic PKA activity.

Conclusion and Future Directions

The comparison between this compound and small molecule AKAP inhibitors highlights a classic trade-off in chemical biology: specificity versus drug-like properties.

  • This compound remains an indispensable research tool. Its well-defined, competitive mechanism and high specificity make it the gold standard for validating the role of PKA anchoring in a given cellular process. However, its peptidic nature and reliance on a lipid modification make it unsuitable for therapeutic development.

  • Small Molecule Inhibitors represent the future of targeting AKAP-PKA interactions for clinical benefit. [1]Their superior pharmacological properties open the door to developing orally available drugs. The primary challenge lies in rigorous validation to ensure target specificity and rule out confounding off-target effects. [9]The development of high-throughput screening assays has accelerated the discovery of novel chemical scaffolds, bringing the goal of precision pharmacology—targeting specific AKAP signaling complexes in disease—closer to reality. [1][3][8] For researchers, the choice is clear: use this compound and its inactive control for definitive mechanistic studies in cellular systems. For those in drug development, the path involves leveraging the lessons learned from peptide disruptors to design, screen, and validate potent and selective small molecules with therapeutic potential.

References

  • Li, J., et al. (2011). Ht31, a Protein Kinase A Anchoring Inhibitor, Induces Robust Cholesterol Efflux and Reverses Macrophage Foam Cell Formation through ATP-binding Cassette Transporter A1. Journal of Biological Chemistry. [Link]

  • Zuo, S., et al. (2011). AKAPs competing peptide HT31 disrupts the inhibitory effect of PKA on RhoA activity. Acta Biochimica et Biophysica Sinica. [Link]

  • Xie, T., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Wójcik, R., et al. (2010). Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes. Journal of Biological Chemistry. [Link]

  • Gao, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. [Link]

  • Bucko, P. J., & Scott, J. D. (2021). Drugs That Regulate Local Cell Signaling: AKAP Targeting as a Therapeutic Option. Annual Review of Pharmacology and Toxicology. [Link]

  • Schächterle, C., et al. (2015). Screening for small molecule disruptors of AKAP-PKA interactions. Methods in Molecular Biology. [Link]

  • Klussmann, E., et al. (2015). Screening for Small Molecule Disruptors of AKAP–PKA Interactions. ResearchGate. [Link]

  • Shoshan, M. C., & Linder, S. (2008). Target Specificity and Off-Target Effects as Determinants of Cancer Drug Efficacy. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Rich, T. C., et al. (2001). The AKAP inhibitor peptide Ht31 inhibits the decline in PGE1-induced cAMP signals. The Journal of general physiology. [Link]

  • Christian, F., et al. (2011). Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP–PKA Interactions. ChemBioChem. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.